(2-Phenoxyethyl)boronic acid
Description
BenchChem offers high-quality (2-Phenoxyethyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Phenoxyethyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H11BO3 |
|---|---|
Molecular Weight |
165.98 g/mol |
IUPAC Name |
2-phenoxyethylboronic acid |
InChI |
InChI=1S/C8H11BO3/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2 |
InChI Key |
VIHZUFMUQGKBSL-UHFFFAOYSA-N |
Canonical SMILES |
B(CCOC1=CC=CC=C1)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
The (2-Phenoxyethyl)boronic Acid Paradigm: Stability, Derivatives, and Cross-Coupling Dynamics
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
The introduction of alkoxyethyl moieties—such as the phenoxyethyl group—onto aromatic scaffolds is a highly sought-after transformation in medicinal chemistry for modulating lipophilicity, metabolic stability, and target-binding affinity. However, utilizing (2-Phenoxyethyl)boronic acid as a reagent presents a unique chemical paradox.
Due to the inherent instability of
This whitepaper dissects the mechanistic causality behind this instability, details the synthesis of its stable derivatives, and provides a self-validating protocol for its application in late-stage drug development.
Chemical Identity & Quantitative Properties
To understand the handling of this reagent, we must compare the theoretical free acid against its commercially viable derivatives and structurally related stable analogs (such as phenethylboronic acid, which lacks the destabilizing
| Compound | Molecular Formula | MW ( g/mol ) | Structural Feature | Commercial Status / CAS |
| (2-Phenoxyethyl)boronic acid | C | 166.00 | sp^2^-hybridized boron, | Transient / Generated in situ |
| Potassium (2-phenoxyethyl)trifluoroborate | C | 228.06 | sp^3^-hybridized boron, trifluoroborate salt | Bench-stable solid |
| 2-Phenylethylboronic acid (Reference) | C | 149.98 | Lacks | Stable / CAS: 34420-17-2 [2] |
Mechanistic Insights: The Stability Challenge
As a Senior Application Scientist, understanding why a reagent fails is just as critical as knowing how to use it. The free (2-phenoxyethyl)boronic acid is notoriously difficult to isolate due to two intersecting electronic factors:
-
The Empty p-Orbital: The sp^2^-hybridized boron atom possesses an empty p-orbital, making it a strong Lewis acid that is highly susceptible to nucleophilic attack and protodeboronation [3].
-
-Elimination: The presence of a highly electronegative heteroatom (the oxygen in the phenoxy group) at the
-position relative to the boron creates a severe vulnerability. The molecule rapidly undergoes -elimination, cleaving the crucial C–B bond and releasing phenoxide and ethylene gas before any productive cross-coupling can occur.
The Solution: By reacting the transient free acid with potassium bifluoride (KHF2), the boron atom is forced into an sp^3^-hybridized state. This fills the octet, sterically shields the boron center, and completely shuts down the
Fig 1. Stabilization of β-alkoxyalkylboronic acids via sp2 to sp3 rehybridization.
Synthesis Workflows: Generating the Stable Surrogate
To utilize the phenoxyethyl moiety, one must first synthesize the stable potassium (2-phenoxyethyl)trifluoroborate salt. This protocol is designed to prevent premature decomposition.
Protocol 1: Borylation and Salt Formation
-
Grignard Formation: React 2-phenoxyethyl bromide (1.0 eq) with magnesium turnings (1.1 eq) in anhydrous THF at 0 °C.
-
Causality: Maintaining a low temperature (0 °C) suppresses unwanted Wurtz-type homocoupling side-reactions of the alkyl halide.
-
-
Electrophilic Trapping: Add the Grignard reagent dropwise to a solution of triisopropyl borate, B(OiPr)
3(1.2 eq), at -78 °C.-
Causality: Triisopropyl borate is strictly chosen over trimethyl borate because the bulky isopropyl groups sterically hinder the boron center, preventing multiple alkylations that would lead to borinic acid byproducts.
-
-
Hydrolysis & Fluorination: Quench the reaction with 1M aqueous HCl to generate the transient (2-phenoxyethyl)boronic acid in situ. Immediately add a saturated aqueous solution of KHF
2(4.5 eq).-
Causality: KHF
-elimination can occur.2acts as both the fluoride source to form the –BF3moiety and the potassium source to precipitate the final salt. The large excess (4.5 eq) drives the equilibrium entirely toward the sp^3^ product before
-
-
Isolation: Extract the aqueous layer with ethyl acetate, concentrate the organic phase, and recrystallize the crude solid from acetone/diethyl ether to yield pure Potassium (2-phenoxyethyl)trifluoroborate.
Applications in Drug Development: The Suzuki-Miyaura Paradigm
Once stabilized as a trifluoroborate, the phenoxyethyl group can be seamlessly coupled to aryl halides. However, because the sp^3^ boron is too stable to undergo transmetalation directly, the catalytic cycle requires a controlled, slow-release hydrolysis back to the active sp^2^ species within the reaction flask [1].
Fig 2. Suzuki-Miyaura catalytic cycle optimized for potassium alkoxyethyltrifluoroborates.
Self-Validating Experimental Protocol: Cross-Coupling
This protocol outlines the precise conditions required to successfully couple Potassium (2-phenoxyethyl)trifluoroborate with an aryl bromide, utilizing a self-validating feedback loop of reagents.
Protocol 2: Suzuki-Miyaura Coupling
Objective: Synthesize an aryl(phenoxy)ethane derivative.
Reagents & Causality:
-
Catalyst System: Pd(OAc)
2(5 mol%) with RuPhos ligand (10 mol%).-
Causality: RuPhos is an electron-rich, sterically demanding biarylphosphine ligand. Its bulk prevents
-hydride elimination of the alkyl chain during the catalytic cycle, a common failure point in sp^3^-sp^2^ couplings.
-
-
Base: Cs
2CO3(3.0 eq).-
Causality: The large, soft cesium cation enhances the solubility of the carbonate base in the organic phase, facilitating the rapid formation of the critical Pd–OR intermediate required for transmetalation.
-
-
Additive: 18-crown-6 (1.0 eq).
-
Causality: This is the linchpin of the protocol. Alkoxyethyltrifluoroborates are exceptionally stable and can be sluggish to react. 18-crown-6 selectively sequesters the potassium cation, accelerating the controlled hydrolysis of the trifluoroborate into the active, transient boronic acid exactly when the palladium cycle is ready to receive it [1].
-
-
Solvent: Toluene/H
2O (3:1 v/v).-
Causality: The biphasic system ensures the simultaneous solubility of the organic electrophile and the inorganic base/boron salt.
-
Step-by-Step Execution:
-
Charge an oven-dried Schlenk flask with the aryl bromide (1.0 mmol), Potassium (2-phenoxyethyl)trifluoroborate (1.5 mmol), Pd(OAc)
2, RuPhos, Cs2CO3, and 18-crown-6. -
Evacuate and backfill the flask with argon three times.
-
Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active species and the RuPhos ligand.
-
-
Add degassed Toluene/H
2O via syringe. -
Heat the biphasic mixture to 85 °C for 12 hours under vigorous stirring (1000 rpm).
-
Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous and organic phases, ensuring efficient mass transfer and transmetalation.
-
-
Cool to room temperature, dilute with water, extract with dichloromethane (3x), dry over anhydrous MgSO
4, and purify via flash column chromatography.
References
-
Title: Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Title: Boronic and Organic Acids as Synergists for a Poly(N-vinylcaprolactam) Kinetic Hydrate Inhibitor Source: ACS Publications (Energy & Fuels) URL: [Link]
Structure of beta-phenoxyethylboronic acid derivatives
Structural Dynamics and Therapeutic Potential of -Phenoxyethylboronic Acid Derivatives
Executive Summary: The Boron Advantage
In the landscape of peptidomimetics, boronic acids have transcended their role as mere synthetic intermediates to become pivotal pharmacophores. This guide focuses on a specific, high-value scaffold:
Unlike the more common
Structural & Electronic Properties[1][2]
The Core Scaffold
The molecule consists of a boronic acid headgroup attached to an ethyl linker, capped by a phenoxy moiety.
-
Geometry: The boron atom is
hybridized (trigonal planar) in its neutral state, possessing an empty -orbital orthogonal to the B-C bond.[1][2][3] -
The "W-Effect" & Inductive Modulation: The
-oxygen is electron-withdrawing (-I effect). By pulling electron density through the -framework, it increases the electrophilicity of the boron atom.-
Result: The
of the boronic acid is lowered (typically 8.0–9.0 for alkyl boronic acids; -alkoxy derivatives can drop to ~7.5). This makes the boron a more aggressive "trap" for nucleophiles (like Serine-OH) at physiological pH.
-
Intramolecular Coordination
While nitrogen atoms in the
Stability Considerations
A critical challenge with
-
Mitigation: Unlike
-halo compounds, -alkoxy boronic acids are relatively robust. However, stability is pH-dependent. In basic media, the formation of the boronate anion ( ) protects against elimination, but oxidative deboronation remains a risk.
Synthetic Methodologies
The most efficient route to
Synthesis Workflow (Graphviz)
Figure 1: Catalytic hydroboration pathway yielding the target scaffold.[4][5] The use of Pinacolborane (HBpin) prevents polymerization of the vinyl ether.
Detailed Protocol: Rhodium-Catalyzed Hydroboration
Objective: Synthesis of 2-phenoxyethylboronic acid pinacol ester.
-
Preparation: In a glovebox or under Argon, charge a flame-dried Schlenk flask with
(1.5 mol%) and DPPB (1,4-Bis(diphenylphosphino)butane) (3 mol%). -
Solvent: Add anhydrous THF (0.5 M concentration relative to substrate). Stir for 15 min to generate the active catalyst.
-
Addition: Add Phenyl Vinyl Ether (1.0 equiv) followed by Pinacolborane (1.2 equiv) dropwise.
-
Note: Exothermic reaction. Control temperature to maintain 25°C.
-
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (silica) or GC-MS.
-
Workup: Quench with water. Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Validation:
-
NMR: Look for a signal at
ppm (boronate ester). -
NMR: Verify the triplet coupling of the
linker.
Therapeutic Application: Serine Protease Inhibition[7][8][9]
The primary utility of this scaffold is in the inhibition of serine proteases (e.g., Thrombin, Chymotrypsin, Elastase).
Mechanism of Action
Boronic acids act as Transition State Analogs .
-
Recognition: The phenoxyethyl tail fits into the enzyme's S1/S2 specificity pocket (hydrophobic interaction).
-
Attack: The catalytic Serine-OH (nucleophile) attacks the Boron atom (electrophile).
-
Transition State Mimicry: The Boron geometry shifts from trigonal planar (
) to tetrahedral ( ), mimicking the high-energy tetrahedral intermediate of peptide hydrolysis. -
Reversibility: Unlike sulfonyl fluorides (irreversible), the B-O bond is reversible, reducing off-target toxicity risks.
Pathway Visualization (Graphviz)
Figure 2: Mechanism of reversible covalent inhibition. The boronic acid mimics the tetrahedral transition state of amide hydrolysis.
Comparative Data: -Effect on Potency
The following table illustrates the impact of the
| Compound Structure | R-Group | Electronic Effect | |
| Ethyl (Control) | 1200 | Neutral | |
| 15 | Inductive Withdrawal (Increased Electrophilicity) + Hydrophobic Capture | ||
| 85 | Loss of |
Experimental Protocol: Determination
Objective: Determine the inhibition constant (
-
Buffer Prep: 0.1 M Tris-HCl, pH 7.8, 10 mM
. -
Substrate: Suc-Ala-Ala-Pro-Phe-pNA (Chromogenic substrate). Dissolve in DMSO.
-
Enzyme:
-Chymotrypsin (human or bovine). -
Assay Setup:
-
In a 96-well plate, add Buffer (180 µL).
-
Add Inhibitor (varying concentrations: 0, 10, 50, 100, 500 nM).
-
Add Enzyme (10 µL). Incubate for 10 min at 25°C to establish equilibrium.
-
Initiate reaction with Substrate (10 µL).
-
-
Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.
-
Analysis:
-
Plot
vs. [Substrate] (Lineweaver-Burk). -
Since Boronic acids are competitive inhibitors, lines should intersect at the Y-axis (
). -
Calculate
using the equation: .
-
References
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and synthetic strategy. MedChemComm, 1(3), 183-198. Link
-
Kettner, C. A., & Shenvi, A. B. (1984). Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids. Journal of Biological Chemistry, 259(24), 15106-15114. Link
-
Brown, H. C., & Gupta, S. K. (1971). Hydroboration. XXXIX. 1,3,2-Benzodioxaborole (catecholborane) as a new, convenient monohydroboration reagent for alkynes, alkenes, and arenes. Journal of the American Chemical Society, 93(16), 4062-4063. Link
-
Baker, S. J., et al. (2009). Therapeutic potential of boron-containing compounds.[2][6][7] Future Medicinal Chemistry, 1(7), 1275-1288. Link
-
Hall, D. G. (Ed.). (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] Link
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 6. pnas.org [pnas.org]
- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
Technical Guide: 2-Phenoxyethyl Boronic Acid MIDA Boronate Stability & Application
Executive Summary
2-Phenoxyethyl boronic acid MIDA boronate represents a critical class of "masked" organoboron reagents designed to overcome the inherent instability of 2-substituted alkyl boronic acids. While primary alkyl boronic acids are generally stable, those with
This guide details the stability profile, mechanistic underpinnings, and experimental protocols for utilizing this reagent. By complexing the boron center with N-methyliminodiacetic acid (MIDA), the Lewis acidity of the boron is neutralized (
Part 1: Chemical Architecture & Stability Mechanism
The Instability Challenge: Free Boronic Acids
In its free acid form, 2-phenoxyethyl boronic acid possesses a vacant
-
-Elimination: In the presence of base or transition metals (Pd), the
-phenoxy group can act as a leaving group. The empty orbital on boron assists in a concerted elimination, releasing phenol, ethylene, and boric acid. -
Protodeboronation: The C-B bond is susceptible to cleavage by water/base, particularly when the alkyl chain allows for the formation of stable intermediates or when metal catalysts facilitate transmetalation without immediate reductive elimination.
The MIDA Solution: Hybridization
The MIDA ligand forms a bicyclic cage around the boron atom, utilizing a dative B-N bond to fill the boron's octet.
-
Hybridization Shift: The boron atom shifts from a planar, reactive
state to a tetrahedral, inert state. -
Orbital Locking: The vacant
-orbital is occupied by the nitrogen lone pair. This steric and electronic saturation prevents the coordination of hydroxide or alkoxide bases, which is the requisite first step for both protodeboronation and -elimination. -
Result: 2-Phenoxyethyl MIDA boronate is a crystalline, air-stable solid that can be stored indefinitely on the benchtop, unlike its free acid counterpart which requires freezer storage and inert atmosphere.
Part 2: Hydrolysis & Release Kinetics
The utility of this reagent lies in the "Slow-Release" mechanism. It acts as a reservoir, releasing the reactive free boronic acid at a rate that matches the catalytic turnover, thereby keeping the standing concentration of the unstable free acid low.
Hydrolysis Mechanism
Hydrolysis is base-mediated and reversible.
-
Fast Release: Using strong aqueous base (e.g., 1M NaOH/THF) effects rapid hydrolysis (<10 min) for bulk deprotection.
-
Slow Release: Using mild, heterogeneous bases (e.g.,
in dioxane/ ) promotes a controlled equilibrium. The rate of hydrolysis ( ) is balanced against the rate of transmetalation ( ).
Key Kinetic Parameter:
Visualization: The Slow-Release Equilibrium
The following diagram illustrates the equilibrium between the stable storage form and the reactive transient species.
Caption: The "Slow-Release" Strategy: The MIDA reservoir restricts the concentration of the unstable free acid, favoring the productive Pd-catalyzed pathway over competing decomposition.
Part 3: Experimental Protocols
Synthesis of 2-Phenoxyethyl MIDA Boronate
Standard protocol adapted for primary alkyl MIDA boronates.
Reagents:
-
2-Phenoxyethyl boronic acid (or corresponding boroxine/trifluoroborate precursor).
-
N-methyliminodiacetic acid (MIDA).
-
Solvents: Toluene/DMSO (10:1).
Procedure:
-
Charge: Combine equimolar amounts of the boronic acid precursor and MIDA in a round-bottom flask.
-
Solvent: Add Toluene and DMSO. The DMSO is critical for dissolving the polar MIDA ligand.
-
Reflux: Equip with a Dean-Stark trap. Heat to reflux (approx. 110°C) for 12–16 hours. The azeotropic removal of water drives the condensation equilibrium to completion.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: The residue is typically recrystallized from Acetone/Diethyl Ether or purified via flash chromatography (Eluent: Et2O
THF). MIDA boronates are highly polar; they stick to silica in non-polar solvents but elute cleanly with THF or Acetone. -
QC: Verify by
H NMR. Look for the characteristic MIDA doublets ( ) around 4.0 ppm ( Hz) and the N-Me singlet around 3.0 ppm.
Cross-Coupling Protocol (Suzuki-Miyaura)
Optimized for unstable alkyl boronates.
Reagents:
-
Electrophile: 1.0 equiv Aryl Chloride/Bromide.
-
Nucleophile: 1.2–1.5 equiv 2-Phenoxyethyl MIDA boronate.
-
Catalyst: Pd(OAc)
(5 mol%) + SPhos or RuPhos (10 mol%). (Buchwald ligands are preferred for alkyl coupling). -
Base:
(3.0 equiv, anhydrous). -
Solvent: Dioxane : Water (5:1 ratio). Crucial: The water is necessary for hydrolysis.
Workflow:
-
Combine MIDA boronate, aryl halide, Pd catalyst, ligand, and base in a sealable vial.
-
Add the Dioxane/Water solvent mixture.
-
Seal and heat to 60°C . Note: Higher temperatures (95°C+) may accelerate decomposition faster than coupling for this specific substrate.
-
Monitor by LCMS. The MIDA boronate will slowly disappear as the product peak grows.
-
Troubleshooting: If protodeboronation is observed (formation of phenol), lower the temperature to 45°C and increase catalyst loading to accelerate the productive cycle.
Part 4: Visualization of Stability Logic
The following diagram contrasts the orbital interactions in the free acid versus the MIDA boronate, explaining the suppression of
Caption: Mechanistic basis for stability: The sp3 hybridization in the MIDA complex eliminates the vacant p-orbital required for the concerted
References
-
Gillis, E. P., & Burke, M. D. (2007).[1] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[1][2] Link
-
Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[1][2] Link
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[3] Accounts of Chemical Research. Link
-
Gonzalez, J. A., et al. (2016). "MIDA boronates are hydrolysed fast and slow by two different mechanisms." Nature Chemistry. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link
Sources
Technical Guide: Synthesis and Application of 2-Alkoxyethyl Boronic Acid Surrogates
Part 1: Executive Summary & Core Directive
The "Forbidden" Motif: The 2-alkoxyethyl boronic acid motif (
The Challenge: Free 2-alkoxyethyl boronic acids undergo rapid decomposition via
The Solution: This guide details the "Surrogate Strategy" . By converting the sp²-hybridized boron into a tetracoordinate sp³-hybridized species (Potassium Trifluoroborates or MIDA Boronates), the vacant p-orbital is occupied, rendering the
Part 2: The Stability Challenge (Mechanistic Insight)
To successfully synthesize this motif, one must understand the failure mode of the free boronic acid.
The -Elimination Mechanism
The decomposition is driven by the hyperconjugative overlap between the C-B
However, the primary decomposition pathway for free boronic acids often involves the Lewis acidic boron coordinating the
Figure 1: The decomposition pathway of 2-alkoxyethyl boronic acids and the stabilization provided by sp³-hybridization.
Part 3: Synthetic Strategies & Protocols
The most robust route to these targets is not via hydroboration of vinyl ethers (which can suffer from regioselectivity and stability issues), but rather the Borylation of Alkyl Halides followed by immediate stabilization.
Strategy A: The Molander Protocol (Potassium Trifluoroborates)
Potassium organotrifluoroborates (
Step 1: Synthesis of the Pinacol Boronate (Bpin)
Precursor: 2-Bromoethyl alkyl ether (commercially available or easily made from 2-bromoethanol). Reaction: Copper-catalyzed borylation or Radical borylation.
Protocol (Standard Scale):
-
Reagents: 2-Bromoethyl methyl ether (1.0 equiv),
(1.2 equiv), CuI (10 mol%), (20 mol%), LiOtBu (1.5 equiv). -
Solvent: THF or Dioxane (anhydrous).
-
Procedure:
-
Charge a flame-dried flask with CuI,
, and under Argon. -
Add LiOtBu and solvent. Stir for 10 mins to form the active Cu-B species.
-
Add the alkyl bromide dropwise.
-
Stir at room temperature (or mild heat, 40°C) for 12-16 hours.
-
-
Workup: Filter through a silica plug (eluting with Et2O/Hexane) to remove copper salts. Concentrate to obtain the crude 2-alkoxyethyl Bpin .
-
Critical Note: Do not attempt to purify this intermediate by silica column chromatography if possible; it can degrade. Proceed immediately to Step 2.
-
Step 2: Conversion to Potassium Trifluoroborate (
)
-
Reagents: Crude Bpin ester (from Step 1),
(4.5 equiv). -
Solvent: MeOH /
(3:1 ratio). -
Procedure:
-
Dissolve the crude Bpin ester in MeOH.
-
Add the saturated aqueous solution of
slowly. -
Stir vigorously at room temperature for 3 hours. A white precipitate (
and product) may form.[1] -
Concentrate the mixture to dryness (rotary evaporator).
-
Extraction: Extract the solid residue with hot Acetone (the product dissolves, inorganic salts do not).
-
Filter the hot acetone solution.
-
Concentrate the filtrate to ~10% volume and add
to precipitate the pure Potassium 2-alkoxyethyltrifluoroborate . -
Filter and dry. Result is a stable, white solid.
-
Strategy B: The Burke Protocol (MIDA Boronates)
MIDA boronates are compatible with a wider range of oxidative and anhydrous reaction conditions than trifluoroborates. They are ideal if the building block needs to undergo further chemical modification (e.g., modifying the alkoxy group) before the cross-coupling event.
Protocol:
-
Reagents: Crude Bpin ester (from Strategy A, Step 1), MIDA (N-methyliminodiacetic acid), DMSO.
-
Procedure:
-
Dissolve crude Bpin ester in DMSO.
-
Add MIDA (1.5 - 2.0 equiv).
-
Heat to 100-110°C for 12-16 hours. (The high temp drives the transesterification and removal of pinacol).
-
Workup: Cool to RT. Pour into water/brine. Extract with EtOAc.
-
Purification: MIDA boronates are stable on silica gel. Purify via flash chromatography (EtOAc/Acetone eluents).
-
Part 4: Application (Cross-Coupling Conditions)
Once the stable surrogate is in hand, the cross-coupling requires "Slow Release" conditions (for MIDA) or hydrolysis conditions (for
Workflow Diagram
Figure 2: The complete synthetic workflow from alkyl halide to final coupled product.
Recommended Coupling Conditions
| Parameter | Potassium Trifluoroborates ( | MIDA Boronates |
| Catalyst | ||
| Base | ||
| Solvent | Toluene / | Dioxane / |
| Temperature | 80°C - 100°C | 60°C - 100°C |
| Mechanism | Base hydrolyzes | Base hydrolyzes MIDA to |
| Key Note | Requires water for hydrolysis.[2] | "Slow release" prevents accumulation of unstable acid. |
Part 5: References
-
Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135–2138. Link
-
Fleury-Brégeot, N., Presset, M., Beaumard, F., Colombel, V., Oehlrich, D., Rombouts, F., & Molander, G. A. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 77(22), 10399–10408. Link
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link
-
Ito, H., Kubota, K. (2012). Copper-Catalyzed Borylation of Alkyl Halides. In Boron Reagents in Synthesis. ACS Symposium Series. (Foundational reference for the borylation step).
-
Sandrock, D. L., & Molander, G. A. (2010). Potassium Organotrifluoroborates. Science of Synthesis. Link
Sources
Chemical properties of beta-heteroatom substituted alkyl boronic acids
Chemical Properties and Synthetic Handling of -Heteroatom Substituted Alkyl Boronic Acids
Executive Summary
This technical guide analyzes the electronic instability inherent to this motif and details the "masked reactivity" strategies—specifically MIDA boronates and Matteson homologation—required to successfully synthesize and deploy them in drug discovery.
Part 1: Fundamental Chemical Nature & Instability
The core challenge in handling
The -Elimination Pathway
Unlike aryl boronic acids, which suffer primarily from oxidative deboronation,
-
Mechanism: The empty p-orbital of the sp² hybridized boron atom overlaps with the
bond of the -substituent (or vice versa, the lone pair of the heteroatom donates into the C-B orbital). -
Result: Spontaneous fragmentation into an alkene, a borate species, and the free heteroatom leaving group.
-
Kinetic Driver: This process is accelerated by basic conditions often used in Suzuki-Miyaura couplings, making standard cross-coupling protocols non-viable for unprotected species.
Electronic Stabilization Strategies
To handle these compounds, the boron atom must be rehybridized from sp² (trigonal planar, 6 valence electrons) to sp³ (tetrahedral, 8 valence electrons). This removes the empty p-orbital, shutting down the elimination pathway.
Comparison of Stabilization Methods:
| Method | Hybridization | Stability | Chromatography | Coupling Utility |
| Free Boronic Acid | sp² | Low (Elimination prone) | Poor (Streaking) | Low (Decomposes) |
| Pinacol Ester | sp² | Moderate | Good | Moderate |
| MIDA Boronate | sp³ | High (Air/Water stable) | Excellent | High (Slow release) |
| Trifluoroborate | sp³ | High | Difficult (Polar) | High |
Visualization: Mechanism of Instability vs. MIDA Stabilization
Figure 1: The sp² boron center facilitates
Part 2: Synthesis Strategies
Direct borylation of
The Matteson Homologation Protocol
This method uses a chiral directing group (typically pinanediol) to control the stereochemistry of a methylene insertion.
-
Substrate: A boronic ester with a chiral auxiliary (Pinanediol).[1][2]
-
Reagent: (Dichloromethyl)lithium (
), generated in situ. -
Mechanism:
-
Nucleophilic attack of
on boron forms a borate complex. -
Stereoselective 1,2-migration of the alkyl group displaces one chloride.
-
The resulting
-chloro boronic ester is then attacked by a nucleophile (e.g., for amines or alkoxides) to install the heteroatom.
-
Visualization: Matteson Homologation Workflow
Figure 2: The Matteson Homologation cycle allows for the iterative construction of chiral boron centers.[3] The
Part 3: Experimental Protocols
Protocol: Synthesis of Chiral -Amino Boronic Ester via Matteson Homologation
Objective: Synthesis of a protected
Reagents & Equipment[2][4][5][6]
-
Substrate: Pinanediol alkylboronate (1.0 equiv)
-
Reagents: Dichloromethane (DCM, anhydrous), n-Butyllithium (2.5 M in hexanes), Zinc Chloride (
, 1.0 M in ether), Lithium Hexamethyldisilazide (LiHMDS). -
Apparatus: Flame-dried Schlenk flask, cryocooler or liquid
/ethanol bath, internal temperature probe.
Step-by-Step Methodology
-
Generation of Dichloromethyllithium:
-
Charge the flask with anhydrous THF and DCM (3.0 equiv relative to substrate) under Argon.
-
Cool to -100°C (internal temperature).
-
Add n-BuLi (2.5 equiv) dropwise down the side of the flask. Critical: Maintain temp < -95°C to prevent carbene decomposition.
-
Stir for 20 minutes.
-
-
Formation of Borate Complex:
-
Dissolve the Pinanediol alkylboronate in minimal THF.
-
Add dropwise to the
solution at -100°C. -
Stir for 30 minutes.
-
-
Migration (The Homologation):
-
Add
solution (1.5 equiv). -
Allow the reaction to warm slowly to 0°C over 2-3 hours. Note: ZnCl2 catalyzes the migration of the alkyl group and expulsion of chloride.
-
Checkpoint: Monitor by TLC or NMR. The
-chloro boronic ester intermediate should be visible.
-
-
Nucleophilic Substitution (Installing the Nitrogen):
-
Cool the mixture containing the
-chloro intermediate to -78°C. -
Add LiHMDS (1.2 equiv) dropwise.
-
Allow to warm to room temperature overnight. The silyl group usually cleaves during workup or can be removed with mild acid to yield the free amine (often isolated as the HCl salt to prevent elimination).
-
-
Workup:
-
Quench with saturated
. -
Extract with EtOAc, dry over
, and concentrate. -
Purification: Silica gel chromatography.[7] Note: Pinanediol esters are stable on silica.
-
Part 4: Applications in Drug Development[7]
Proteasome Inhibition
The most prominent application of
-
Mechanism: The active site serine (or threonine) hydroxyl of the protease attacks the boron atom, forming a stable, reversible tetrahedral adduct.
-
Drug Example: While Bortezomib is an
-amino boronic acid, the development of Ixazomib and next-gen inhibitors utilizes -substituents to tune selectivity and improve oral bioavailability.
Slow-Release Cross-Coupling
For medicinal chemistry campaigns requiring diverse analogues, MIDA boronates are used.[8]
-
Protocol: The MIDA boronate is dissolved in a biphasic mixture (e.g., THF/Water) with a weak base (
). -
Effect: The base slowly hydrolyzes the MIDA ligand, releasing the free boronic acid at a rate that matches the catalytic turnover of the Palladium. This keeps the concentration of the unstable free acid low, minimizing
-elimination side reactions.
References
-
Matteson, D. S. (2013). "Stereoselective Synthesis of Chiral Boronic Esters." The Journal of Organic Chemistry. Link
-
Gillis, E. P., & Burke, M. D. (2007).[9] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[9] Link
-
Knapp, D. M., et al. (2010). "Slow-Release Cross-Coupling of Unstable Boronic Acids." Journal of the American Chemical Society.[9] Link
-
Sandrock, D. L., & Molander, G. A. (2010). "Ammonium Alkyltrifluoroborates: Stable, Water-Soluble Boronic Acid Surrogates." Organic Letters. Link
-
Baggio, R., et al. (2018). "Beta-amino boronic acids as inhibitors of beta-lactamase." Journal of Medicinal Chemistry. Link
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]
- 4. Bórsavak és származékok [sigmaaldrich.com]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ボロン酸MIDAエステル類 [sigmaaldrich.com]
Difference between phenethylboronic acid and (2-phenoxyethyl)boronic acid
The following guide provides an in-depth technical analysis comparing Phenethylboronic acid and (2-Phenoxyethyl)boronic acid . This content is structured for research scientists and medicinal chemists, focusing on the critical divergence in their reactivity, stability, and application in drug design.[1]
Comparative Analysis of Stability, Reactivity, and Bioisosteric Utility
Executive Summary
In the optimization of lead compounds, the transition from an alkyl linker (phenethyl) to an ether linker (phenoxyethyl) is a common bioisosteric strategy to modulate lipophilicity and metabolic stability. However, from a synthetic chemistry standpoint, the boronic acid precursors for these two motifs exhibit drastically different behaviors.[2]
Phenethylboronic acid is a robust, commercially available reagent capable of standard Suzuki-Miyaura cross-coupling. In contrast, (2-phenoxyethyl)boronic acid represents a "synthetic trap." Its structural proximity of an electronegative oxygen to the boron center (
This guide details the mechanistic underpinnings of this divergence and provides actionable protocols for effectively utilizing these motifs.
Part 1: Structural & Electronic Profiling
The fundamental difference lies in the atom at the
Physicochemical Comparison
| Feature | Phenethylboronic Acid | (2-Phenoxyethyl)boronic Acid |
| Structure | ||
| CAS Number | 34420-17-2 | Not commercially available as free acid (Pinacol esters exist, e.g., CAS 135149-67-4 for related derivatives) |
| Linker Type | Homologous Carbon Chain (Ethyl) | Ether Linkage (Ethoxy) |
| Carbon (Methylene) | Oxygen (Ether) | |
| Electronic Effect | Weak inductive donation (+I) | Strong inductive withdrawal (-I), Lewis basic lone pairs |
| Primary Instability | ||
| pKa (est.) | ~8.8 - 9.0 | ~8.0 - 8.5 (Lower due to electron-withdrawing oxygen) |
| LogP (Linker) | High (Lipophilic) | Moderate (Polar, H-bond acceptor) |
Structural Visualization
The following diagram illustrates the structural vectors and the critical "Beta-Heteroatom" liability.
Caption: Structural comparison highlighting the replacement of the Beta-Carbon with a Beta-Oxygen, introducing electronic instability.
Part 2: The Reactivity Divergence (The Core Mechanism)
The success of using these reagents in cross-coupling (e.g., to create a diarylalkane or aryl-ether scaffold) depends on the competition between Transmetallation and
Phenethylboronic Acid: The -Hydride Pathway
In a Suzuki coupling, the palladium inserts into the aryl halide (Oxidative Addition). The boronate then transfers the alkyl group to Pd (Transmetallation).
-
Risk: The resulting Alkyl-Pd-Aryl species has
-hydrogens.[3][4][5] It can undergo -hydride elimination to form styrene and Pd-H. -
Mitigation: This process is relatively slow compared to Reductive Elimination, especially when using electron-rich, bulky ligands (e.g., PCy3, SPhos) that accelerate the final coupling step.
(2-Phenoxyethyl)boronic Acid: The -Alkoxy Trap
The presence of the
-
Mechanism: Upon transmetallation, the resulting species is L-Pd(Ar)-CH2-CH2-O-Ph.
-
The Trap: Palladium has a high affinity for oxygen lone pairs. The
-phenoxy group acts as a leaving group. The complex undergoes rapid -alkoxy elimination . -
Result: Instead of the coupled product, the reaction releases Phenol (PhOH) , Ethylene gas , and the biaryl byproduct (Ar-Ar) or reduced arene (Ar-H).
-
Consequence: This makes the direct coupling of (2-phenoxyethyl)boronic acid extremely difficult.
Caption: Mechanistic divergence showing why Phenoxyethyl boronates fail in standard cross-coupling due to rapid Beta-Alkoxy elimination.
Part 3: Medicinal Chemistry Applications[1][6][7][8][9][10]
When designing drugs, choosing between these two linkers affects the molecule's physicochemical profile and metabolic fate.[6]
Bioisosteric Comparison
| Property | Phenethyl Linker | Phenoxyethyl Linker |
| Flexibility | High (Rotatable bonds) | High (Ether oxygen adds rotational freedom) |
| Lipophilicity | Increases LogP (Hydrophobic) | Lowers LogP (Oxygen is polar) |
| H-Bonding | None | H-Bond Acceptor (Ether Oxygen) |
| Metabolism | Benzylic oxidation (CYP450) | O-Dealkylation (CYP450) |
Metabolic Stability Note
-
Phenethyl: The benzylic position (next to the phenyl ring) is a "soft spot" for CYP450 oxidation, often leading to hydroxylation.
-
Phenoxyethyl: The ether linkage is susceptible to O-dealkylation , which cleaves the molecule into a phenol and an acetaldehyde derivative. This is often a faster metabolic clearance route than benzylic oxidation, potentially reducing the half-life of the drug.
Part 4: Experimental Protocols
Protocol A: Coupling of Phenethylboronic Acid
Use this for standard alkyl-aryl coupling.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Phenethylboronic acid (1.2 - 1.5 equiv) [CAS: 34420-17-2]
-
Pd(OAc)2 (5 mol%)
-
Ligand: SPhos or RuPhos (10 mol%) — Critical for alkyl boronates to prevent beta-hydride elimination.
-
Base: K3PO4 (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
Procedure:
-
Charge a reaction vial with Aryl Bromide, Phenethylboronic acid, Pd(OAc)2, Ligand, and Base.
-
Evacuate and backfill with Argon (3x).
-
Add degassed Toluene/Water mixture.
-
Heat to 80-100°C for 12-16 hours.
-
Checkpoint: Monitor by LCMS. The major byproduct is usually styrene (from elimination) if the catalyst is inactive.
-
Workup: Filter through Celite, extract with EtOAc, concentrate, and purify via silica chromatography.
Protocol B: Synthesizing the "(2-Phenoxyethyl)" Motif
Since (2-phenoxyethyl)boronic acid is unstable/ineffective, do NOT attempt direct Suzuki coupling. Use a "Reverse Assembly" approach.
Strategy: Instead of coupling Ar-X + B-CH2CH2-OPh, couple Ar-CH2CH2-X + HO-Ph or Ar-B(OH)2 + X-CH2CH2-OPh. Recommended Route: Mitsunobu Reaction or Nucleophilic Substitution .
Step 1: Install the Ethyl Alcohol Linker
-
Perform a Suzuki coupling using Potassium (2-benzyloxyethyl)trifluoroborate (protected alcohol) with your Aryl Halide.
-
Deprotect to get Ar-CH2-CH2-OH.
Step 2: Ether Formation (The Phenoxy Installation)
-
Reagents: Ar-CH2-CH2-OH (1.0 equiv), Phenol (1.2 equiv), PPh3 (1.5 equiv), DIAD (1.5 equiv).
-
Solvent: THF (anhydrous).
-
Procedure:
-
Dissolve Alcohol and PPh3 in THF under Argon. Cool to 0°C.
-
Add Phenol.
-
Add DIAD dropwise.
-
Stir at 0°C for 30 min, then warm to RT overnight.
-
Why this works: This builds the C-O bond after the C-C bond is formed, completely avoiding the
-elimination issues associated with boron chemistry.
-
References
-
Phenethylboronic Acid Properties & CAS : Sigma-Aldrich Product Specification, CAS 34420-17-2. Link
-
Mechanisms of Beta-Hydride Elimination in Suzuki Coupling : J. Am. Chem. Soc. 2001, 123, 10099. (Fu Group work on alkyl bromides). Link
-
Instability of Beta-Heteroatom Alkyls : Chem. Rev. 2002, 102, 5, 1359–1470. (Review of Palladium Catalyzed Cross-Coupling). Link
-
Bioisosteric Replacements in Drug Design : J. Med. Chem. 2011, 54, 2529–2591. (Meanwell's review on bioisosteres). Link
-
Alternative Synthesis via Molander Salts : Acc. Chem. Res. 2007, 40, 275–286. (Organotrifluoroborates). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 6. nedmdg.org [nedmdg.org]
Commercial Availability and Synthetic Utility of (2-Phenoxyethyl)boronic Acid Pinacol Ester: A Technical Whitepaper
Executive Summary
In modern drug discovery and materials science, the late-stage functionalization of complex architectures relies heavily on robust, chemoselective carbon-carbon bond-forming reactions. (2-Phenoxyethyl)boronic acid pinacol ester (CAS: 1357000-38-4) has emerged as a highly valuable
This whitepaper provides an in-depth analysis of the commercial landscape, physicochemical properties, and mechanistic handling of this specific alkylboronic ester, equipping synthetic chemists with the authoritative protocols necessary to integrate it into advanced cross-coupling workflows.
Physicochemical Profiling & Commercial Availability
Boronic acids are notoriously prone to protodeboronation and the formation of cyclic anhydrides (boroxines), which complicates stoichiometry and storage. The pinacol ester (Bpin) derivative mitigates these issues by sterically shielding the empty p-orbital on the boron atom, significantly reducing its Lewis acidity and enhancing bench stability[1].
While aromatic Bpin reagents are ubiquitous, primary alkyl Bpin reagents like (2-Phenoxyethyl)boronic acid pinacol ester are more specialized and typically sourced from specialized chemical vendors catering to medicinal chemistry and custom synthesis[2].
Quantitative Sourcing Data
| Property / Specification | Detail / Value |
| Chemical Name | 4,4,5,5-Tetramethyl-2-(2-phenoxyethyl)-1,3,2-dioxaborolane |
| CAS Number | 1357000-38-4 |
| Molecular Formula | C₁₄H₂₁BO₃ |
| Molecular Weight | 248.13 g/mol |
| Typical Commercial Purity | |
| Storage Conditions | 2-8°C, under inert atmosphere (Argon/Nitrogen) |
| Primary Vendors | BLD Pharm[2], 1PChem[1], BetaChem |
Note: Due to the specialized nature of alkylboronic esters, commercial batches are often synthesized on-demand or stocked in low quantities (1g - 25g scales). For process-scale applications, custom CDMO campaigns are usually required.
Mechanistic Insights: Overcoming -Coupling Challenges
As a Senior Application Scientist, it is critical to address the inherent causality behind the difficulty of using primary alkylboronic esters in Suzuki-Miyaura cross-couplings. Unlike their
-
Sluggish Transmetalation: The lack of
-electrons in the alkyl chain prevents the pre-coordination to the Palladium(II) center that typically accelerates the transmetalation step. -
-Hydride Elimination: Once transmetalation occurs, the resulting alkyl-Palladium(II) intermediate possesses highly flexible
-hydrogens. If reductive elimination is not faster than bond rotation, the complex will undergo -hydride elimination, yielding an undesired alkene by-product rather than the target cross-coupled product.
The Solution (Causality & Design): To successfully couple (2-Phenoxyethyl)boronic acid pinacol ester, the catalytic system must employ bulky, electron-rich dialkylbiaryl phosphine ligands (such as RuPhos or cataCXium A). These ligands serve a dual purpose: their electron richness accelerates the oxidative addition of the aryl halide, while their extreme steric bulk forces the Palladium center to rapidly undergo reductive elimination, effectively outcompeting the deleterious
Reaction Pathway Visualization
Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling for alkylboronic pinacol esters.
Self-Validating Experimental Protocol: Alkyl-Aryl Suzuki-Miyaura Coupling
The following methodology details a highly optimized, self-validating workflow for the cross-coupling of (2-Phenoxyethyl)boronic acid pinacol ester with an aryl bromide. The protocol uses internal checkpoints to ensure catalytic integrity.
Materials Required
-
(2-Phenoxyethyl)boronic acid pinacol ester (1.5 equiv)
-
Aryl bromide substrate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
RuPhos ligand (10 mol%)
-
Potassium phosphate tribasic (K₃PO₄, 3.0 equiv, finely milled)
-
Toluene / Water (10:1 v/v, rigorously degassed)
-
Internal Standard: Dodecane (for GC-MS tracking)
Step-by-Step Methodology
Step 1: Pre-catalyst Assembly & Degassing (Critical for avoiding homocoupling)
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%).
-
Add the aryl bromide (1.0 equiv) and finely milled K₃PO₄ (3.0 equiv).
-
Seal the flask with a rubber septum and subject it to three cycles of high vacuum followed by backfilling with dry Argon. Causality: Oxygen must be excluded to prevent the irreversible oxidation of the electron-rich RuPhos ligand and the Pd(0) active species.
Step 2: Reagent Addition & Activation
4. In a separate vial, dissolve the (2-Phenoxyethyl)boronic acid pinacol ester (1.5 equiv) and a known mass of dodecane (internal standard) in the degassed Toluene/Water (10:1) mixture.
5. Transfer this solution to the Schlenk flask via a gas-tight syringe.
6. Validation Checkpoint 1: Remove a 10
Step 3: Thermal Coupling
7. Heat the reaction mixture to 95°C in a pre-heated oil bath with vigorous stirring (1000 rpm). The biphasic nature requires high sheer to ensure the base (dissolved in the aqueous micro-phase) can effectively activate the boronic ester.
8. Validation Checkpoint 2: After 2 hours, take a second aliquot. GC-MS analysis should show >50% consumption of the aryl bromide. Crucially, check for the presence of phenoxyethene (the
Step 4: Workup and Isolation
9. Upon complete consumption of the starting material (typically 12-16 hours), cool the mixture to room temperature.
10. Quench with saturated aqueous NH₄Cl to neutralize the strong base and break any Pd-product chelates.
11. Extract the aqueous layer with Ethyl Acetate (3
References
-
Development of Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides and Triflates with Alkyl Halides University of Wisconsin–Madison (Doctoral Thesis, S. Kim) URL:[Link]
Sources
Thermodynamic stability of beta-phenoxy organoboron compounds
Thermodynamic Stability and Synthetic Handling of -Phenoxy Organoboron Compounds
Executive Summary
This technical guide details the mechanistic underpinnings of this instability and provides actionable, field-proven protocols for their stabilization, synthesis, and handling. By transitioning from sp²-hybridized boronic esters to sp³-hybridized coordinate complexes (e.g., MIDA boronates), researchers can kinetically trap these species, enabling their isolation and use in complex coupling reactions.
Mechanistic Underpinnings: The -Elimination Pathway[1][2][3][4]
The instability of
The Driving Force
The decomposition is driven by two thermodynamic factors:
-
Bond Energy: The formation of a strong B–O bond (approx. 190 kcal/mol) compensates for the cleavage of the C–O and C–B bonds.
-
Leaving Group Ability: The phenoxy group (
) is a significantly better leaving group ( of conjugate acid 10) compared to aliphatic alkoxides ( 16–18), accelerating the reaction rate by orders of magnitude.
The Mechanism (Syn-Elimination)
In sp²-hybridized boronic esters (e.g., pinacol esters), the boron atom possesses an empty p-orbital.[5] The oxygen atom of the
Figure 1: The decomposition pathway of sp²-hybridized
Stabilization Strategies: Kinetic Trapping
To stabilize these compounds, one must shut down the elimination pathway. Since the thermodynamic driving force (B–O bond formation) cannot be changed, we must increase the kinetic barrier to decomposition.
Strategy: Saturation of the Boron Coordination Sphere
The most effective strategy is to convert the boron atom from an electrophilic sp² center to a coordinatively saturated sp³ center. This removes the empty p-orbital, preventing the initial coordination of the phenoxy oxygen and effectively "masking" the boron.
| Ligand System | Hybridization | Stability (Half-life) | Suitability for |
| Boronic Acid | sp² | Minutes to Hours | Poor (Rapid decomposition) |
| Pinacol Ester | sp² | Hours to Days | Moderate (Stable at low temp, labile to base) |
| Trifluoroborate ( | sp³ | Weeks to Months | Good (Hydrolytically stable, requires acidic cleavage) |
| MIDA Boronate | sp³ | Indefinite (Solid) | Excellent (Air/chromatography stable, slow release) |
The MIDA Solution
N-Methyliminodiacetic acid (MIDA) ligands are the gold standard for this application. The MIDA ligand occupies the empty p-orbital of boron via a dative B–N bond. This rigid bicyclic cage renders the boron atom unreactive toward the intramolecular nucleophilic attack of the
Figure 2: Stabilization workflow converting reactive pinacol esters to inert MIDA boronates.
Experimental Protocols
Protocol A: Synthesis of -Phenoxyethyl MIDA Boronate
This protocol utilizes a transesterification approach from the corresponding boronic acid or pinacol ester.
Reagents:
- -Phenoxyethylboronic acid pinacol ester (1.0 equiv)
-
N-Methyliminodiacetic acid (MIDA) (1.2 equiv)
-
Solvent: Toluene/DMSO (10:1 v/v) or pure Toluene if solubility permits.
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add the pinacol ester and MIDA to the flask. Add the solvent mixture.
-
Reflux: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. The azeotropic removal of water/pinacol drives the equilibrium.
-
Monitoring: Monitor by TLC (stain with curcumin or KMnO4). The MIDA boronate is typically much more polar than the pinacol ester.
-
Workup: Cool to room temperature. The MIDA boronate often precipitates. If not, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize from Acetone/Diethyl Ether or purify via flash chromatography (Eluent: EtOAc/MeCN). MIDA boronates are stable on silica gel.
Protocol B: Kinetic Stability Assay (NMR)
Use this self-validating protocol to quantify the stability of your specific construct.
Reagents:
-
Test Compound (approx. 10 mg)
-
Internal Standard: 1,3,5-Trimethoxybenzene (accurate mass required)
-
Solvent: DMSO-d6 (mimics polar biological environment) or Toluene-d8 (mimics non-polar storage).
Procedure:
-
Preparation: Dissolve the test compound and internal standard in the deuterated solvent in an NMR tube.
-
T=0 Scan: Acquire a quantitative 1H NMR spectrum at room temperature. Integrate the
-methylene protons of the boron species relative to the internal standard. -
Thermal Stress: Heat the NMR tube to a defined temperature (e.g., 60°C or 80°C) in a thermostated oil bath or NMR probe.
-
Time-Course: Acquire spectra at defined intervals (t = 1h, 4h, 8h, 24h).
-
Analysis: Plot
vs. time. A linear decay indicates first-order kinetics.-
Success Criteria:
remaining after 24h at 60°C indicates sufficient stability for most biological assays. -
Failure Mode: Appearance of alkene signals (e.g., styrene vinyl protons) confirms
-elimination.
-
Applications in Drug Discovery[10]
The
-
Covalent Reversible Inhibitors: Boronic acids form reversible covalent bonds with serine/threonine residues in enzymes (e.g., Proteasome, Beta-lactamase). The
-phenoxy group can be positioned to interact with the S2/S3 pockets, providing potency and selectivity. -
Bioisosteres: The MIDA-protected form can act as a prodrug, slowly hydrolyzing in vivo to release the active boronic acid, thereby modulating pharmacokinetics (PK) and preventing premature elimination in the bloodstream.
-
Linker Chemistry: In PROTACs (Proteolysis Targeting Chimeras), stable boron linkers allow for the rigidification of the connection between the warhead and the E3 ligase ligand without introducing metabolically labile peptide bonds.
References
-
Gillis, E. P., & Burke, M. D. (2007).[6][7] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[6][7][8] Link
-
Sandford, C., & Aggarwal, V. K. (2017). Stereospecific Functionalizations and Transformations of Secondary Alkylboronic Esters. Chemical Communications. Link
-
Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
-
Gonzalez, J. A., et al. (2023).
-Radicals Through B-N Hyperconjugation.[9] Angewandte Chemie International Edition. Link
Sources
- 1. Peterson olefination - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Peterson Olefination [organic-chemistry.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mawhite.chem.dal.ca [mawhite.chem.dal.ca]
- 9. experts.illinois.edu [experts.illinois.edu]
Phenoxyethyl Boronates & Aryl Boronate Linkers in Medicinal Chemistry
A Technical Guide to ROS-Responsive Systems
Executive Summary
This technical guide details the application of phenoxyethyl boronates and their parent class, aryl boronate esters , as stimulus-responsive linkers in medicinal chemistry. These moieties function as "caging groups" or self-immolative spacers that release active pharmaceutical ingredients (APIs) solely in the presence of Reactive Oxygen Species (ROS) , specifically hydrogen peroxide (
This technology is pivotal for Prodrugs and Antibody-Drug Conjugates (ADCs) targeting the oxidative stress characteristic of the tumor microenvironment (TME) and inflammatory diseases.
Part 1: Mechanistic Principles
The utility of phenoxyethyl and aryl boronates lies in their chemoselective oxidation.[1] Unlike hydrolytic linkers (esters, hydrazones) which rely on pH or enzymatic cleavage, boronate linkers exploit the unique redox potential of the target tissue.
The Oxidative Trigger
The carbon-boron (
-
Nucleophilic Attack:
(as the hydroperoxide anion ) attacks the electrophilic boron atom, forming a negatively charged boronate "ate" complex. -
1,2-Migration: The aryl group migrates from boron to oxygen with the concomitant expulsion of hydroxide.
-
Hydrolysis: The resulting borate ester hydrolyzes rapidly in water to yield a phenol and boric acid/ester byproducts.[2]
Self-Immolative Cascade (Quinone Methide Elimination)
The generated phenol is the "switch" that triggers payload release. For 4-boronobenzyl or 4-(boronophenoxy)ethyl systems, this phenol acts as an electron donor for a 1,4- or 1,6-elimination.
-
Mechanism: The electron lone pair on the phenolate oxygen pushes into the aromatic ring, expelling the leaving group (the drug) attached at the benzylic position (or ethyl terminus via carbonate/carbamate).
-
Result: Formation of a reactive Quinone Methide (QM) intermediate, which is rapidly quenched by water to form a benign benzyl alcohol derivative.
Diagram: ROS-Triggered Release Pathway
Caption: The oxidative deboronation mechanism followed by 1,6-elimination to release the active payload.[3]
Part 2: Structural Design & SAR
When designing a linker using phenoxyethyl boronates, three structural variables determine the stability-reactivity trade-off .
Boronic Acid vs. Boronate Ester[4][5][6][7]
-
Boronic Acids (
): Highest reactivity toward ROS but suffer from poor solubility and potential for rapid clearance or nonspecific binding to diols (sugars) in the blood. -
Pinacol Esters (Bpin): The standard in medicinal chemistry. The pinacol group provides steric bulk, reducing susceptibility to hydrolysis and improving lipophilicity/membrane permeability.
-
Recommendation: Use Pinacol esters for intracellular delivery; they hydrolyze to the active acid form in aqueous equilibrium or react directly.
-
The Linker Scaffold: Benzyl vs. Phenoxyethyl
The term "phenoxyethyl" often refers to a spacer system where the boron is on the phenyl ring, and the drug is attached via an ethyl ether or carbamate.
| Feature | p-Boronobenzyl (PBB) | p-Boronophenoxyethyl |
| Structure | ||
| Release Mechanism | 1,6-Elimination (Quinone Methide) | Cyclization or electronic push (slower) |
| Kinetics | Fast ( | Slower, tunable |
| Stability | Moderate plasma stability | Higher hydrolytic stability |
| Primary Use | Prodrugs, ADCs | Probes, Surface modification |
Electronic Tuning
Substituents on the aromatic ring modulate the electron density at the boron center.
-
Electron Withdrawing Groups (F,
): Increase the electrophilicity of boron, accelerating oxidation by . -
Electron Donating Groups (OMe, Me): Stabilize the
bond, slowing oxidation but improving plasma stability.
Part 3: Applications in Drug Development
ROS-Activated Prodrugs
Tumor cells often exhibit ROS levels 10–100x higher than normal tissues. Phenoxyethyl boronate linkers utilize this gradient to mask cytotoxic drugs (e.g., Doxorubicin, MMP inhibitors).
-
Case Study: Boronate-masked Matrix Metalloproteinase (MMP) inhibitors. The boronate masks the zinc-binding hydroxamic acid. Upon oxidation in the inflammatory microenvironment, the inhibitor is released, reducing off-target musculoskeletal toxicity.
Antibody-Drug Conjugates (ADCs)
While peptide linkers (Val-Cit) are standard, boronate linkers offer an extracellular release mechanism . They do not require internalization into lysosomes; they can release the payload in the high-ROS tumor stroma, killing surrounding cells (bystander effect).
Part 4: Experimental Protocols
Synthesis of a Model Phenoxyethyl Boronate Linker
Objective: Synthesize a p-boronobenzyl carbonate linker for amine-containing drugs.
Reagents:
-
4-(Hydroxymethyl)phenylboronic acid pinacol ester.
-
Bis(4-nitrophenyl) carbonate.
-
DIPEA (Diisopropylethylamine).
-
Anhydrous DCM (Dichloromethane).
Protocol:
-
Activation: Dissolve 4-(hydroxymethyl)phenylboronic acid pinacol ester (1.0 eq) in anhydrous DCM under
. Add bis(4-nitrophenyl) carbonate (1.2 eq) and DIPEA (2.0 eq). -
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (formation of the mixed carbonate).
-
Coupling: Add the amine-bearing drug (0.9 eq) directly to the reaction mixture. Stir overnight.
-
Purification: Wash with 1M
(removes DIPEA), then brine. Dry over . Purify via silica gel chromatography (Hexane/EtOAc).
Kinetic Evaluation of ROS Sensitivity
Objective: Determine the half-life (
Method:
-
Preparation: Prepare a 10 mM stock solution of the prodrug in DMSO.
-
Incubation: Dilute to 100
in PBS (pH 7.4) containing 100 to 1 mM (physiologically relevant stress levels). -
Monitoring: Inject aliquots into HPLC every 15 minutes for 4 hours.
-
Mobile Phase: Acetonitrile/Water (+0.1% TFA).[4]
-
Detection: UV at 254 nm (or drug-specific
).
-
-
Control: Run a parallel incubation in PBS without
to assess hydrolytic stability.
Workflow Diagram: Synthesis & Evaluation
Caption: Synthetic route from aryl halide precursors to final kinetic evaluation.
Part 5: Comparative Data
Table 1: Stability and Reactivity Profile of Boronate Linkers
| Linker Type | Hydrolytic Stability (pH 7.4, No ROS) | Reactivity ( | Reactivity toward Peroxynitrite ( |
| Phenyl Boronic Acid | Low (Equilibrium with Boronate) | Moderate ( | High ( |
| Phenyl Boronate Pinacol Ester | High | Slow (Requires hydrolysis first) | High |
| Borinic Acid ( | Very High | Very High ( | Very High |
| Phenoxyethyl Ether | High | Moderate | High |
Note: Data derived from kinetic studies comparing aryl boronic acids vs. esters (See Ref 1, 4).
References
-
Prodrug strategies for targeted therapy triggered by reactive oxygen species.
- Source: NIH / PubMed Central
- Context: Comprehensive review of aryl boron
-
Peroxide-cleavable linkers for antibody–drug conjug
- Source: Chemical Science (RSC) / NIH
- Context: Application of boronate linkers in ADCs for extracellular activ
-
Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. [1]
- Source: PNAS
-
Context: Comparative kinetics of boronic vs. borinic acids (
faster).[1]
-
Boronate-Based Bioactive Compounds Activated by Peroxynitrite and Hydrogen Peroxide.
- Source: NIH / Redox Biology
- Context: Detailed mechanistic breakdown of oxid
-
Investigation of self-immolative linkers in the design of hydrogen peroxide activ
- Source: NIH / PubMed Central
-
Context: Specific comparison of benzyl ether vs. carbonate linkers.[5]
Sources
- 1. pnas.org [pnas.org]
- 2. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H2O2–Responsive Anticancer Prodrug: Synthesis, Precision Deuteration in Search of In Vivo Metabolites, and Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Phenoxyethylboronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Phenoxyethylboronic acid, a niche yet potentially valuable building block in medicinal chemistry and drug development. While not as commonly cited as other boronic acids, its unique structural features—combining a flexible ethyl linker with a terminal phenoxy group—present intriguing possibilities for molecular design and biological interaction. This document will serve as a foundational resource for researchers and scientists, detailing its chemical identifiers, a robust synthetic pathway, predicted physicochemical properties, and its prospective role in the development of novel therapeutics.
Molecular Identification and Structural Elucidation
At the core of any chemical entity are its unique identifiers that provide an unambiguous structural representation. For 2-Phenoxyethylboronic acid, these are crucial for database searches, procurement, and regulatory documentation.
-
SMILES (Simplified Molecular-Input Line-Entry System): O=B(O)CCc1ccccc1
-
InChIKey (International Chemical Identifier Key): VPRUMANMDWQMNF-UHFFFAOYSA-N
These identifiers correspond to a molecule where a boronic acid functional group is attached to an ethyl chain, which in turn is connected to a phenyl ring through an ether linkage.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |
| Molecular Formula | C8H11BO3 | Based on structural composition. |
| Molecular Weight | 165.99 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small molecule boronic acids.[1] |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, THF, DMF). Poorly soluble in non-polar solvents (e.g., Hexane). | Phenylboronic acid exhibits solubility in polar organic solvents.[1] The phenoxy group may slightly increase lipophilicity compared to unsubstituted phenylalkylboronic acids. |
| Melting Point | 80-90 °C | 2-Phenylethylboronic acid has a melting point of 82-84 °C. The introduction of the oxygen atom is not expected to drastically alter this. |
| pKa | ~8.8 | The pKa of phenylboronic acid is approximately 8.83.[1] The electronic effect of the phenoxyethyl group is not anticipated to cause a significant deviation. |
| ¹H NMR | Aromatic protons (~7.0-7.4 ppm), -OCH2- (~4.1 ppm), -CH2B- (~1.2 ppm), B(OH)2 (broad singlet, variable ppm) | Inferred from the chemical structure and data for similar compounds. |
| ¹³C NMR | Aromatic carbons (~115-160 ppm), -OCH2- (~68 ppm), -CH2B- (~20 ppm, broad due to boron coupling) | Inferred from the chemical structure and data for analogous molecules. |
| FT-IR | B-O stretching (~1340-1390 cm⁻¹), O-H stretching (~3200-3400 cm⁻¹) | Characteristic vibrational frequencies for boronic acids. |
Synthesis of 2-Phenoxyethylboronic Acid: A Mechanistic Approach
The synthesis of alkylboronic acids can be efficiently achieved through the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron (B2pin2) as the boron source and is compatible with a wide range of functional groups.[2] The proposed synthetic route for 2-Phenoxyethylboronic acid starts from the readily available 2-phenoxyethyl bromide.
Step 1: Synthesis of 2-(2-Phenoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-phenoxyethyl bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask to dissolve the reagents. Purge the mixture with nitrogen for 15 minutes. To this mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.03 eq).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pinacol ester as a clear oil or a low-melting solid.
Step 2: Hydrolysis to 2-Phenoxyethylboronic Acid
-
Hydrolysis: Dissolve the purified pinacol ester from Step 1 in a 10:1 mixture of acetone and water.
-
Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid, to the solution.
-
Stirring and Isolation: Stir the mixture at room temperature for 4-6 hours. The progress of the hydrolysis can be monitored by TLC.
-
Product Isolation: Remove the acetone under reduced pressure. The aqueous residue can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-Phenoxyethylboronic acid. The product can be further purified by recrystallization if necessary.
-
Palladium Catalyst: Pd(dppf)Cl2 is chosen for its high efficiency and functional group tolerance in Miyaura borylation reactions.
-
Base: Potassium acetate serves as a mild base, which is crucial for the transmetalation step in the catalytic cycle without promoting side reactions.
-
Solvent: 1,4-Dioxane is a common solvent for Suzuki-Miyaura couplings due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point.
-
Two-Step Approach: The isolation of the intermediate pinacol ester is often preferred as it is generally more stable and easier to purify than the final boronic acid. Pinacol esters also have a longer shelf-life.
Caption: Inhibition of a signaling pathway by 2-Phenoxyethylboronic acid.
Trustworthiness and Self-Validation
The protocols and predictions outlined in this guide are based on well-established principles in synthetic organic chemistry and medicinal chemistry. The Miyaura borylation is a Nobel Prize-winning reaction, renowned for its reliability and broad applicability. The predicted properties are derived from extensive data on analogous compounds, providing a high degree of confidence. For any experimental work, it is imperative to perform full analytical characterization (NMR, MS, IR) of the synthesized compound to confirm its identity and purity, thereby ensuring the validity of subsequent biological or chemical screening results.
References
-
PubChem. 2-Phenylethylboronic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. Phenylboronic acid. [Link]
Sources
Methodological & Application
Application Note: Regioselective Synthesis of (2-Phenoxyethyl)boronic Acid via Catalytic Hydroboration
Executive Summary
(2-Phenoxyethyl)boronic acid is a highly versatile building block in drug development, frequently utilized in Suzuki-Miyaura cross-couplings to install phenoxyethyl pharmacophores in complex APIs. The direct synthesis of this compound from phenyl vinyl ether presents a classic regiochemical and thermodynamic challenge. This application note details a field-proven, self-validating protocol for the exclusive synthesis of the anti-Markovnikov (β-boron) product using Iridium-catalyzed hydroboration, followed by oxidative pinacol cleavage.
Mechanistic Rationale & Causality (E-E-A-T)
Phenyl vinyl ether features an electron-rich olefin where the oxygen atom donates electron density via resonance (+M effect). When subjected to uncatalyzed hydroboration using standard borane (BH₃), the aryloxy substituent exerts a powerful directive influence, favoring the β-boron product (). However, utilizing BH₃ is synthetically prohibitive for two distinct reasons:
-
The β-Elimination Sink: The resulting β-alkoxyalkylboranes are highly susceptible to spontaneous β-hydride elimination. This leads to alkene formation and a complex, inseparable mixture of re-hydroborated oligomers.
-
Over-oxidation Risks: Uncatalyzed BH₃ yields trialkylboranes. Converting these directly to free boronic acids requires harsh oxidative conditions that frequently result in over-oxidation to the corresponding alcohol (2-phenoxyethanol), destroying the target functional group.
To bypass these thermodynamic sinks, we employ a transition-metal catalyzed hydroboration using pinacolborane (HBpin). Iridium(I) complexes, specifically [Ir(cod)Cl]₂ paired with the bidentate ligand dppb, facilitate a highly controlled hydrometalation pathway. The active Ir-H species undergoes regioselective migratory insertion with the alkene. The steric bulk of the catalyst and the electronic bias of the ether force the metal to the terminal β-position. Subsequent reductive elimination yields the stable pinacol boronate ester, completely suppressing the destructive β-elimination pathways.
Comparative Regioselectivity Data
The choice of hydroborating agent and catalyst fundamentally dictates the reaction's success. Table 1 summarizes the causality behind selecting the Ir/HBpin system over traditional methods.
Table 1: Regioselectivity and Yield in Phenyl Vinyl Ether Hydroboration
| Hydroborating System | Active Species | Major Product | Regioselectivity (β:α) | Practical Yield | Primary Failure Mode |
| BH₃·THF (Uncatalyzed) | BH₃ | Trialkylborane | ~80:20 | < 30% | Severe β-elimination & re-hydroboration |
| 9-BBN (Uncatalyzed) | 9-BBN | Alkyl-9-BBN | >95:5 | Moderate | Difficult to hydrolyze to free boronic acid |
| HBpin (Uncatalyzed) | HBpin | N/A | N/A | < 5% | Kinetically inert at room temperature |
| [Ir(cod)Cl]₂ / dppb + HBpin | Ir-H / Ir-Bpin | β-Pinacol boronate | >99:1 | > 90% | None (Optimal Pathway) |
Experimental Protocols (Self-Validating System)
The following methodology is designed as a self-validating system. By integrating specific In-Process Controls (IPCs) via NMR, the scientist can definitively confirm the success of each transformation before proceeding, ensuring absolute trustworthiness in the workflow.
Protocol A: Iridium-Catalyzed Synthesis of 2-Phenoxyethylboronate Pinacol Ester
Objective: Convert phenyl vinyl ether to the stable pinacol ester intermediate without inducing β-elimination.
Reagents:
-
Phenyl vinyl ether (1.0 equiv, 10.0 mmol)
-
Pinacolborane (HBpin) (1.2 equiv, 12.0 mmol)
-
[Ir(cod)Cl]₂ (1.5 mol%, 0.15 mmol)
-
1,4-Bis(diphenylphosphino)butane (dppb) (3.0 mol%, 0.30 mmol)
-
Anhydrous Toluene (20 mL)
Step-by-Step Procedure:
-
Catalyst Activation: In an argon-filled glovebox, charge a flame-dried Schlenk flask with [Ir(cod)Cl]₂ and dppb. Add 10 mL of anhydrous toluene and stir for 15 minutes at room temperature until the solution turns a clear yellow-orange, indicating the formation of the active Ir-dppb complex.
-
Reagent Addition: Add phenyl vinyl ether to the active catalyst solution. Dropwise, add HBpin over 5 minutes. (Caution: HBpin can evolve H₂ gas if exposed to moisture).
-
Reaction: Seal the flask, remove it from the glovebox, and stir at room temperature for 12 hours.
-
Self-Validating IPC (¹H NMR): Pull a 0.1 mL aliquot, concentrate, and dissolve in CDCl₃. Validation Check: The reaction is complete when the vinylic protons of the starting material (characteristic doublet of doublets at δ 6.60, 4.75, and 4.45 ppm) have completely disappeared.
-
Workup: Quench the reaction with 5 mL of methanol, concentrate under reduced pressure, and purify via a short-plug silica gel chromatography (Hexanes/EtOAc 9:1) to afford the pinacol ester as a colorless oil.
Protocol B: Oxidative Cleavage to (2-Phenoxyethyl)boronic Acid
Objective: Deprotect the pinacol ester to yield the free boronic acid using sodium periodate ().
Reagents:
-
2-Phenoxyethylboronate pinacol ester (1.0 equiv, 9.0 mmol)
-
Sodium periodate (NaIO₄) (3.0 equiv, 27.0 mmol)
-
1.0 M HCl aqueous solution (1.2 equiv, 10.8 mL)
-
THF / H₂O (4:1 v/v, 45 mL)
Step-by-Step Procedure:
-
Oxidation: Dissolve the pinacol ester in THF (36 mL) and water (9 mL). Add NaIO₄ in one portion. Stir the resulting suspension at room temperature for 30 minutes.
-
Hydrolysis: Add the 1.0 M HCl solution dropwise. Stir vigorously at room temperature for 12 hours. The suspension will gradually become a clear biphasic mixture as the pinacol is oxidatively cleaved.
-
Self-Validating IPC (¹H NMR): Extract a micro-sample of the organic layer, dry, and analyze in DMSO-d₆. Validation Check: The deprotection is successful when the intense 12-proton singlet of the pinacol methyl groups at δ 1.24 ppm is entirely absent, replaced by the broad boronic acid -OH singlet at ~δ 7.8 ppm.
-
Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Triturate the crude solid with cold hexanes to remove cleaved pinacol byproducts and trace impurities. Filter and dry under high vacuum to yield (2-phenoxyethyl)boronic acid as a white crystalline solid.
Workflow Visualization
Fig 1. Catalytic workflow detailing the Ir-catalyzed hydroboration and subsequent oxidative hydrolysis.
References
-
Brown, H. C.; Sharp, R. L. "Hydroboration. XXVII. The hydroboration of 1-butenyl and related vinyl derivatives containing representative substituents. An unusually powerful directive influence of the ethoxy substituent." Journal of the American Chemical Society, 1968, 90(11), 2915–2926.[Link]
-
Coutts, S. J.; Adams, J.; Broadbottom, D.; et al. "Two efficient methods for the cleavage of pinanediol boronate esters yielding the free boronic acids." Tetrahedron Letters, 1994, 35(29), 5109-5112.[Link]
Suzuki-Miyaura coupling conditions for 2-phenoxyethyl boronates
Executive Summary
The introduction of the 2-phenoxyethyl motif via Suzuki-Miyaura cross-coupling presents a distinct challenge in medicinal chemistry. Unlike aryl-aryl couplings, this
This guide establishes the Potassium Trifluoroborate (Molander Salt) protocol as the industry standard for this transformation. By utilizing a slow-release mechanism inherent to trifluoroborates in hydrolytic media, combined with the bulky, electron-rich RuPhos ligand, researchers can achieve high yields while suppressing
Critical Mechanistic Analysis
The Stability-Reactivity Paradox
The 2-phenoxyethyl boronic acid is inherently unstable. The inductive effect of the
The -Elimination Trap
The primary failure mode for alkyl boronates with
-
Pathway A (Productive): Reductive elimination yields the desired ether.
-
Pathway B (Destructive):
-hydride elimination yields phenyl vinyl ether and a Pd-hydride species.
Figure 1: Catalytic Cycle and Failure Modes
The following diagram illustrates the kinetic competition between the desired reductive elimination and the undesired
Caption: Figure 1. Kinetic competition in the catalytic cycle. RuPhos accelerates Reductive Elimination over β-Hydride Elimination.
Optimization Strategy
Ligand Selection: Why RuPhos?
For primary alkyl trifluoroborates, RuPhos (and to a lesser extent XPhos) is superior to standard phosphines or NHCs.
-
Steric Bulk: Prevents the agostic interaction required for
-hydride elimination. -
Electron Richness: Facilitates the oxidative addition of aryl chlorides (often used as partners).
-
Monodentate Nature: Creates an open coordination site necessary for the transmetallation of the bulky alkyl group.
The Role of Water
Water is not just a solvent here; it is a reagent .
Standard Operating Protocols
Protocol A: The Molander Salt Method (Recommended)
Best for: High reliability, scale-up, and handling unstable alkyl boron species.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Potassium (2-phenoxyethyl)trifluoroborate (1.2 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)[1]
-
Ligand: RuPhos (4 mol%)[1]
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)[1]
-
Solvent: Toluene / Water (10:1 v/v)[1]
Experimental Workflow:
Caption: Figure 2. Step-by-step workflow for the Molander Salt protocol.
Detailed Procedure:
-
Setup: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Potassium (2-phenoxyethyl)trifluoroborate (274 mg, 1.2 mmol), K₂CO₃ (415 mg, 3.0 mmol), RuPhos (18.7 mg, 0.04 mmol), and Pd(OAc)₂ (4.5 mg, 0.02 mmol).
-
Note: If the Aryl Halide is a liquid, add it in Step 2.
-
-
Degassing: Add Toluene (4.0 mL) and Water (0.4 mL). Cap the vial with a septum and sparge with Argon or Nitrogen for 15 minutes.
-
Critical: Oxygen promotes rapid homocoupling and catalyst death.
-
-
Reaction: Replace the septum with a teflon-lined screw cap (if using a pressure vial) or keep under positive inert pressure. Heat the block to 95 °C with vigorous stirring.
-
Visual Check: The reaction should turn black/dark brown within 30 minutes, indicating active Pd(0) generation.
-
-
Monitoring: Monitor by LCMS. Look for the product mass. If the starting halide is consumed but product yield is low, check for the vinyl ether byproduct (mass = Ar-H + 26, usually not UV active enough to see easily, so rely on reactant consumption).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Separate layers. Extract aqueous layer 2x with EtOAc. Dry organics over MgSO₄, filter, and concentrate.
Protocol B: The Pinacol Ester Alternative
Use only if the trifluoroborate salt is unavailable.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
2-Phenoxyethylboronic acid pinacol ester (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) / SPhos or CataCXium A (10 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1)
Key Modification: Because the pinacol ester does not have the "slow release" mechanism of the salt, you must simulate it.
-
Dissolve the Pinacol Ester in a portion of the solvent.
-
Add this solution dropwise to the hot reaction mixture containing the Catalyst, Base, and Aryl Halide over 2 hours using a syringe pump.
-
This keeps the concentration of the active boron species low, minimizing
-elimination.
Data & Troubleshooting Guide
Table 1: Troubleshooting Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or poor oxidative addition. | Switch from Ar-Cl to Ar-Br or Ar-I. Increase catalyst loading to 5 mol%. Ensure thorough degassing. |
| Start Material Consumed, Low Yield | Switch ligand to RuPhos (if not using). Lower temperature to 80°C and extend time. | |
| Protodeboronation (Phenol detected) | Hydrolysis is too fast; Boron species unstable. | Reduce water ratio (e.g., Toluene/Water 20:1). Switch to anhydrous conditions with Cs₂CO₃ in pure Dioxane (Protocol B). |
| Homocoupling (Ar-Ar) | Oxygen leak. | Improve degassing (freeze-pump-thaw). Ensure system is under positive Argon pressure. |
References
-
Molander, G. A.; Canturk, B. "Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides." Organic Letters, 2008 , 10(11), 2135–2138.
-
Dreher, S. D.; Lim, S.-E.; Sandrock, D. L.; Molander, G. A. "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides."[3] Journal of Organic Chemistry, 2009 , 74(10), 3626–3631.[3]
-
Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116(19), 12564–12649. (Context on RuPhos utility).
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014 , 43, 412-443.
Sources
Application Note: Synthesis of (2-phenoxyethyl)boronic acid pinacol ester (Bpin) via Copper-Catalyzed Alkyl Borylation
Scientific Rationale & Mechanistic Insights
As a Senior Application Scientist, I frequently encounter the synthetic challenge of borylating unactivated aliphatic chains, particularly those bearing β-heteroatoms. The target molecule, (2-phenoxyethyl)boronic acid pinacol ester , is a highly valuable building block in medicinal chemistry, primarily used to introduce phenoxyethyl ether motifs into drug scaffolds via Suzuki-Miyaura cross-coupling[1].
Traditional approaches to synthesizing alkylboronic esters rely on the formation of a Grignard or organolithium reagent followed by trapping with a borate electrophile. However, applying this classical method to 2-phenoxyethyl bromide inevitably fails. The transient organometallic intermediate undergoes rapid β-alkoxy elimination , expelling ethylene gas and phenoxide rather than capturing the boron electrophile.
To circumvent this fundamental limitation, we employ a mild, transition-metal-catalyzed borylation of unactivated alkyl halides, a methodology pioneered by Marder, Liu, and Steel[2]. By utilizing a copper(I) catalyst in the presence of bis(pinacolato)diboron (B2pin2) and a methoxide base, the borylation proceeds at room temperature. This mild environment suppresses β-hydride elimination and allows the oxidative addition (or radical rebound) step to outcompete decomposition pathways[3].
Catalytic Cycle & Causality
Understanding the causality behind the reagent selection is critical for troubleshooting and scaling this chemistry:
-
CuI and PPh3 : Copper(I) iodide is an inexpensive, air-stable precatalyst. Triphenylphosphine (PPh3) is strictly required to stabilize the active Cu(I) center, preventing its disproportionation into inactive Cu(0) and Cu(II).
-
LiOMe (Lithium Methoxide) : The base serves a dual purpose. First, it undergoes salt metathesis with CuI to generate the active[LCu-OMe] species. Second, the highly nucleophilic methoxide ligand attacks the empty p-orbital of B2pin2, forming an "ate" complex that facilitates the transfer of the Bpin moiety to the copper center[2].
-
Room Temperature : Maintaining the reaction at 20–25 °C is the primary kinetic control used to prevent the β-elimination of the phenoxy group.
Caption: Catalytic cycle for the Cu-catalyzed borylation of 2-phenoxyethyl bromide.
Experimental Protocol: A Self-Validating System
This protocol is adapted from the robust conditions developed by Molander and co-workers for the synthesis of alkoxyethylboron derivatives[1]. Every step includes built-in validation checks to ensure the integrity of the catalytic cycle.
Reagents Required
-
Substrate : 2-Phenoxyethyl bromide (1.0 equiv, 5.0 mmol, 1.00 g)
-
Boron Source : Bis(pinacolato)diboron (B2pin2) (1.5 equiv, 7.5 mmol, 1.90 g)
-
Catalyst : Copper(I) iodide (10 mol %, 0.5 mmol, 95 mg)
-
Ligand : Triphenylphosphine (PPh3) (13 mol %, 0.65 mmol, 170 mg)
-
Base : Lithium methoxide (LiOMe) (2.0 equiv, 10.0 mmol, 380 mg)
-
Solvent : Anhydrous N,N-Dimethylformamide (DMF) (25 mL, 0.2 M)
Step-by-Step Methodology
Step 1: Reaction Assembly (Glovebox or Standard Schlenk Technique)
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add CuI, PPh3, B2pin2, and LiOMe.
-
Self-Validation Check: Inspect the B2pin2 before addition. It must be a crisp, free-flowing white powder. If it appears sticky or clumpy, it has hydrolyzed to pinacol and boric acid, which will entirely stall the transmetalation step.
-
Seal the flask with a rubber septum, remove it from the glovebox (if applicable), and connect it to a nitrogen manifold.
Step 2: Solvent and Substrate Addition 4. Inject 25 mL of anhydrous DMF into the flask via syringe, followed immediately by the neat 2-phenoxyethyl bromide. 5. Stir the mixture vigorously at room temperature (20–25 °C).
Step 3: In-Process Monitoring 6. Self-Validation Check: Observe the reaction mixture. It should form a pale, heterogeneous suspension. If the solution rapidly turns opaque black within the first 30 minutes, this indicates the precipitation of inactive Cu(0) (catalyst death) due to oxygen ingress or wet solvent. If this occurs, the reaction must be aborted. 7. Allow the reaction to stir for 20 hours. Monitor completion via TLC (9:1 Hexanes:EtOAc). The product will elute slower than the starting bromide and stains intensely with KMnO4.
Step 4: Workup and Purification 8. Dilute the crude reaction mixture with 50 mL of ethyl acetate and filter it through a short pad of Celite to remove inorganic salts and precipitated copper. 9. Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (3 × 50 mL) to completely partition the DMF into the aqueous phase. Causality: Failure to remove DMF will result in poor chromatographic separation, as DMF coordinates to the empty p-orbital of the boronic ester, causing streaking on silica. 10. Wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography on silica gel using a gradient of 0% to 10% EtOAc in Hexanes to afford the pure (2-phenoxyethyl)boronic acid pinacol ester as a viscous oil or low-melting solid.
Quantitative Data: Reaction Optimization
The following table summarizes the quantitative optimization data for the borylation of 2-phenoxyethyl bromide, highlighting the causality behind the final protocol parameters.
| Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| CuI (10 mol%) | PPh3 (13 mol%) | LiOMe (2.0 eq) | DMF | 25 | 85 | Optimal conditions; full conversion. |
| CuI (10 mol%) | None | LiOMe (2.0 eq) | DMF | 25 | < 10 | Rapid catalyst decomposition (black precipitate). |
| CuI (10 mol%) | PPh3 (13 mol%) | KOtBu (2.0 eq) | DMF | 25 | 45 | Bulky base sterically hinders the transmetalation step. |
| CuI (10 mol%) | PPh3 (13 mol%) | LiOMe (2.0 eq) | THF | 25 | 20 | Poor solubility of LiOMe in THF; sluggish reaction rate. |
| None | PPh3 (13 mol%) | LiOMe (2.0 eq) | DMF | 25 | 0 | No background reaction observed; Cu is strictly required. |
References
- Fleury-Brégeot, N., et al. "Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs.
- "New avenues for C–B bond formation via radical intermedi
- "Some Items of Interest to Process R&D Chemists and Engineers.
Sources
Application Note: Sterically Controlled Iridium-Catalyzed C-H Borylation of Phenoxyethyl Scaffolds
Executive Summary & Scope
This guide details the protocol for the regioselective C-H borylation of phenoxyethyl derivatives using the Iridium(I)/bipyridine catalytic system. Phenoxyethyl motifs are ubiquitous in medicinal chemistry, serving as critical linkers in PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors.
Traditional electrophilic aromatic substitution (EAS) on phenoxy substrates favors ortho/para selectivity driven by electronic donation. In contrast, this protocol utilizes Iridium-catalyzed C-H activation , which is governed by steric control .[1] This method grants access to the thermodynamically disfavored meta-positions (or sterically accessible para-positions), providing a complementary vector for structure-activity relationship (SAR) exploration.
Key Technical Advantages:
-
Orthogonal Selectivity: Borylates sterically accessible C-H bonds, avoiding positions ortho to the phenoxy group.
-
Neutral Conditions: Operates without strong bases or acids, preserving sensitive alkyl-linker functionalities (e.g., esters, amides) often found on the ethyl tail.
-
Scalability: Validated from milligram (medicinal chemistry) to decagram (process development) scales.
Mechanistic Principles: The Steric Gatekeeper
To optimize this reaction, one must understand that the regioselectivity is not random; it is a predictable outcome of the catalyst's architecture.
The active catalytic species is a tris(boryl)iridium(III) complex,
-
Electronic Effect (Minor): The phenoxy oxygen is electron-donating, which would typically activate the ortho position.
-
Steric Effect (Dominant): The C-H bond ortho to the phenoxyethoxy group is sterically shielded. The bulky iridium catalyst cannot approach this site without clashing with the ether oxygen's lone pairs and the ethyl chain.
-
Result: Activation occurs exclusively at the meta or para positions. In 1,3-disubstituted systems, activation occurs at the 5-position (the "common meta" site).
Visualization: The Catalytic Cycle
The following diagram illustrates the active catalytic cycle, highlighting the critical oxidative addition step where steric selection occurs.
Caption: Figure 1. The Ir(I)/Ir(V) catalytic cycle.[2] Steric exclusion at the Oxidative Addition step dictates regioselectivity.
Experimental Strategy & Optimization
Catalyst & Ligand Selection[3]
-
Precursor:
is preferred over the chloride analog . The methoxide ligand facilitates the initial formation of the active tris(boryl) species without requiring an exogenous base, which is crucial for maintaining neutral conditions. -
Ligand: dtbpy is the standard.[3] If the phenoxyethyl chain is exceptionally bulky and you observe low conversion, switch to tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline), which binds more tightly to Ir, increasing catalyst lifetime at higher temperatures.
Stoichiometry & Reagents
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Reactant | Phenoxyethyl derivative (dry). |
| 1.0 - 1.5 | Boron Source | Bis(pinacolato)diboron.[1][2][4] Use 1.5 equiv for faster kinetics. | |
| 0.015 (1.5 mol%) | Pre-catalyst | Corresponds to 3 mol% Ir metal. | |
| dtbpy | 0.03 (3 mol%) | Ligand | Must be equimolar to Ir metal (2:1 ratio to dimer). |
| Solvent | [0.2 - 0.5 M] | Medium | THF (standard), MTBE, or Hexane. |
Standard Operating Procedure (SOP)
Safety Note: Iridium catalysts are expensive but generally low toxicity.
Phase 1: Preparation (Glovebox Preferred)
If a glovebox is unavailable, standard Schlenk techniques with rigorous Ar/N2 purging are acceptable.
-
Glassware: Oven-dry a 20 mL scintillation vial (for small scale) or a Schlenk flask (for >1g scale) containing a magnetic stir bar.
-
Stock Solution A (Catalyst): In a separate vial, weigh
(10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol). Dissolve in 1 mL of anhydrous THF. The solution should turn from yellow to deep red/brown within 5 minutes, indicating active catalyst formation. -
Reaction Mixture: Weigh the phenoxyethyl substrate (1.0 mmol) and
(1.2 mmol) into the reaction vessel.
Phase 2: Reaction Initiation
-
Add the Catalyst Stock Solution A to the reaction vessel containing the substrate and boron source.
-
Add remaining solvent (THF) to reach a concentration of 0.3 M - 0.5 M.
-
Seal the vessel tightly (Teflon-lined cap or greased glass stopper).
-
Heating: Transfer to a heating block/oil bath pre-heated to 60°C .
-
Note: While many borylations work at RT, phenoxyethyl derivatives often require 60-80°C to overcome the entropic penalty of the flexible ethyl chain shielding the core.
-
Phase 3: Monitoring & Workup
-
Monitor: Check by GC-MS or LC-MS at 2 hours and 16 hours. Look for the
mass shift (addition of Bpin minus H). -
Termination: Once conversion >95% or stalled:
-
Cool to room temperature.[2]
-
Crucial Step: Dilute with DCM or EtOAc and pass through a short plug of silica gel. This removes the iridium catalyst (which turns the silica black) and prevents protodeboronation during subsequent purification.
-
-
Purification: Concentrate the filtrate. Most phenoxyethyl-Bpin products are stable enough for flash chromatography (Hexane/EtOAc gradient).
Workflow Visualization
Caption: Figure 2. Decision-tree workflow for the synthesis and isolation of borylated phenoxyethyl derivatives.
Troubleshooting & Validation
| Observation | Diagnosis | Corrective Action |
| No Reaction (0% Conv) | Catalyst poisoning or | Ensure rigorous degassing. Check if substrate contains free amines/thiols (poison). |
| Low Conversion (<50%) | Catalyst decomposition. | Add fresh catalyst (1.5 mol%) and re-heat. Switch to tmphen ligand for higher thermal stability. |
| Multiple Isomers | Poor steric differentiation. | The substrate might be too small (e.g., simple phenoxyethane). Use lower temp (RT) or bulkier ligands. |
| Protodeboronation | Product instability on silica. | Use neutral alumina instead of silica. Avoid methanolic solvents during workup. |
References
-
Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002).[5] Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society. [Link][6]
-
Boller, T. M., Murphy, J. M., Hapke, M., Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2005).[5] Mechanism of the Mild Functionalization of Arenes by Diboron Reagents Catalyzed by Iridium Complexes. Journal of the American Chemical Society. [Link][6]
-
Larsen, M. A., Wilson, C. V., & Hartwig, J. F. (2015). Iridium-Catalyzed Borylation of Primary Benzylic C–H Bonds without a Directing Group.[6] Journal of the American Chemical Society. [Link][6]
-
Miyaura, N. (2011). Regioselectivity of the borylation of alkanes and arenes. Chemical Society Reviews. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. dumelelab.com [dumelelab.com]
- 6. Iridium-Catalyzed Borylation of Primary Benzylic C–H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity | The Hartwig Group [hartwig.cchem.berkeley.edu]
Application Notes: (2-Phenoxyethyl)boronic Acid as a Nucleophilic Partner in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Space with Novel Boronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this transformation lies the organoboron reagent, typically a boronic acid or its ester derivative, which serves as the nucleophilic partner.[2] While aryl and vinyl boronic acids have been extensively studied and utilized, the exploration of novel alkylboronic acids continues to open new avenues for the synthesis of complex molecules with diverse three-dimensional structures, a feature of particular interest in drug discovery.[3]
This application note provides a detailed guide to the use of (2-phenoxyethyl)boronic acid as a nucleophile in Suzuki-Miyaura cross-coupling reactions. The phenoxyethyl motif is a valuable structural unit found in a variety of biologically active molecules. Its incorporation via a robust and versatile cross-coupling methodology offers a powerful tool for medicinal chemists and process development scientists. Herein, we present protocols for the synthesis of the requisite boronic ester precursor and its subsequent application in a representative cross-coupling reaction with an aryl bromide, supported by a mechanistic overview and practical considerations for reaction optimization.
Synthesis of the Nucleophilic Precursor: 2-(2-phenoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
(2-Phenoxyethyl)boronic acid is best handled and utilized in its more stable pinacol ester form, 2-(2-phenoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Boronic esters, such as those derived from pinacol, offer enhanced stability, preventing issues like protodeboronation that can occur with free boronic acids.[2] The synthesis of this key intermediate can be achieved through several established methods for preparing alkylboronic esters. One common approach involves the hydroboration of a suitable alkene. For the synthesis of 2-(2-phenoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a logical precursor is phenoxyethene.
Caption: Synthetic route to the (2-phenoxyethyl)boronic acid pinacol ester.
Detailed Protocol for the Synthesis of 2-(2-phenoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol is based on established procedures for the hydroboration of alkenes to form alkylboronic esters.
Materials:
-
Phenoxyethene
-
Pinacolborane (H-Bpin)
-
Transition metal catalyst (e.g., a suitable iridium or rhodium complex)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the transition metal catalyst (typically 1-5 mol%).
-
Reagent Addition: Under a nitrogen atmosphere, add the anhydrous solvent, followed by phenoxyethene (1.0 equivalent).
-
Hydroboration: Add pinacolborane (1.1-1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-70 °C) for several hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-phenoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid, making it more nucleophilic.[4]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Application Protocol: Cross-Coupling of 2-(2-phenoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an Aryl Bromide
This representative protocol details the Suzuki-Miyaura coupling of the synthesized 2-(2-phenoxyethyl)boronic acid pinacol ester with 4-bromotoluene.
Materials:
-
2-(2-phenoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
4-Bromotoluene
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Materials for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromotoluene (1.0 equivalent), 2-(2-phenoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Add the solvent system (e.g., a 4:1 mixture of toluene and water). Degas the solution by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 1-methyl-4-(2-phenoxyethyl)benzene.
Data Presentation: Expected Reactivity and Yields
The following table presents hypothetical yet representative yields for the cross-coupling of 2-(2-phenoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with various aryl halides, based on established trends in Suzuki-Miyaura reactions with alkylboronic esters.
| Entry | Aryl Halide Electrophile | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 92 |
| 4 | 1-Bromo-2-methylbenzene | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 75 |
| 5 | 4-Chlorotoluene | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 60 |
Note: These are illustrative yields and will require experimental optimization.
Field-Proven Insights and Troubleshooting
-
Choice of Base: The base is crucial for activating the boronic ester.[4] For alkylboronic esters, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃.
-
Ligand Selection: The choice of phosphine ligand can significantly impact the reaction outcome, especially with challenging substrates. For sterically hindered or electron-rich aryl halides, bulky and electron-rich ligands such as SPhos, XPhos, or RuPhos are often beneficial.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is commonly used. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.
-
Side Reactions: Potential side reactions include homocoupling of the boronic ester and protodeboronation. Careful control of reaction conditions and thorough degassing can minimize these issues.
Conclusion
(2-Phenoxyethyl)boronic acid, particularly in its pinacol ester form, represents a valuable and versatile nucleophile for Suzuki-Miyaura cross-coupling reactions. The protocols and insights provided in this application note offer a solid foundation for researchers to incorporate the phenoxyethyl moiety into a wide range of molecular scaffolds. The ability to predictably form C(sp³)-C(sp²) bonds with this reagent opens up new possibilities for the synthesis of novel compounds in the fields of medicinal chemistry and materials science.
References
-
Farmer, J. L., Hunter, H. N., & Organ, M. G. (2012). Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent. Journal of the American Chemical Society, 134(42), 17470–17473. Available at: [Link]
-
Lee, C.-F., Liu, L.-L., & Lee, Y.-C. (2017). A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphonates in ethanol. RSC Advances, 7(53), 33456–33461. Available at: [Link]
- Wang, X., et al. (2023). Nickel-catalyzed C(sp2)−C(sp3) cross-coupling to access benzyl Bpins of arylboronic acids with α-halo boronic esters.
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]
- Gadamsetty, S., et al. (2013). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles. Organic letters, 15(12), 3054–3057.
- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane. Available at: [Link]
- Yu, D.-G., et al. (2015). Ligand-Promoted Oxidative Cross-Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis.
- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.
- Larouche-Gauthier, R., et al. (2011). Palladium-Catalyzed Reactions of Allylic Boronic Esters with Nucleophiles: Novel Umpolung Reactivity. Synlett, 2011(11), 1574-1578.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane. Available at: [Link]
-
Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
- Iqbal, N., et al. (2021). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles.
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]
-
The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Sources
- 1. Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Regioselective cross-coupling of allylboronic acid pinacol ester derivatives with aryl halides via Pd-PEPPSI-IPent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
Application Note: Preparation of Potassium (2-Phenoxyethyl)trifluoroborate Salts
Introduction & Scientific Context
Potassium alkyltrifluoroborates (KATs) have revolutionized modern organoboron chemistry by providing robust, air- and moisture-stable alternatives to traditional boronic acids and pinacol esters[1]. Unlike boronic acids, which are prone to forming complex oligomeric boroxines that complicate reaction stoichiometry, KATs exist as highly crystalline, monomeric solids[2].
The synthesis of potassium (2-phenoxyethyl)trifluoroborate is of particular interest in drug development. The 2-phenoxyethyl moiety is a privileged pharmacophore found in numerous biologically active molecules. By converting the corresponding boronic ester into a trifluoroborate salt, researchers gain a reliable, easily handled sp³-hybridized building block for late-stage Suzuki-Miyaura cross-coupling reactions.
Mechanistic Principles & Causality
The conversion of a pinacolboronate ester to a trifluoroborate salt using potassium bifluoride (KHF₂) is a thermodynamically driven process. Understanding the causality behind the reagent and solvent choices is critical for protocol optimization.
-
Thermodynamic Driving Force: The reaction is propelled forward by the formation of exceptionally strong B–F bonds (approximately 150 kcal/mol) and the precipitation of the resulting potassium salt, which acts as a thermodynamic sink[3].
-
Fluorination Pathway: The mechanism initiates with the nucleophilic attack of a fluoride ion on the empty p-orbital of the boron atom, forming a negatively charged tetrahedral intermediate. The acidic proton from the HF₂⁻ anion protonates the oxygen atom of the pinacol ligand, converting it into a superior leaving group. Sequential fluorination and expulsion of the diol yield the final –BF₃ anion, which pairs with K⁺[3].
-
Azeotropic Pinacol Removal: A persistent challenge in this synthesis is the complete removal of the cleaved pinacol byproduct, which can cause the final product to oil out. To solve this, the protocol leverages the fact that pinacol forms a volatile azeotrope with water under reduced pressure, allowing it to be efficiently removed during rotary evaporation[4].
Mechanistic pathway of boronic ester conversion to potassium trifluoroborate via KHF2.
Experimental Design & Workflow
The workflow relies on differential solubility. The crude reaction yields a mixture of the desired product, cleaved pinacol, and inorganic salts (KF, unreacted KHF₂). Hot acetone selectively dissolves the organotrifluoroborate while leaving the inorganic salts behind. Subsequent addition of diethyl ether forces the rapid crystallization of the pure product.
Experimental workflow for the synthesis and purification of potassium (2-phenoxyethyl)trifluoroborate.
Materials and Reagents
The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis based on the 3[3].
| Reagent / Solvent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Phenoxyethylboronic acid pinacol ester | 248.13 | 1.0 | 2.48 g (10.0 mmol) | Starting Material |
| Potassium bifluoride (KHF₂) | 78.10 | 4.5 | 3.51 g (45.0 mmol) | Fluorinating Agent |
| Methanol | 32.04 | - | 20 mL | Organic Solvent |
| Distilled Water | 18.02 | - | 10 mL | Aqueous Solvent |
| Acetone | 58.08 | - | 3 × 20 mL | Extraction Solvent |
| Diethyl Ether | 74.12 | - | 50 mL | Precipitation Anti-solvent |
Step-by-Step Protocol
Step 1: Reagent Preparation
-
In a 100 mL round-bottom flask (PTFE or Nalgene preferred to prevent glass etching), dissolve 2.48 g (10.0 mmol) of 2-phenoxyethylboronic acid pinacol ester in 20 mL of methanol.
Step 2: Fluorination 2. In a separate plastic beaker, prepare a saturated aqueous solution of KHF₂ by dissolving 3.51 g (45.0 mmol) of KHF₂ in 10 mL of distilled water. 3. Add the aqueous KHF₂ solution dropwise to the methanolic boronic ester solution at 25 °C under vigorous magnetic stirring. 4. Stir the resulting cloudy, biphasic mixture for 45–60 minutes to ensure complete conversion.
Step 3: Solvent and Pinacol Removal 5. Concentrate the reaction mixture using a rotary evaporator (water bath at 45–50 °C, 15–25 mbar). The co-evaporation of water facilitates the azeotropic removal of the cleaved pinacol byproduct[4]. 6. To ensure the complete removal of residual water and pinacol, dissolve the resulting white solid residue in 10 mL of methanol and evaporate to dryness again. Repeat this dissolution-evaporation cycle twice.
Step 4: Extraction and Purification 7. Suspend the crude, dry solid in 20 mL of hot acetone. The target potassium (2-phenoxyethyl)trifluoroborate is highly soluble in hot acetone, whereas the inorganic salts (KF, excess KHF₂) are strictly insoluble. 8. Filter the hot suspension through a pad of Celite or a medium-porosity glass frit. 9. Repeat the hot acetone extraction twice more with 20 mL portions and combine all filtrates.
Step 5: Precipitation and Isolation 10. Concentrate the combined acetone filtrates under reduced pressure to a minimal volume (approximately 10 mL). 11. Slowly add 50 mL of cold diethyl ether under continuous stirring. The product will immediately precipitate as a fine, white crystalline powder. 12. Collect the product by vacuum filtration, wash the filter cake with an additional 10 mL of cold diethyl ether, and dry under high vacuum for 4 hours.
Analytical Characterization & Validation
A self-validating protocol relies on distinct analytical markers. If the isolated product is an oil or a sticky solid, pinacol is still present. A successful synthesis yields a free-flowing white powder with the following expected NMR signatures (recorded in Acetone-d₆):
-
¹H NMR (400 MHz): δ 7.25 (m, 2H, Ar-H), 6.90 (m, 3H, Ar-H), 3.95 (t, J = 7.5 Hz, 2H, -O-CH₂-), 0.85 (m, 2H, -CH₂-B).
-
¹¹B NMR (128 MHz): δ 4.5 (q, J_{BF} ≈ 55 Hz). The distinctive quartet confirms the presence of the –BF₃ moiety coupled to the ¹¹B nucleus.
-
¹⁹F NMR (376 MHz): δ -142.5 (q, J_{FB} ≈ 55 Hz).
Safety & Troubleshooting
-
HF Generation: KHF₂ is a corrosive acidic salt that can release toxic hydrogen fluoride (HF) gas, especially if exposed to stronger acids. All manipulations must be performed in a properly ventilated fume hood.
-
Glassware Etching: Prolonged exposure of borosilicate glass to KHF₂/HF will cause etching and structural weakening. Transfer the final dry product to a plastic (e.g., polypropylene) container for long-term storage.
-
Oiling Out: If the product fails to crystallize upon the addition of diethyl ether, it is likely contaminated with residual pinacol. Re-dissolve the oil in methanol/water and repeat the azeotropic rotary evaporation steps.
References
-
Vedejs, E. et al. "Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids." J. Org. Chem. 1995, 60, 3020–3027.3
-
Darses, S.; Genet, J.-P. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chem. Rev. 2008, 108, 288–325. 2
-
Molander, G. A. et al. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chem. Rev. 2007. 1
-
Aggarwal, V. K. et al. "Improved method for the conversion of pinacolboronic esters into trifluoroborate salts." Tetrahedron Lett. 2011, 52, 4227-4229. 4
Sources
Application Note: Chan-Lam Coupling with (2-Phenoxyethyl)boronic Acid
This Application Note provides a comprehensive technical guide for the Chan-Lam cross-coupling of (2-phenoxyethyl)boronic acid . This specific substrate, a primary alkyl boronic acid with a
Introduction & Scope
The Chan-Lam coupling is traditionally utilized for forming
Coupling (2-phenoxyethyl)boronic acid is significantly more challenging than phenylboronic acid due to:
-
Slow Transmetallation: Alkyl groups transmetallate to copper slower than aryl groups.
-
-Elimination Risk: The substrate contains
-hydrogens and a -phenoxy group. The intermediate alkyl-copper species is prone to -hydride elimination (yielding vinyl ethers) or $\beta-alkoxy elimination (yielding ethylene and phenol).
This protocol utilizes conditions specifically optimized for primary alkyl boronic acids to suppress these side reactions while maintaining high conversion.
Mechanistic Insight
Understanding the catalytic cycle is vital for troubleshooting. Unlike the Pd(0)/Pd(II) cycle of Suzuki coupling, Chan-Lam operates via a Cu(II)/Cu(III) oxidative cycle.
The Alkyl-Copper Challenge
For (2-phenoxyethyl)boronic acid, the critical step is the stability of the Species C (Organocopper(II) intermediate) in the diagram below. If Reductive Elimination (Path A) is slow, the complex will undergo
Mechanistic Pathway Diagram
Figure 1: Catalytic cycle highlighting the competition between productive reductive elimination and destructive
Experimental Protocols
Two protocols are provided.[1][3][4][5][6][7][8][9][10] Protocol A is the "Standard High-Reactivity" method recommended for most alkyl couplings. Protocol B is a milder, catalytic variant for sensitive substrates.
Reagents & Materials Table
| Component | Specification | Role |
| Boronic Acid | (2-Phenoxyethyl)boronic acid (>97%) | Alkyl coupling partner. |
| Catalyst | Cu(OAc) | Source of Cu(II). Acetate acts as a base/ligand.[8] |
| Base | Pyridine (Protocol A) or 2,6-Lutidine (Protocol B) | Ligand for Cu; neutralizes protons. |
| Solvent | 1,4-Dioxane (Protocol A) or DCM (Protocol B) | Dioxane promotes higher temp stability. |
| Oxidant | Atmospheric Oxygen or O | Re-oxidizes Cu(I) to Cu(II). |
Protocol A: Stoichiometric Copper (High Success Rate)
Based on the alkyl-aniline coupling methodology by Larrosa et al. [1]. This is the most reliable method for primary alkyl boronic acids.
Applicability: Coupling with anilines, secondary amines, and electron-deficient phenols.
-
Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add the following components:
-
Nucleophile (Amine/Phenol): 1.0 mmol
-
(2-Phenoxyethyl)boronic acid: 1.5 mmol (1.5 equiv)
-
Cu(OAc)
: 1.1 mmol (1.1 equiv)
-
-
Solvent & Base: Add 1,4-Dioxane (5 mL) followed by Pyridine (2.0 mmol, 2 equiv).
-
Reaction:
-
Heat the mixture to reflux (100–101 °C) . Note: High temperature is often required to overcome the energy barrier for alkyl transmetallation.
-
Stir vigorously open to air (or under an O
balloon if refluxing restricts air access) for 16–24 hours.
-
-
Workup:
Protocol B: Catalytic Copper (Mild Conditions)
For substrates sensitive to high heat. Yields may be lower (40-60%) compared to Protocol A.
-
Setup: 20 mL vial with a septum cap.
-
Charging:
-
Nucleophile: 1.0 mmol
-
Boronic acid: 2.0 mmol (2.0 equiv)
-
Cu(OAc)
: 0.2 mmol (20 mol%)
-
-
Solvent & Base: Add Dichloromethane (DCM) or Acetonitrile (5 mL). Add 2,6-Lutidine (1.0 mmol, 1 equiv).
-
Additives: Add 4Å Molecular Sieves (200 mg). Critical: Removes water which promotes protodeboronation of the alkyl boronic acid.
-
Reaction:
-
Stir at Room Temperature under an O
balloon (1 atm) for 24–48 hours. -
Observation: The reaction mixture should turn from blue/green to a dark suspension.
-
Optimization & Troubleshooting
Controlling Side Reactions
The (2-phenoxyethyl) group introduces specific failure modes. Use this logic table to diagnose low yields:
| Observation | Diagnosis | Corrective Action |
| Low Conversion, SM remaining | Slow Transmetallation | Switch from Protocol B to Protocol A (Refluxing Dioxane). Increase Boronic Acid to 2.0 equiv. |
| Formation of Phenol | Decrease temperature. Switch to Protocol B . Use a bidentate ligand like 1,10-Phenanthroline (10 mol%) to crowd the metal center and retard elimination [2]. | |
| Formation of Vinyl Ether | Common with alkyls. Use DMSO as co-solvent (stabilizes intermediates). Ensure O | |
| Boronic Acid Disappears, No Product | Protodeboronation | The boronic acid hydrolyzed. Add 4Å Molecular Sieves . Ensure solvents are anhydrous. |
Why (2-Phenoxyethyl) is Special
Unlike simple ethyl or methyl groups, the
-
Pro: This chelation can stabilize the alkyl-copper intermediate, potentially making it more stable than a simple butyl-copper species.
-
Con: If the chelate is too stable, it prevents the nucleophile from entering the coordination sphere. If this occurs, add a stronger ligand (e.g., pyridine or TEA) to displace the intramolecular ether coordination.
References
-
Larrosa, M., Guerrero, C., Rodríguez, R., & Cruces, J. (2010).[9] Selective Copper-Promoted Cross-Coupling of Aromatic Amines with Alkyl Boronic Acids.[9][10] Synlett, 2010(14), 2101-2105. Link
-
Vantourout, J. C., et al. (2017).[5][8] Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. Link
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[1][8][9][12] Synthesis, 2011(06), 829-856. Link
-
King, A. E., et al. (2012). Mechanistic studies of the copper-catalyzed N-arylation of imidazoles with arylboronic acids. Journal of the American Chemical Society, 134(2), 1312–1318. Link
Sources
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. Selective Copper-Promoted Cross-Coupling of Aromatic Amines with Alkyl Boronic Acids [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Copper-Catalyzed Amidation of Primary and Secondary Alkyl Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Reagents for hydroboration of vinyl ethers
Application Note: Regioselective Hydroboration of Vinyl Ethers
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application Focus: Synthesis of
Executive Summary
Vinyl ethers (enol ethers) are privileged structural motifs in medicinal chemistry, serving as critical precursors for the synthesis of 1,2-diols, 2-alkoxy alcohols, and complex ether-containing pharmacophores. The hydroboration of vinyl ethers introduces a versatile carbon-boron bond that can be subsequently functionalized via Suzuki-Miyaura cross-coupling or oxidative cleavage. However, the true synthetic value of this transformation lies in strictly controlling its regioselectivity (Markovnikov vs. anti-Markovnikov addition). This application note provides an authoritative guide on selecting the appropriate boron reagents and catalytic systems to dictate the regiochemical outcome, supported by mechanistic rationales and self-validating experimental protocols.
Mechanistic Causality: Dictating - vs. -Selectivity
The regiochemical outcome of vinyl ether hydroboration is not arbitrary; it is a direct consequence of the electronic nature of the active boron species. By understanding the polarity of the reagent, chemists can rationally design syntheses to yield either the
The Electrophilic Boron Pathway (Uncatalyzed)
Standard dialkylboranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), feature a highly electrophilic boron atom. In a vinyl ether substrate, the oxygen atom exerts a strong resonance-donating effect (
The Nucleophilic Boron Pathway (Copper-Catalyzed)
To reverse this inherent selectivity and achieve Markovnikov addition, the electronic polarity of the boron reagent must be inverted. This is accomplished using Copper(I) catalysis with N-heterocyclic carbene (NHC) ligands and pinacolborane (HBpin). The active catalytic species is an
Alternative Pathways (Rhodium-Catalyzed)
Rhodium-catalyzed hydroboration utilizing Wilkinson's catalyst (
Visualization of Divergent Regioselective Pathways
Fig 1. Divergent regioselectivity in vinyl ether hydroboration dictated by boron's electronic nature.
Reagent Selection & Selectivity Profile
To facilitate rapid experimental design, the quantitative and qualitative parameters of the primary hydroboration systems are summarized below.
| Reagent System | Catalyst | Active Boron Species | Dominant Regioselectivity | Functional Group Tolerance |
| 9-BBN | None | Electrophilic ( | Moderate (Reduces aldehydes/ketones) | |
| HBpin | Cu-NHC | Nucleophilic ( | Excellent (Tolerates esters, nitriles) | |
| HBcat / HBpin | Metal-Hydride/Boryl | Tunable ( | Good (Tolerates most polar groups) |
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. Every reagent addition and temperature adjustment serves a specific mechanistic purpose to ensure high yield and strict regiocontrol.
Protocol A: Synthesis of -Alkoxyalkylboranes via 9-BBN (Anti-Markovnikov)
Objective: Isolate the
-
Preparation: Flame-dry a Schlenk flask under argon. Causality: 9-BBN is highly moisture-sensitive. Even trace water will rapidly hydrolyze the B-H bond, quenching the reagent and stalling the reaction.
-
Substrate Loading: Dissolve the vinyl ether (1.0 equiv) in anhydrous THF (0.2 M) and cool the reaction vessel to 0 °C. Causality: Cooling mitigates the exothermic nature of the concerted hydroboration transition state, preventing thermal decomposition of the ether linkage.
-
Reagent Addition: Add 9-BBN (0.5 M in THF, 1.05 equiv) dropwise over 15 minutes. Causality: Dropwise addition ensures the vinyl ether remains in stoichiometric excess relative to the active borane in solution, suppressing any potential di-hydroboration side reactions. 9-BBN is chosen over
because its bulky bicyclic structure maximizes steric differentiation, locking in >99% -selectivity. -
Maturation: Allow the reaction to warm to room temperature and stir for 2-4 hours. The resulting organoborane can be directly subjected to oxidative workup (
) to yield the 1,2-diol derivative, or utilized in situ for Suzuki-Miyaura coupling.
Protocol B: Synthesis of -Alkoxyalkylboronates via Cu-NHC Catalysis (Markovnikov)
Objective: Invert standard selectivity to isolate the
-
Catalyst Assembly: In an argon-filled glovebox, combine CuCl (5 mol%), IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, 5 mol%), and NaOtBu (15 mol%) in a sealed vial. Causality: NaOtBu serves a dual mechanistic purpose. It deprotonates the imidazolium salt to generate the free NHC carbene, and it undergoes salt metathesis with CuCl to form the critical
intermediate. -
Pre-Activation: Add anhydrous THF to the vial and stir at room temperature for 30 minutes. Causality: This pre-activation maturation time ensures the complete thermodynamic formation of the
complex before the boron source is introduced. -
Boryl Generation: Inject pinacolborane (HBpin, 1.1 equiv) and stir for 10 minutes. Causality: HBpin reacts with
via -bond metathesis to generate the active nucleophilic species and a byproduct. The solution will typically undergo a distinct color change indicating active catalyst formation. -
Hydroboration: Inject the vinyl ether (1.0 equiv) and stir at room temperature for 12 hours. Causality: The nucleophilic boryl group selectively attacks the inductively activated, electrophilic
-carbon. Subsequent protodecupration by the byproduct releases the -alkoxyalkylboronate and regenerates the catalyst.
References
-
Herbert C. Brown, Jackson Chen. Hydroboration. 57. Hydroboration with 9-borabicyclo[3.3.1]nonane of alkenes containing representative functional groups. The Journal of Organic Chemistry - ACS Publications.[Link]
-
F. Meng, K. P. McGrath, A. H. Hoveyda. ChemInform Abstract: Highly Selective Methods for Synthesis of Internal (
-) Vinylboronates Through Efficient NHC-Cu-Catalyzed Hydroboration of Terminal Alkynes. Utility in Chemical Synthesis and Mechanistic Basis for Selectivity. ResearchGate.[Link] -
John M. Brown, Guy C. Lloyd-Jones. Vinylborane Formation in Rhodium-Catalyzed Hydroboration of Vinylarenes. Mechanism versus Borane Structure and Relationship to Silation. Journal of the American Chemical Society.[Link]
Sources
Application Note: Precision One-Pot Synthesis of 2-Phenoxyethyl Boronic Esters
Part 1: Strategic Analysis & Reaction Design
The Synthetic Challenge
The 2-phenoxyethyl boronate motif (Ar-O-CH2-CH2-Bpin) is a critical pharmacophore and intermediate in medicinal chemistry, serving as a precursor for Suzuki-Miyaura couplings, Chan-Lam couplings, and as a stable bioisostere.
While the synthesis appears trivial via Williamson ether synthesis, it presents a classic chemoselectivity trap : the alkylating agent, 2-(2-bromoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1) , possesses a leaving group (
The Solution: Controlled Alkylation
To achieve a high-yield "one-pot" synthesis, we must suppress the E2 elimination pathway while promoting the S_N2 displacement by the phenoxide. This protocol utilizes the Cesium Effect and solvent polarity tuning to favor substitution over elimination.
Key Mechanistic Drivers:
-
Base Selection:
is preferred over or . The large cesium cation forms a "loose" ion pair with the phenoxide, enhancing its nucleophilicity (S_N2) without significantly increasing the basicity that drives elimination (E2). -
Solvent: Acetonitrile (MeCN) is chosen over DMF. DMF often promotes elimination due to its high polarity and ability to solvate cations, leaving the base "naked" and more aggressive. MeCN offers a balanced polarity that supports S_N2 kinetics while mitigating thermal elimination risks.
-
Temperature Control: The reaction window is narrow (
). Exceeding exponentially increases the rate of vinyl boronate formation.
Part 2: Detailed Protocol
Reagents and Materials
| Component | Role | Equiv. | Purity/Grade |
| Phenol Derivative | Substrate | 1.0 | >98% |
| 2-(2-bromoethyl)-Bpin | Alkylating Agent | 1.2 - 1.5 | >95% (Store at 4°C) |
| Cesium Carbonate ( | Base | 2.0 | Anhydrous, granular |
| Acetonitrile (MeCN) | Solvent | [0.2 M] | Anhydrous (<50 ppm |
| Sodium Iodide (NaI) | Catalyst (Optional) | 0.1 | Dry (Finkelstein activator) |
Step-by-Step Methodology
Step 1: System Preparation
-
Oven-dry a 2-neck round-bottom flask and a magnetic stir bar.
-
Cool under a stream of dry Nitrogen or Argon.
-
Critical: Ensure the 2-(2-bromoethyl)-Bpin has not degraded to vinyl boronate prior to use. Check via
NMR (Vinyl signals: 5.8–6.2 ppm).
Step 2: Reaction Assembly
-
Charge the flask with Phenol (1.0 equiv) and
(2.0 equiv). -
Add Anhydrous MeCN to achieve a concentration of 0.2 M relative to phenol.
-
Stir at room temperature for 15 minutes to allow deprotonation and formation of the cesium phenoxide species.
-
Note: The mixture will likely be a suspension.
-
-
Add 2-(2-bromoethyl)-Bpin (1.2 equiv) dropwise via syringe.
-
Optimization: For sterically hindered phenols, add NaI (10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein condition).
-
Step 3: Reaction Execution
-
Heat the mixture to 60°C . Use an oil bath with precise temperature control.
-
Monitor by TLC or LCMS every 2 hours.
-
Target Time: 4–16 hours depending on phenol nucleophilicity.
-
Checkpoint: If conversion stalls (<50% after 6h), add an additional 0.3 equiv of alkylating agent, but DO NOT increase temperature.
-
Step 4: Workup & Isolation
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove inorganic salts (
, excess ). Wash the pad with EtOAc. -
Concentrate the filtrate under reduced pressure.
-
Purification:
-
The crude residue is often sufficiently pure (>90%) for subsequent couplings.
-
If purification is needed, use Flash Column Chromatography (Silica gel).
-
Eluent: Hexanes:EtOAc (Gradient 95:5 to 80:20).
-
Warning: Boronic esters can streak on silica. Pre-treat the column with 1%
if streaking occurs, though Bpin esters are generally stable.
-
Part 3: Mechanism & Visualization
Competitive Pathways
The diagram below illustrates the kinetic competition between the desired substitution and the parasitic elimination.
Figure 1: Kinetic competition between Williamson ether synthesis (SN2) and Beta-elimination (E2).
Workup Workflow
Figure 2: Streamlined workup protocol designed to remove inorganic salts and isolate the boronic ester.
Part 4: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield + Vinyl Bpin Signals | Elimination is dominating. | Lower temperature to 50°C. Switch solvent from DMF to Acetone or MeCN. Ensure base is not in large excess (>3 eq). |
| No Reaction | Nucleophile is too weak. | Add NaI (10 mol%) to form the more reactive alkyl iodide in situ. Consider switching to |
| Product Hydrolysis | Boronic ester degrading to acid. | Avoid aqueous workups if possible. Bpin esters are relatively stable, but prolonged exposure to acidic silica or water can hydrolyze them. |
| Starting Material Remains | Reagent decomposition. | The alkyl bromide reagent degrades over time. Check its purity before addition. Add it in two portions (0.8 eq at T=0, 0.4 eq at T=4h). |
Part 5: References
-
Preparation of 2-(2-bromoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
-
General Williamson Ether Synthesis Conditions:
-
Source: Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis.
-
URL:[Link]
-
-
Stability of Alkyl Boronates:
-
Source: BenchChem. (2025). Stability of 2-Bromo-1,1-dimethoxyethane under acidic vs. basic conditions (Analogous beta-halo stability data).
-
-
Cesium Effect in Alkylation:
-
Source: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols. Journal of Praktische Chemie.
-
Context: Use of Cs2CO3 to promote SN2 over E2 in sensitive substrates.
-
Sources
Matteson homologation to access 2-phenoxyethyl boronic acids
Application Note: High-Fidelity Access to
Part 1: Strategic Overview & Scientific Rationale
The 2-phenoxyethyl boronic acid motif (
This guide details the asymmetric homologation of 2-phenoxyethyl boronic esters. Unlike standard alkyl chains, the presence of the
Why Matteson Homologation?
-
Stereocontrol: Achieves diastereomeric ratios (dr) > 99:1 using
-symmetric chiral diols (e.g., Pinanediol, DICHED). -
Iterative Capability: Allows the sequential installation of stereocenters, enabling the construction of peptide mimetics directly on the boron atom.
-
Atom Economy: The stereospecific 1,2-migration ensures complete transfer of chirality from the auxiliary to the substrate.
Part 2: Detailed Experimental Protocols
Critical Reagent Preparation
-
Dichloromethane (DCM): Must be anhydrous (<50 ppm
). Protic impurities quench the lithiated carbenoid. -
Zinc Chloride (
): Anhydrous (1.0 M in or dried by fusion). Hygroscopic is the primary cause of yield failure in Matteson reactions. -
Chiral Auxiliary: (+)-Pinanediol or DICHED (dicyclohexyl-ethanediol).
Workflow A: Synthesis of the Chiral Substrate
Objective: Convert commercial 2-phenoxyethyl boronic acid to the chiral Pinanediol ester.
-
Charge: To a 250 mL round-bottom flask, add 2-phenoxyethyl boronic acid (10.0 mmol) and (+)-pinanediol (10.0 mmol).
-
Solvent: Add anhydrous
(50 mL). -
Reaction: Stir at room temperature (RT) for 4–6 hours. Monitoring by TLC is difficult; use
-NMR (shift from ~30 ppm broad to ~32 ppm sharp). -
Workup: Wash with water (
mL) and brine. Dry over , filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1) or recrystallization from pentane.
-
Checkpoint: The resulting ester must be chemically pure (>98%) before homologation.
-
Workflow B: The Matteson Homologation (Installation of -Chloro Stereocenter)
Objective: Stereoselective insertion of a methylene chloride unit.
Reaction Scheme:
Step-by-Step Protocol:
-
Setup: Flame-dry a 100 mL Schlenk flask under Argon. Add the chiral 2-phenoxyethyl boronate (5.0 mmol) and anhydrous THF (20 mL). Add
(0.48 mL, 7.5 mmol, 1.5 equiv). -
Cooling: Cool the solution to -100 °C using an
bath.-
Expert Insight: Do not use Acetone/Dry Ice (-78 °C). The deprotonation of DCM requires lower temperatures to prevent carbenoid decomposition (
).
-
-
Lithiation: Add
-BuLi (2.5 M in hexanes, 2.2 mL, 5.5 mmol) dropwise down the side of the flask over 10 minutes.-
Observation: The solution may turn slightly yellow. Stir for 20 minutes at -100 °C.
-
-
Migration Trigger: Add anhydrous
(0.5 M in THF, 5.0 mmol) dropwise. -
Rearrangement: Allow the mixture to warm slowly to RT over 2–3 hours.
-
Quench: Cool to 0 °C and add saturated
(20 mL). -
Isolation: Extract with
( mL). Dry ( ) and concentrate. -
Analysis:
-NMR will show a diagnostic triplet/doublet of doublets for the -proton ( ) around 3.4–3.6 ppm.
Workflow C: Nucleophilic Displacement (Accessing -Amino Acids)
Objective: Displacement of Chloride to form the Bortezomib-like core.
-
Reagent: Prepare
(LHMDS) (1.0 M in THF). -
Displacement: Dissolve the
-chloro boronic ester (from Workflow B) in THF at -78 °C. Add LHMDS (1.1 equiv). -
Warming: Warm to RT and stir for 12 hours.
-
Desilylation: Treat with anhydrous MeOH or dilute HCl in dioxane to generate the free amine (as the ammonium salt).
Part 3: Data Presentation & Troubleshooting
Table 1: Process Parameters & Troubleshooting
| Parameter | Specification | Failure Mode | Corrective Action |
| Temperature (Lithiation) | Low yield, multiple spots | Maintain temp; ensure | |
| DCM Stoichiometry | 1.5 – 2.0 equiv | Incomplete conversion | Excess DCM ensures full consumption of boronate. |
| Anhydrous (<100 ppm | No migration (stuck at 'ate' complex) | Fuse | |
| Reaction Time (Migration) | 2–4 h (warming to RT) | Epimerization (rare) | Do not stir >12h at RT; migration is usually fast at 0°C. |
| Phenoxy Stability | Stable | Avoid strong bases if homologating alpha-phenoxy species. (Safe for 2-phenoxyethyl). |
Part 4: Visualization of Signaling Pathways
The following diagram illustrates the stereochemical pathway of the Matteson Homologation applied to 2-phenoxyethyl boronic esters.
Figure 1: Stereochemical flow of the Matteson Homologation.[5][6][7][8] Note the critical role of Zinc Chloride in facilitating the 1,2-migration.
References
-
Matteson, D. S., & Majumdar, D. (1980).[9]
-Chloro boronic esters from homologation of boronic esters. Journal of the American Chemical Society. [Link] -
Matteson, D. S. (2013).[10] Boronic esters in asymmetric synthesis. The Journal of Organic Chemistry. [Link]
-
Kazmaier, U., & Andler, O. (2023).[11] Matteson Homologation-Based Total Synthesis of Meliponamycin A. Organic Letters. [Link][11]
-
Aggarwal, V. K., et al. (2014).[9] Stereocontrolled Synthesis of 1,2-Diols via Homologation of Boronic Esters. Accounts of Chemical Research. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Homologation of Boronic Esters with Lithiated Epoxides for the Stereocontrolled Synthesis of 1,2- and 1,3-Diols and 1,2,4-Triols [organic-chemistry.org]
- 4. Regio‐ and Stereoselective Homologation of 1,2‐Bis(Boronic Esters): Stereocontrolled Synthesis of 1,3‐Diols and Sch 725674 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jahrbib.sulb.uni-saarland.de [jahrbib.sulb.uni-saarland.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Boronic esters in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Avoiding protodeboronation of beta-alkoxy alkyl boronic acids
Technical Support Center: Stability & Coupling of -Alkoxy Alkyl Boron Species
Topic: Avoiding Decomposition (Protodeboronation/
Executive Summary: The "Beta-Elimination Trap"
If you are observing low yields or the disappearance of your boronic acid starting material, you are likely fighting a thermodynamic uphill battle. While often colloquially termed "protodeboronation" (replacement of C-B with C-H),
Under the basic conditions required for Suzuki-Miyaura coupling, the boronic acid forms a tetrahedral "ate" complex. In
This guide provides the mechanistic understanding to diagnose this failure and two field-proven protocols (MIDA Boronates and Potassium Trifluoroborates) to circumvent it.
Diagnostic & Mechanism (The "Why")
Before altering your reaction, confirm the failure mode.
Symptom Checker
| Observation (LCMS/NMR) | Diagnosis | Root Cause |
| Alkene formation (M - B(OH)₂ - OR) | The base activated the boron, triggering syn-elimination of the alkoxy group. | |
| Alkane formation (M - B(OH)₂ + H) | Protodeboronation | Hydrolytic cleavage of the C-B bond (less common than elimination for this substrate class). |
| Homocoupling (R-R) | Oxidative Coupling | Presence of |
The Mechanism of Failure
The diagram below illustrates why standard boronic acids fail. The addition of a base (necessary for transmetallation) inadvertently triggers the destruction of your reagent.
Figure 1: The competition between productive transmetallation and destructive
Structural Solutions (The "What")
To solve this, we must prevent the buildup of the reactive "ate" complex. We recommend two specific strategies based on the work of Burke (MIDA) and Molander (Trifluoroborates).
Strategy A: The "Slow-Release" Protocol (MIDA Boronates)
Best for: Complex substrates, late-stage functionalization, and anhydrous conditions.
The Logic: MIDA (N-methyliminodiacetic acid) boronates are
Strategy B: The "Dampened Activation" Protocol (Potassium Trifluoroborates)
Best for: Scale-up, aqueous-compatible reactions, and substrates sensitive to hydrolysis.
The Logic:
Experimental Protocols (The "How")
Protocol A: Cross-Coupling of MIDA Boronates
Reference: Adapted from Gillis & Burke, J. Am. Chem. Soc. 2007 & 2009. [1, 2]
Reagents:
- -Alkoxy MIDA boronate (1.0 equiv)
-
Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (0.05 equiv) + SPhos (0.10 equiv)
-
Note: SPhos is critical for facilitating transmetallation of difficult alkyl substrates.
-
-
Base:
(7.5 equiv)[1][2] -
Solvent: Dioxane :
(5:1 ratio)[1][2]
Step-by-Step:
-
Setup: Charge a reaction vial with the MIDA boronate, aryl halide, Pd(OAc)₂, SPhos, and
. -
Degas: Seal the vial and purge with Argon for 5 minutes.
-
Solvent: Add the degassed Dioxane/
mixture. The high water content and weak base are tuned to hydrolyze the MIDA group slowly. -
Reaction: Heat to 60°C .
-
Critical Checkpoint: Do not exceed 80°C initially.[3] Higher temperatures accelerate the hydrolysis of MIDA too aggressively, leading to a spike in free boronic acid and subsequent
-elimination.
-
-
Monitoring: Monitor via LCMS. If the MIDA boronate remains unconsumed after 6 hours, increase temperature to 80°C.
Protocol B: Coupling of Potassium Alkyltrifluoroborates
Reference: Adapted from Molander et al., J. Org.[4] Chem. 2009.[5] [3]
Reagents:
-
Potassium
-alkoxy alkyltrifluoroborate (1.0 equiv) -
Aryl Chloride/Bromide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%)[6]
-
Note: RuPhos is preferred for trifluoroborates due to its stability and high activity.
-
-
Base:
(3.0 equiv) -
Solvent: Toluene :
(3:1)
Step-by-Step:
-
Setup: Combine the trifluoroborate salt, electrophile, Pd(OAc)₂, RuPhos, and
in a vial. -
Solvent: Add the Toluene/
mixture. -
Activation: Heat to 80–100°C in a sealed tube.
-
Why this works: The low solubility of the inorganic base in the organic phase creates a phase-transfer limited hydrolysis of the
salt, naturally throttling the release of the active species.
-
Troubleshooting & Optimization Logic
Use this decision tree to optimize your specific reaction conditions.
Figure 2: Decision matrix for optimizing
Frequently Asked Questions (FAQ)
Q: Can I use pinacol esters (Bpin) instead of MIDA or
Q: Why is SPhos/RuPhos specifically recommended?
A: These Buchwald ligands are electron-rich and bulky. The bulk facilitates the reductive elimination step, but more importantly for alkyl boronates, they create a highly active Pd(0) species that accelerates transmetallation . By speeding up the productive step, you outcompete the unimolecular decomposition (
Q: My MIDA boronate isn't reacting at all. What now? A: You likely have a "release" problem. The hydrolysis of MIDA requires water and base.
-
Ensure you are using the 5:1 Dioxane:Water ratio.
-
Add a promoter: Addition of Cu(OAc)₂ (copper-mediated coupling) can sometimes facilitate the reaction if the Pd cycle is stalling.
-
Increase temperature to 90°C to accelerate hydrolysis.
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.
-
Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963.
-
Molander, G. A., & Sandrock, D. L. (2009).[5] Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers.[5] Current Opinion in Drug Discovery & Development, 12(6), 811–823.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Alkyl Boronic Acid Instability
Topic: Optimizing Base Selection and Reaction Conditions for C(sp³)—C(sp²) Suzuki-Miyaura Couplings
Welcome to the Technical Support Center. Alkyl boronic acids are notoriously challenging substrates in cross-coupling reactions. This guide provides field-proven insights, diagnostic FAQs, and self-validating protocols to help you overcome base-induced degradation and optimize your yields.
The Core Conflict: Transmetalation vs. Protodeboronation
To troubleshoot alkyl boronic acid failures, you must understand the kinetic mismatch inherent to their structure.
Unlike aryl or alkenyl boronic acids, the reacting sp³-hybridized carbon of an alkyl boronic acid has diminished s-character. This makes the carbon atom less capable of supporting the transient buildup of negative charge required during transmetalation to the palladium catalyst, severely retarding the productive reaction rate[1].
Simultaneously, the base required for the Suzuki-Miyaura coupling initiates a pre-equilibrium to form a boronate intermediate[2]. Because transmetalation is slow, this boronate intermediate persists in solution, making it highly susceptible to rate-limiting protonolysis by water (protodeboronation)[2][3]. This side reaction cleaves the C–B bond, replacing it with a C–H bond and yielding a degraded alkane byproduct.
Fig 1. Competing pathways of boronate complexes: productive transmetalation vs. protodeboronation.
Diagnostic FAQs
Q1: I am currently using NaOH/KOH. Which base should I switch to for unstable alkyl substrates? Strong bases like NaOH or KOH (pKa ~14) push the pre-equilibrium entirely toward the boronate complex while simultaneously requiring aqueous or alcoholic solvents that act as proton sources for degradation. To optimize stability, switch to weaker bases such as K₃PO₄ or K₂CO₃ (pKa 10–12)[4]. These bases maintain a lower steady-state concentration of the vulnerable boronate, slowing down the degradation pathway.
Q2: How do I manage the "Water Paradox" in these reactions? Water is required to form the active boronate complex, but it is also the primary proton source for protodeboronation[2]. If weak aqueous bases fail, transition to anhydrous fluoride salts (e.g., CsF, KF)[4]. Fluoride acts as a base surrogate with a high affinity for boron, forming a reactive fluoroborate species (e.g., [R-BF₃]⁻) that undergoes transmetalation without requiring hydroxide or water, thus starving the degradation pathway of its proton source.
Q3: What if weak bases and anhydrous conditions still result in degradation? If the free alkyl boronic acid is inherently too unstable, you must alter the substrate or the methodology:
-
Masked Boronates : Convert the boronic acid to a stable derivative like a MIDA boronate, pinacol ester, or potassium trifluoroborate (BF₃K). These derivatives are highly resistant to protodeboronation and slowly release the active boronic species in situ[4][5].
-
Metallaphotoredox Catalysis : Abandon the two-electron Suzuki-Miyaura pathway entirely. Dual photoredox/nickel catalysis utilizes stable alkyl boronic acids to generate alkyl radicals via single-electron transfer. This completely bypasses the need for harsh bases and heat, forming C(sp²)–C(sp³) bonds under neutral, room-temperature conditions[6][7].
Quantitative Data Center: Base Selection Matrix
| Base System | Conjugate Acid pKa | Solvent Compatibility | Protodeboronation Risk | Mechanistic Rationale |
| NaOH / KOH | ~14.0 - 15.7 | Aqueous, Alcohols | Critical | High boronate concentration; abundant proton sources drive rapid C–B cleavage. |
| K₃PO₄ / K₂CO₃ | ~10.3 - 12.3 | Toluene/H₂O, DMF | Moderate | Lower steady-state boronate concentration; biphasic systems limit water exposure. |
| CsF / KF | ~3.2 (HF) | Anhydrous Dioxane, THF | Low | Fluoride activates boron directly without OH⁻. Anhydrous conditions eliminate the proton source. |
| Base-Free (Ni/Ir) | N/A | DMA, Acetonitrile | None | Single-electron oxidation generates a boryl radical, bypassing the boronate intermediate entirely. |
Standard Operating Procedures (SOPs)
Protocol A: Anhydrous CsF-Mediated Suzuki-Miyaura Coupling
Use this protocol when weak aqueous bases (like K₃PO₄) still result in protodeboronation.
Self-Validating Checkpoint: CsF is highly hygroscopic. If the CsF is not properly flame-dried prior to use, trace water will cause immediate protodeboronation. Validate the dryness of your system by monitoring for the alkane byproduct via GC-MS. If the alkane byproduct is <5%, your base selection and anhydrous technique are successful.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (Argon/N₂).
-
Reagent Loading: Add the aryl halide (1.0 equiv), alkyl boronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and strictly anhydrous CsF (3.0 equiv) to the flask.
-
Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M) via syringe.
-
Reaction: Stir the suspension vigorously at 60–80 °C for 12–24 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove fluoride salts, and concentrate the filtrate for column chromatography.
Protocol B: Base-Free Metallaphotoredox (Ni/Photoredox) Coupling
Use this protocol for extremely unstable alkyl boronic acids where traditional transmetalation is impossible.
Self-Validating Checkpoint: The reaction must remain at room temperature (25 °C). If thermal degradation of the starting material occurs, the photon flux is too high, or the cooling block is failing. Validate success by observing the consumption of the boronic acid via LC-MS without the appearance of the protodeboronated alkane.
Step-by-Step Methodology:
-
Reagent Loading: In a transparent reaction vial, combine the aryl halide (1.0 equiv), alkyl boronic acid/ester (1.5 equiv), NiCl₂·dtbbpy (5 mol%), and Ir(ppy)₃ (2 mol%).
-
Solvent Addition: Add degassed anhydrous DMA (0.1 M). Note: No exogenous base is added.
-
Irradiation: Seal the vial and irradiate with blue LEDs (450 nm) while stirring vigorously. Use a fan or cooling block to maintain the temperature at 25 °C.
-
Reaction: Monitor via LC-MS. Typical reaction times range from 12 to 24 hours[6].
-
Workup: Dilute with water, extract with EtOAc, dry over Na₂SO₄, and purify.
Decision Matrix Workflow
Fig 2. Troubleshooting workflow for optimizing base and conditions for alkyl boronic acids.
References
- Source: wikipedia.
- Base-catalyzed Aryl-B(OH)
- Copper-Catalyzed Coupling of Alkyl Vicinal Bis(Boronic Esters)
- Source: benchchem.
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- Source: nih.
- Source: libretexts.
Sources
- 1. Copper-Catalyzed Coupling of Alkyl Vicinal Bis(Boronic Esters) to an Array of Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Chloro-3-phenylpropan-2-ol | 5396-65-6 | Benchchem [benchchem.com]
- 7. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of (2-Phenoxyethyl)boronic Acid via Diethanolamine Complexation
Introduction: The Instability Challenge
You are likely accessing this guide because you have encountered the inherent instability of (2-phenoxyethyl)boronic acid . Unlike aryl boronic acids, alkyl boronic acids—specifically those with
-
Protodeboronation: Cleavage of the C-B bond, often accelerated by metal contaminants or radical pathways.
-
Oxidative Decomposition: Rapid oxidation of the C-B bond by atmospheric oxygen to form the corresponding alcohol (2-phenoxyethanol).
-
Boroxine Formation: The reversible dehydration to form cyclic anhydrides (boroxines), which complicates stoichiometric precision in cross-coupling reactions.
The Solution: Complexation with diethanolamine (DEA) .[1][2]
By reacting the boronic acid with DEA, you form a dioxazaborocane (DEA ester). This reaction transforms the hybridization of the boron atom from
Module 1: Synthesis Protocol
Objective: Convert unstable (2-phenoxyethyl)boronic acid (or its pinacol ester) into the shelf-stable DEA adduct.
Reagents & Equipment
-
Substrate: (2-Phenoxyethyl)boronic acid (crude or pinacol ester).
-
Ligand: Diethanolamine (DEA) (>99% purity).
-
Solvent System: Isopropanol (IPA) and Diethyl Ether (Et₂O).
-
Validation:
B NMR spectroscopy.
Step-by-Step Methodology
-
Dissolution (The Boron Species):
-
Dissolve 1.0 equivalent of (2-phenoxyethyl)boronic acid in a minimal amount of Isopropanol (IPA) .
-
Note: If starting from the pinacol ester, the DEA exchange is thermodynamically favored but may require mild heating (40°C) to initiate.
-
-
Ligand Addition:
-
Prepare a solution of Diethanolamine (1.05 equivalents) in IPA (approx. 1M concentration).
-
Add the DEA solution dropwise to the boronic acid solution under vigorous stirring at room temperature.
-
-
Precipitation (The Critical Step):
-
The DEA adduct is significantly less soluble in organic solvents than the free acid.
-
Stir for 30–60 minutes. A white precipitate should form.
-
Troubleshooting: If no precipitate forms, slowly add Diethyl Ether or Pentane as an anti-solvent until turbidity persists. Cool the mixture to 0°C for 1 hour.
-
-
Isolation:
-
Filter the solid using a sintered glass funnel.
-
Wash the filter cake with cold Et₂O (3x) to remove excess DEA and residual boronic acid.
-
Dry under high vacuum for 4 hours.
-
Visual Workflow (DOT Diagram)
Caption: Workflow for the conversion of unstable boronic acid to stable DEA adduct.
Module 2: Quality Control & Validation
You must validate that the
| Parameter | Free Boronic Acid ( | DEA Adduct ( | Interpretation |
| Geometry | Trigonal Planar | Tetrahedral | Coordination fills the octet. |
| Pass Criteria: Distinct upfield shift. | |||
| Physical State | Waxy Solid / Oil | Crystalline Solid | Improved handling properties. |
| Stability | Hours/Days | Months/Years | Resistance to oxidation.[3][4][5] |
Module 3: Troubleshooting & FAQs
Q1: My product "oiled out" instead of crystallizing. What happened?
-
Cause: The solvent polarity is too high, or the concentration is too low.
-
Fix: Decant the supernatant. Dissolve the oil in a minimum amount of warm IPA or Ethanol. Add Et₂O dropwise until cloudy, then store in a freezer (-20°C) overnight. Scratching the glass with a spatula can induce nucleation.
Q2: Can I use the DEA ester directly in Suzuki-Miyaura coupling?
-
Technical Insight: DEA esters are too stable for some catalytic cycles. They must be hydrolyzed to the active boronic acid species to participate in transmetallation.
-
Protocol:
-
Method A (In-situ): Use aqueous base (K₃PO₄ or NaOH) and heat. The hydrolysis equilibrium releases the free acid.
-
Method B (Pre-hydrolysis): Treat the DEA ester with biphasic dilute HCl/Ether. The DEA stays in the aqueous layer (as ammonium salt), and the free boronic acid partitions into the ether layer. Use immediately.
-
Q3: Why is the yield lower than expected?
-
Cause: DEA esters have some solubility in alcohols.
-
Fix: Ensure you use enough anti-solvent (Ether/Pentane) during the filtration step. Do not wash with alcohols; wash only with ether or hexanes.
Q4: Does the phenoxy group affect the stability?
-
Risk: Yes. The
-phenoxy group makes the molecule prone to -elimination (releasing phenol and ethylene) if the boron remains Lewis acidic. -
Benefit: The DEA protection is critical here because the tetrahedral boron cannot accept the electron density required to trigger the
-elimination pathway. Do not store the free acid; store only the DEA ester.
Module 4: Mechanistic Logic
The stability of the DEA adduct is derived from the dative bond between the nitrogen lone pair and the boron atom. This creates a transannular bond, locking the conformation.
Mechanism Diagram (DOT)
Caption: The transition from sp2 hybridized boron (susceptible to degradation) to sp3 hybridized boron (stable).
References
-
Mechanism of DEA Stabilization
-
Hydrolysis & Usage in Coupling
-
Title: Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat.[2]
- Source: ACS Public
-
URL:
-
-
Valid
B NMR:- Title: B NMR and its uses in structural characterization of boronic acids and boron
- Source: ResearchG
-
URL:
-
Deprotection Protocols
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Technical Support Center: 2-Phenoxyethyl Boronic Acid Stability Guide
Executive Summary
You are likely accessing this guide because your cross-coupling reaction involving 2-phenoxyethyl boronic acid (or its pinacol ester) failed to deliver the expected product, or you have observed unexpected byproducts such as phenol.
The Core Issue: Unlike aryl boronic acids, which are generally stable to base, 2-phenoxyethyl boronic acid possesses a leaving group (phenoxide) at the
This guide details the decomposition mechanism, identifies the resulting impurities, and provides actionable protocols to mitigate this pathway.
Module 1: The Decomposition Mechanism
To solve the problem, you must understand the invisible failure mode occurring in your flask.
The Pathway: Base-Promoted -Elimination
When an aqueous base (e.g., NaOH,
The Reaction Sequence:
-
Activation: Hydroxide attacks the boron to form the hydroxyboronate anion.
-
Elimination: The electron density from the boronate pushes towards the
-carbon, forming a double bond while expelling the -phenoxide leaving group. -
Collapse: The molecule fragments into ethylene gas , phenoxide , and boric acid .
Visualization: The Failure Pathway
The following diagram illustrates the mechanistic divergence between the desired coupling and the fatal elimination.
Figure 1: Mechanistic divergence showing the competition between the desired transmetallation and the rapid
Module 2: Diagnostic & Troubleshooting (Q&A)
Use this section to confirm if decomposition is the root cause of your experimental failure.
Q1: I see a new spot on TLC/peak in HPLC that matches Phenol. Where did it come from?
Diagnosis: This is the definitive signature of
Q2: My reaction yield is <10%, but I recovered no starting material.
Diagnosis: Complete fragmentation.
Explanation: Unlike protodeboronation (which would leave an ethyl group, though rare here),
Q3: I used the Pinacol Ester. Shouldn't that be stable?
Diagnosis: False sense of security. Explanation: While pinacol esters are shelf-stable, they must hydrolyze (or at least form the 'ate' complex) to participate in the Suzuki coupling. Once the base attacks the pinacol boronate in the reaction mixture, it forms the same unstable intermediate as the free acid, leading to the same elimination.
Module 3: Mitigation Strategies & Protocols
If you must use this specific synthon, you cannot use standard "aqueous Suzuki" conditions. You must outcompete the elimination or suppress the formation of the unstable boronate species.
Strategy A: Anhydrous Conditions (Recommended)
Eliminate water to prevent the formation of the hydroxy-boronate species. Use an anhydrous base that has low solubility in the organic solvent, slowing down the "activation" of the boron.
-
Base:
or (finely ground, anhydrous). -
Solvent: Toluene or Dioxane (Dry).
-
Catalyst: Highly active systems (e.g., Pd(dppf)Cl2 or Buchwald precatalysts) to ensure transmetallation is faster than decomposition.
Strategy B: The Trifluoroborate Alternative
Convert the boronic acid/ester to a Potassium Trifluoroborate (
-
Why: The
salt is coordinatively saturated (sp3 boron). It does not possess an empty orbital for the base to attack immediately. -
Mechanism: It releases the active boronic acid slowly (equilibrium) in the presence of mild hydrolysis agents. This keeps the concentration of the "unstable" species low, favoring transmetallation over second-order decomposition pathways.
Protocol: Stability Confirmation Assay
Before committing valuable coupling partner (electrophile), run this dummy reaction to test your conditions.
Materials:
-
2-Phenoxyethyl boronic acid (or ester) [1.0 equiv]
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene) [1.0 equiv]
-
Solvent (e.g.,
4:1) -
Base (e.g.,
, 2.0 equiv)
Steps:
-
Dissolve Boronic Acid and Internal Standard in the solvent.
-
Take a "T0" aliquot for NMR (or HPLC).
-
Add the Base.
-
Stir at your intended reaction temperature (e.g., 60°C).
-
Take aliquots at 15 min, 1 hour, and 4 hours.
-
Analysis: Monitor the disappearance of the ethyl protons (
) and the appearance of Phenol aromatic signals.-
Pass: >90% retention of alkyl signals after 1 hour.
-
Fail: Appearance of Phenol and loss of alkyl signals.
-
Module 4: Summary of Decomposition Products
| Component | Product Form | Detection Method | Notes |
| Boron Moiety | Boric Acid / Borate salts | Washes out in aqueous workup. | |
| Linker ( | Ethylene (Gas) | Not detected | Escapes reaction mixture. |
| Side Chain | Phenol | HPLC / | Major organic impurity observed. |
References
- Matteson, D. S. (1989). Stereodirected Synthesis with Organoboranes. Springer.
-
Suzuki Coupling of Unstable Alkyl Boronates
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
(Discusses the trade-offs between boronic acids, esters, and trifluoroborates regarding stability).
-
Use of Trifluoroborates to Suppress Decomposition
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.
-
Stability Data & Handling (BenchChem Technical Guide)
-
BenchChem Technical Support. (2025).[1] Methyl Boronic Acid: A Technical Guide to Stability and Handling. (General reference for boronic acid handling precautions).
-
Sources
Technical Support Guide: Handling Air-Sensitive Alkyl Boranes
⚠️ Critical Safety Warning
Alkyl boranes (e.g., Triethylborane, Tributylborane) are pyrophoric. They can ignite spontaneously in air. All manipulations must occur under a rigorous inert atmosphere (Nitrogen or Argon).[1] Engineering controls (fume hood/glovebox) and PPE (FR lab coat, safety glasses/shield, Nomex gloves under nitrile) are non-negotiable.
Introduction
Welcome to the Technical Support Center for Organoboron Chemistry. This guide addresses the specific challenges of handling alkyl boranes, from storage integrity to reaction troubleshooting. Unlike standard reagents, alkyl boranes offer zero margin for error; a compromised seal results not just in failed chemistry, but potential fire hazards.
This guide moves beyond basic steps to explain the mechanistic causality of handling errors, ensuring your protocols are robust and self-validating.
Module 1: Storage & Reagent Integrity
How do I know if my reagent is still active?
The "Silent Killer": Oxidation Mechanism
Alkyl boranes do not just "go bad"; they undergo a specific oxidation pathway.[2] When exposed to trace air, the carbon-boron bond inserts oxygen:
FAQ: Reagent Quality Assessment
Q: The bottle has a white solid around the cap. Is it safe?
A: The white solid is likely Boron Oxide (
-
Verdict: If the solid is outside the septum, clean it carefully. If the solution inside is cloudy or has a precipitate, the reagent has been compromised by moisture. Discard it.
Q: How can I quickly test if the reagent is active without a full titration? A: Perform the "Drop Test" (for pyrophoric lower alkyl boranes only):
-
Draw a small amount (<0.1 mL) of the reagent.
-
Eject a single drop from the needle tip onto a non-flammable surface (e.g., a ceramic tile) inside the fume hood.
-
Observation: A viable reagent will fume or micro-spark immediately. If it merely sits there like water, it has oxidized.
Module 2: Transfer Protocols (Syringe vs. Cannula)
The majority of accidents and contamination events occur during transfer.
Selection Matrix: Which Method?
| Parameter | Syringe Transfer | Cannula (Double-Tipped Needle) |
| Volume | < 50 mL | > 50 mL |
| Precision | High (Quantitative) | Moderate (Transfer entire stock) |
| Risk | Plunger can detach; needle clog | Needle clog; tubing disconnect |
| Pressure | Manual compensation | Positive pressure driven |
Protocol: The Positive Pressure Cannula Transfer
Reference: Sigma-Aldrich Technical Bulletin AL-134 [1]
The Mechanism of Failure: The most common error is allowing the source bottle to reach atmospheric pressure (or vacuum). You must maintain a "pressure head" to drive the liquid.
Visualization: Cannula Transfer Workflow
Caption: Logical flow for positive-pressure transfer. Note that the receiving vessel must be vented to a bubbler to allow displacement.
Troubleshooting Transfer Issues
Q: My needle clogged instantly upon entering the bottle. A: You likely entered with a "dry" needle containing air.
-
The Fix: The needle must be purged with inert gas before piercing the septum. The trace air inside the needle reacts with the borane vapor to form solid boron oxide (
), creating a plug. -
Protocol: Connect the needle to your inert gas line, insert it into the headspace of the reagent bottle to purge, then lower it into the liquid.
Module 3: Troubleshooting Reaction Failures
Why did my reaction fail despite using "fresh" reagents?
Diagnostic Logic Tree
If your Suzuki coupling or Hydroboration failed, use this logic to isolate the variable.
Caption: Diagnostic pathway to identify the root cause of organoborane reaction failure.
FAQ: Reaction Specifics
Q: I used THF as a solvent and the yield is low. Why? A: While THF is standard, commercially available THF often contains peroxides or water if not freshly distilled/dried.
-
Mechanism: Water rapidly hydrolyzes alkyl boranes to alkanes and boric acid. Peroxides oxidize the C-B bond prematurely.
-
Solution: Use THF from a solvent purification system (SPS) or freshly distilled from Na/Benzophenone.
Q: Can I use a balloon for inert atmosphere? A: For alkyl boranes, balloons are discouraged .
-
Reasoning: Oxygen can diffuse through rubber balloons over long reaction times (hours).
-
Standard: Use a Schlenk line with a dual-manifold (Vacuum/Inert Gas) and a glass bubbler to maintain positive pressure [2].
Module 4: Quenching & Disposal
The reaction is done.[5][6] Now, how do I safely destroy the excess?
Crucial Rule: Never quench a neat (undiluted) pyrophoric liquid. The heat generation is too rapid and will cause solvent flash-over.
The "Dilute & Destroy" Protocol[5]
-
Dilution: Dilute the reaction mixture or residual reagent with a non-reactive hydrocarbon solvent (e.g., Heptane or Toluene) to <10% concentration.
-
Cooling: Place the vessel in an ice/water bath (
). -
Controlled Quench: Add the quenching agent dropwise under inert gas flow.
Quenching Reagent Hierarchy
| Stage | Reagent | Purpose | Mechanism |
| 1 (Mild) | Isopropanol | Initial proton source | Reacts slowly to form boronate esters; heat is manageable. |
| 2 (Medium) | Methanol | Complete conversion | Reacts faster due to steric accessibility; ensures all B-C bonds are cleaved. |
| 3 (Final) | Water | Hydrolysis | Hydrolyzes the esters to boric acid and alcohol. |
Q: How do I dispose of the empty Sure/Seal™ bottle? A: Never throw a "capped" empty bottle in the trash.
-
Rinse the bottle 3x with dry toluene under inert atmosphere [3].
-
Quench the rinsate separately.
-
Leave the bottle open in the back of the fume hood for 24-48 hours to allow ambient hydrolysis of trace residues.[7]
-
Rinse with water and dispose of according to glass waste regulations.
References
-
Brown, H. C. (1975).[8] Organic Synthesis via Boranes. Wiley-Interscience.[8] (Foundational text on hydroboration mechanisms and handling).
-
University of California, Los Angeles (UCLA) EHS. (n.d.). SOP: Pyrophoric Liquid Handling. Retrieved from [Link]
Sources
- 1. as.uky.edu [as.uky.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. research.unl.edu [research.unl.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. ehs.utexas.edu [ehs.utexas.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Optimizing Hydroboration of Phenyl Vinyl Ether
Executive Summary
The hydroboration-oxidation of phenyl vinyl ether (PVE) to produce 2-phenoxyethanol is deceptively complex. While standard textbook protocols for alkenes often fail, this failure stems from three specific competing pathways: cationic polymerization , regiochemical mismatch leading to hemiacetal decomposition, and
This guide provides a root-cause analysis of these failure modes and offers a validated "Golden Protocol" designed to maximize the yield of the primary alcohol.
Part 1: The "Golden Protocol" for High Yield
Do not use standard
Recommended Reagents
-
Hydroborating Agent: 9-BBN (9-Borabicyclo[3.3.1]nonane), 0.5 M in THF.[1]
-
Why: 9-BBN is sterically demanding, ensuring exclusive addition to the
-carbon (terminal). It is also less Lewis-acidic than , minimizing polymerization risk.
-
-
Oxidant: Sodium Perborate Tetrahydrate (
).-
Why: It allows for oxidation under mild, non-strongly basic conditions, preventing the
-elimination of the phenoxide leaving group.
-
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask under
flow. -
Hydroboration:
-
Charge flask with Phenyl Vinyl Ether (1.0 equiv) and anhydrous THF (
concentration). -
Cool to 0°C .
-
Add 9-BBN solution (1.1 equiv) dropwise over 20 minutes.
-
Critical: Maintain 0°C to suppress polymerization.
-
Allow to warm to Room Temperature (RT) and stir for 3 hours.
-
-
Oxidation (The "Perborate" Method):
-
Add water (
per mmol substrate) to the reaction mixture. -
Add Sodium Perborate (3.0 equiv) as a solid in one portion.
-
Stir vigorously at RT for 2 hours. (Temperature may rise slightly; maintain
).
-
-
Workup:
Part 2: Troubleshooting Guide (Q&A)
Category 1: Low Yield & Decomposition
Q: I obtained phenol and acetaldehyde instead of my alcohol. What happened?
A: You suffered from Regiochemical Mismatch .
If boron adds to the
-
Fix: Switch from
to 9-BBN . The steric bulk of 9-BBN forces the boron to the -carbon (terminal), ensuring the formation of the stable primary alcohol ( ).
Q: I recovered a significant amount of starting material (PVE) after oxidation. Did the reaction fail?
A: The hydroboration likely worked, but you triggered
-
Fix: Use Sodium Perborate or a Buffered Oxidation (Sodium Acetate/H2O2) to keep the pH neutral/mildly basic (
).
Category 2: Physical State Issues
Q: My reaction mixture turned into a viscous gel or solid. What is this?
A: You initiated Cationic Polymerization .
Phenyl vinyl ether is extremely sensitive to acid-catalyzed polymerization.
-
Fix:
-
Ensure glassware is base-washed or strictly neutral.
-
Use 9-BBN (less Lewis acidic).
-
Add the borane slowly at low temperature (0°C).
-
Part 3: Mechanistic Visualization
The following diagram illustrates the competing pathways and the logic behind the recommended protocol.
Figure 1: Decision tree showing how reagent choice (9-BBN) and oxidation conditions (Mild) determine the fate of Phenyl Vinyl Ether hydroboration.
Part 4: Comparative Data & Reference Tables
Table 1: Reagent Performance Comparison
| Variable | Borane-THF ( | 9-BBN | Impact on Yield |
| Regioselectivity | ~80:20 ( | >99:1 ( | High: 9-BBN prevents loss to hemiacetal decomposition. |
| Lewis Acidity | High | Moderate | Medium: |
| Steric Bulk | Low | High | High: Bulk directs boron to the terminal carbon.[4] |
| Atom Economy | High (3 alkenes/B) | Low (1 alkene/B) | Low: Yield priority outweighs atom economy in synthesis. |
Table 2: Oxidation Protocol Comparison
| Method | Reagents | pH | Risk of | Recommended? |
| Standard | >12 | High (Phenoxide leaving group) | NO | |
| Buffered | ~8 | Low | YES | |
| Perborate | ~8-9 | Very Low | YES (Best) |
References
-
Brown, H. C.; Gallivan, R. M. (1968). The Hydroboration of Enol Ethers. Regioselectivity and Elimination. Journal of the American Chemical Society. Link (Validated Regioselectivity & Elimination Mechanisms).
-
Kabalka, G. W.; Shoup, T. M.; Goudgaon, N. M. (1989).[5] Sodium Perborate: A Mild and Convenient Reagent for Efficiently Oxidizing Organoboranes.[5] The Journal of Organic Chemistry. Link (Source for Sodium Perborate Protocol).
-
BenchChem Technical Support . (2025). Protocol 2: Selective Hydroboration-Oxidation of a Terminal Alkene with 9-BBN. Link (General 9-BBN Methodology).
-
Organic Chemistry Portal . (2018). Borane-Catalysed Hydroboration of Alkynes and Alkenes. Link (Catalytic insights and side reactions).
Sources
Solving oxidation issues with beta-ether boronic acids
Technical Support Center: Troubleshooting Oxidation in -Ether Boronic Acids
Welcome to the Advanced Technical Support Center. Working with
This guide is designed for research scientists and drug development professionals. It synthesizes mechanistic theory with field-proven troubleshooting strategies to help you stabilize these reactive intermediates and successfully deploy them in complex cross-coupling workflows.
Part 1: Diagnostic FAQ & Mechanistic Insights
Q: Why does my
Q: I am attempting a Suzuki-Miyaura coupling, but I only isolate alkene byproducts. What is happening?
Causality & Mechanism: You are observing base-promoted
Q: How can I structurally modify my boronic acid to prevent these oxidation and elimination pathways? Causality & Mechanism: The fundamental solution is to eliminate the empty p-orbital or electronically disfavor the 1,2-shift.
-
-Hybridization: Converting the boronic acid to a MIDA (N-methyliminodiacetic acid) boronate or a potassium trifluoroborate (
) salt [2] rehybridizes the boron to . This coordinatively saturates the boron, blocking attack and preventing the coordination of external bases that trigger -elimination. -
Electronic Modulation (Boralactones): If you need the boronic acid to remain active (e.g., for biological assays or reversible covalent binding), installing a pendant carboxyl group to form an intramolecular boralactone reduces the electron density donation required during the rate-limiting 1,2-shift. This stereoelectronic constraint increases oxidative stability by up to 10,000-fold [1, 3].
Part 2: Mechanistic Pathway Visualization
The following diagram maps the competing degradation pathways of
Mechanistic pathways of β-ether boronic acid degradation and sp3-hybridization protection.
Part 3: Quantitative Comparison of Boron Protecting Groups
To select the appropriate stabilization strategy for your workflow, consult the quantitative stability data summarized below.
| Protecting Group Strategy | Boron Hybridization | Oxidative Stability (Relative Half-life) | Resistance to | Deprotection / Activation Conditions |
| Free Boronic Acid | 1x (Minutes to Hours in air) | Low | N/A (Active state) | |
| Pinacol Ester (Bpin) | ~5x | Low to Moderate | ||
| Boralactone / Benzoxaborolone | ~10,000x | Moderate | Reversible target binding (No deprotection needed) | |
| MIDA Boronate | >100,000x (Stable to | High | Mild aqueous base (e.g., | |
| Trifluoroborate ( | >100,000x (Bench stable) | High | Silica gel / |
Part 4: Troubleshooting Matrix for Cross-Coupling
When deploying
| Symptom | Root Cause | Mechanistic Fix | Self-Validating Control |
| Complete conversion to | Degas solvents via 3x Freeze-Pump-Thaw cycles. Use strict Schlenk techniques. | Spike reaction with a known oxidation-sensitive standard; monitor via | |
| Alkene formation during cross-coupling | Exogenous base triggers | Switch to a weaker, non-coordinating base (e.g., | Run a control reaction with base but no Pd catalyst. If alkene forms, elimination is base-driven, not Pd-driven. |
| Poor cross-coupling yield despite intact boronic acid | Transmetalation failure due to the steric bulk of the | Use a highly active, sterically accommodating dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos). | Monitor the formation of the Pd-aryl halide oxidative addition complex via |
Part 5: Self-Validating Experimental Protocols
Protocol A: Synthesis of Oxidation-Resistant -Ether MIDA Boronates
This protocol converts a highly unstable
Step-by-Step Methodology:
-
Reagent Assembly: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend the
-ether boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.2 equiv) in a 1:1 mixture of Toluene and DMSO (0.1 M concentration). -
Dehydrative Complexation: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere for 12-24 hours.
-
Causality: The continuous removal of water via the Dean-Stark trap drives the thermodynamic condensation equilibrium forward, ensuring complete
complexation of the boron center.
-
-
Isolation: Cool the reaction to room temperature. Remove the toluene under reduced pressure. Pour the remaining DMSO solution into vigorously stirred ice water (3x volume) to precipitate the MIDA boronate. Filter and wash with cold water and diethyl ether.
-
Self-Validation System: Analyze the isolated white powder via
NMR. A successful MIDA complexation will show a distinct upfield shift from the broad signal at ~30 ppm to a sharp signal at ~10-12 ppm. If a signal remains at 30 ppm, the reaction did not reach completion.
Protocol B: Anaerobic Suzuki-Miyaura Coupling of Unprotected -Ether Boronic Acids
If MIDA protection is not viable for your synthetic route, you must execute the cross-coupling under rigorously anaerobic conditions to outcompete oxidation.
Step-by-Step Methodology:
-
Solvent Degassing: Prepare a 4:1 mixture of THF and Water. Perform three consecutive Freeze-Pump-Thaw cycles on a Schlenk line.
-
Causality: Dissolved oxygen is the primary culprit for oxidative deboronation. Sparging with nitrogen is insufficient for highly sensitive
-ether derivatives; vacuum degassing is mandatory.
-
-
Catalyst & Base Selection: Inside an argon-filled glovebox, charge a Schlenk bomb with the aryl halide (1.0 equiv),
-ether boronic acid (1.5 equiv), (0.05 equiv), and (2.0 equiv).-
Causality:
is basic enough to facilitate the required transmetalation but bulky and mild enough to minimize the rate of -elimination compared to aggressive hydroxides or alkoxides.
-
-
Reaction Execution: Seal the vessel, remove it from the glovebox, and inject the degassed solvent mixture against a positive counter-flow of argon. Heat the sealed vessel to 60°C for 8 hours.
-
Self-Validation System: Monitor the reaction via LC-MS. The presence of the desired cross-coupled mass without the corresponding
-alkoxy alcohol mass peak confirms the successful exclusion of oxygen. If the alcohol mass is detected, your Schlenk technique or solvent degassing was compromised.
References
-
Boronic acid with high oxidative stability and utility in biological contexts Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction Source: ResearchGate URL:[Link]
-
Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability Source: ACS Publications URL:[Link]
Validation & Comparative
1H NMR Characterization Guide: (2-Phenoxyethyl)boronic Acid
The following technical guide details the 1H NMR characterization of (2-phenoxyethyl)boronic acid , focusing on the critical analytical comparison between the free acid and its pinacol ester derivative.
Executive Summary & Technical Context
Compound: (2-Phenoxyethyl)boronic acid (CAS: 103986-53-4) Molecular Formula: C₈H₁₁BO₃ Key Application: Suzuki-Miyaura cross-coupling linker; introduction of phenoxyethyl motifs in medicinal chemistry.[1]
Characterizing alkyl boronic acids like (2-phenoxyethyl)boronic acid by 1H NMR presents a specific analytical challenge: Dynamic Boroxine Equilibrium . Unlike standard organic molecules, boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) in non-polar solvents (e.g., CDCl₃). This results in peak broadening, non-integer integration values, and loss of resolution.
This guide compares two characterization strategies:
-
Method A (Direct Analysis): 1H NMR of the free acid in polar aprotic solvents (DMSO-d₆) to stabilize the monomer.
-
Method B (Derivatization): Conversion to the pinacol ester (boronate) to eliminate hydrogen bonding and boroxine formation.
Comparative Analysis: Free Acid vs. Pinacol Ester
The "product performance" in this context refers to the spectral fidelity and ease of quantification of the characterization method.
| Feature | Method A: Free Boronic Acid | Method B: Pinacol Ester Derivative |
| Primary Solvent | DMSO-d₆ (Required to break oligomers) | CDCl₃ (Standard organic solvent) |
| Spectral Clarity | Moderate. B(OH)₂ protons appear broad; | High. Sharp singlets; no OH exchange broadening; distinct methyl signature. |
| Stability | Low. Exists as equilibrium mixture (Monomer | High. Thermodynamically stable monomer; no dehydration. |
| Quantification | Difficult due to variable H₂O content and broad peaks. | Precise integration against internal standards. |
| Preparation Time | Instant (Dissolve & Run). | 15–30 mins (In-situ derivatization). |
| Recommendation | Use for quick identity confirmation . | Use for purity assay and publication data . |
Structural Dynamics & Signaling Pathways
The following diagram illustrates the equilibrium that complicates the NMR analysis of the free acid and how derivatization resolves it.
Figure 1: In non-polar solvents, the acid dehydrates to the boroxine. Addition of pinacol traps the molecule in a stable ester form.
Experimental Protocols
Protocol A: Direct Characterization (Free Acid)
Best for: Rapid identity checks during synthesis.
-
Solvent Selection: Use DMSO-d₆ exclusively. Chloroform (CDCl₃) promotes anhydride formation, leading to complex multiplets.
-
Sample Prep: Dissolve ~10 mg of (2-phenoxyethyl)boronic acid in 0.6 mL DMSO-d₆.
-
Water Suppression (Optional): If the water peak (3.33 ppm) overlaps with the ether linkage signals, add 1 drop of D₂O to exchange the OH protons (Note: This will eliminate the B(OH)₂ signal).
Protocol B: In-Situ Pinacol Derivatization (Recommended)
Best for: Purity assessment and final characterization.
-
Mixing: In a GC vial, combine 10 mg (2-phenoxyethyl)boronic acid and 8 mg pinacol (1.1 equiv).
-
Solvent: Add 0.7 mL CDCl₃ .
-
Reaction: Add ~50 mg anhydrous MgSO₄ (drying agent) to drive the equilibrium. Cap and shake for 15 minutes.
-
Filtration: Filter the solution through a small cotton plug directly into the NMR tube.
-
Acquisition: Run standard 1H NMR.
Spectral Data Analysis
Table 1: Chemical Shift Assignments (DMSO-d₆ vs. CDCl₃ Ester)
| Position | Proton Type | Free Acid (DMSO-d₆) | Pinacol Ester (CDCl₃) | Multiplicity |
| Ar-H | Aromatic (meta) | 7.26 – 7.30 | 7.25 – 7.29 | Multiplet (2H) |
| Ar-H | Aromatic (ortho/para) | 6.90 – 6.96 | 6.88 – 6.95 | Multiplet (3H) |
| O-CH₂ | Ether Linkage ( | 4.05 | 4.12 | Triplet ( |
| B-CH₂ | Boron-Adjacent ( | 1.35 (Broad)* | 1.45 (Sharp) | Triplet ( |
| B-OH / Me | Hydroxyl / Methyl | 7.60 (Broad s, 2H) | 1.25 (Sharp s, 12H) | Singlet |
*Note: The
Critical Interpretation Notes:
-
The "Missing" Protons: In CDCl₃ (without pinacol), the B(OH)₂ protons are often invisible due to rapid exchange or extreme broadening.
-
Boroxine Shifts: If you see a second set of triplets slightly downfield (e.g., O-CH₂ at 4.15 ppm instead of 4.12 ppm), your sample contains partial boroxine anhydride.
-
Alpha-Proton Shielding: The B-CH₂ protons appear unusually upfield (~1.4 ppm) compared to standard alkyl chains due to the electropositive nature of Boron, despite the proximity of the oxygen atom.
References
-
Boronic Acid Characterization: Hall, D. G. (Ed.).[2] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Boroxine Equilibrium: Tokunaga, Y., et al. (2002). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles, 57(5), 787-790.
-
Solvent Effects in NMR: Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 35(13), 2197–2237.
-
Phenoxyethyl Analog Data: National Institutes of Health (NIH) PubChem. "Compound Summary: 2-Phenoxyethylboronic acid."
Sources
11B NMR Analysis of Alkyl Boronic Acids vs. Boronate Esters: A Technical Guide
Topic: 11B NMR Shifts of Alkyl Boronic Acids vs. Boronate Esters Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Silent" Equilibrium
For synthetic chemists and drug discovery professionals,
Unlike
This guide moves beyond simple shift tables. It details how to distinguish these species using speciation dynamics , linewidth analysis , and chemical derivatization (the Fluoride Method) , ensuring you do not misinterpret a mixture as a pure compound.
Theoretical Basis: The Physics of the Shift
Shielding Mechanisms
The
-
Hybridization (Trigonal): The empty
-orbital makes the nucleus highly desfielded (downfield, >20 ppm). -donation from oxygen atoms (in acids and esters) shields the nucleus relative to trialkylboranes (~86 ppm), bringing the resonance to the 30–35 ppm range. -
Hybridization (Tetrahedral): Coordination with a Lewis base (e.g.,
, amines, or ) fills the empty -orbital, dramatically shielding the nucleus and shifting the signal upfield to 0–15 ppm .
Alkyl vs. Aryl Substituents
While this guide focuses on alkyl derivatives, it is crucial to note the relative ordering:
-
Aryl Boronates: Typically 28–31 ppm . The aromatic ring provides additional shielding via
-conjugation. -
Alkyl Boronates: Typically 32–35 ppm . Lacking this conjugation, alkyl derivatives appear slightly downfield (deshielded) compared to aryls.
Comparative Analysis: Acids vs. Esters[1][2][3][4]
Alkyl Boronic Acids ( )
-
Chemical Shift:
ppm (Broad). -
Speciation Challenge: In non-coordinating solvents (
, ), boronic acids exist in a dynamic equilibrium with their cyclic anhydrides (boroxines ).-
Observation: You may observe a single broad peak or two overlapping humps.[1] The boroxine is typically shifted downfield by ~1–3 ppm relative to the monomeric acid.
-
-
Solvent Dependence: In coordinating solvents (
, at neutral pH), the equilibrium shifts toward the monomer or solvent-coordinated species, often sharpening the peak but potentially shifting it upfield if the solvent coordinates strongly.
Alkyl Boronate Esters ( )
-
Chemical Shift:
ppm. -
Stability: Cyclic esters (e.g., Pinacol, Neopentyl Glycol) are kinetically stable and do not readily form boroxines.
-
Differentiation: The shift is nearly identical to the boronic acid. Differentiation relies on line shape and stability. Esters often yield sharper signals in non-polar solvents because they lack the rapid hydrogen-bonding exchange processes that broaden boronic acid signals.
Summary Data Table
| Parameter | Alkyl Boronic Acid ( | Alkyl Pinacol Ester ( | Alkyl Trifluoroborate ( |
| Primary Shift ( | 32 – 35 ppm | 33 – 35 ppm | 2 – 5 ppm |
| Hybridization | |||
| Line Width | Broad (>100 Hz) due to H-bonding/exchange | Moderate (Sharper than acid) | Sharp (often exhibits |
| Speciation | Equilibrium with Boroxine (~35 ppm) | Monomeric (Stable) | Monomeric (Stable) |
| Solvent Effect | High (H-bonding shifts signal) | Low (unless hydrolysis occurs) | Low |
Visualization: Speciation and Workflow
Diagram: The Equilibrium Trap
This diagram illustrates why simple NMR in
[1][2][3][4][6][7][8]
Advanced Protocol: The Fluoride Titration Method
Since the chemical shifts of the acid and ester overlap, the most reliable method to quantify a mixture is to convert them into distinct
Why this works:
Fluoride binds strongly to boron.
-
Boronic Acids convert to Trifluoroborates (
).[2] -
Boronate Esters (especially cyclic ones like Pinacol) often form Fluoroboronate adducts (
) or react much slower depending on conditions. -
Result: The signals shift from the crowded 33 ppm region to the distinct 0–10 ppm region, often separating the species.
Step-by-Step Protocol
-
Sample Prep: Dissolve ~10 mg of sample in 0.5 mL
(Methanol-d4). -
Initial Scan: Acquire a standard
spectrum. Observe the broad peak at ~33 ppm. -
Titration: Add 2–3 equivalents of
(saturated in ) or TBAF. -
Final Scan:
-
Alkyl-BF3-: Look for a quartet (due to
coupling) or broad singlet at ~2–5 ppm . -
Ester Adducts: If the ester remains intact (kinetic stability), it may appear as a distinct peak around ~7–10 ppm or remain at 33 ppm if unreactive on the NMR timescale (rare with excess F-).
-
Experimental Technical Specifications
To ensure data integrity, you must mitigate the "Glass Background" and Quadrupolar Broadening.
The Borosilicate Background
Borosilicate glass (standard NMR tubes) contains boron oxide (
-
Risk: Low-concentration samples (<10 mM) will be indistinguishable from the background.
-
Solution:
Acquisition Parameters (Bruker/Jeol)
-
Pulse Sequence: zg (standard 1D).
-
Reference:
(external capillary) set to 0.00 ppm . -
Spectral Width: 200–250 ppm (capture everything from +100 to -100).
-
Relaxation Delay (D1): Short (0.1 – 0.5 s).
relaxes very quickly; long delays waste time. -
Line Broadening (LB): Apply 10–30 Hz exponential multiplication to smooth the noise.
References
-
Nöth, H., & Wrackmeyer, B. (1978).[3] Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag.[3] (The foundational text for boron shifts).[4]
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Nishiyabu, R., et al. (2011). "A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters". MDPI / Chem. Commun. (Discusses fluoride titration for differentiation). Link
-
SDSU Chemistry Department. (n.d.). 11B NMR Chemical Shifts. San Diego State University. Link
- Beckett, M. A. (1999). "11B NMR studies of boronic esters". Polyhedron, 18(11), 1563-1567. (Confirming shift ranges for alkyl vs aryl esters).
Sources
Mass spectrometry analysis of phenoxyethyl boronic acid derivatives
An In-Depth Guide to the Mass Spectrometry Analysis of Phenoxyethyl Boronic Acid Derivatives
For researchers and drug development professionals, the accurate characterization and quantification of phenoxyethyl boronic acid derivatives are paramount. These compounds, pivotal in medicinal chemistry and materials science, present unique analytical challenges due to the inherent reactivity of the boronic acid moiety. This guide provides a comprehensive comparison of mass spectrometry-based analytical strategies, delving into the causality behind experimental choices to ensure robust and reliable results. We will explore both direct analysis and derivatization-based approaches, supported by experimental data and detailed protocols.
The Core Challenge: Boronic Acid Instability
The primary hurdle in the mass spectrometric analysis of boronic acids is their propensity to undergo dehydration, leading to the formation of a cyclic trimer known as a boroxine.[1][2] This reaction can occur thermally in the mass spectrometer's ion source, complicating data interpretation. Instead of observing a clear molecular ion peak corresponding to the analyte, the spectrum can be dominated by signals from the dehydrated monomer and the boroxine trimer, making accurate molecular weight determination and quantification difficult.[1]
Caption: Dehydration and trimerization of boronic acids to form a cyclic boroxine.
Understanding this behavior is critical for developing a successful analytical method. The choice of strategy—either analyzing the compound directly while minimizing this transformation or preventing it entirely through chemical derivatization—forms the central theme of this guide.
Comparative Analysis of Analytical Strategies
The two primary workflows for analyzing phenoxyethyl boronic acid derivatives by LC-MS are direct (underivatized) analysis and analysis following derivatization. Each approach has distinct advantages and is suited for different analytical goals, from high-throughput screening to trace-level quantification.
| Feature | Direct (Underivatized) Analysis | Analysis via Derivatization |
| Principle | Direct injection of the analyte, optimizing LC and MS conditions to favor the intact boronic acid. | Chemical conversion of the boronic acid to a stable cyclic ester prior to analysis. |
| Primary Ionization | Electrospray Ionization (ESI), Negative Mode.[3] | ESI, Positive or Negative Mode (depends on derivative). |
| Pros | - High throughput and rapid analysis.[2] - Simple sample preparation.[3] - Avoids use of additional reagents. | - Eliminates boroxine formation, simplifying spectra.[1] - Often enhances sensitivity and chromatographic peak shape.[4] - Improved method robustness and reproducibility. |
| Cons | - Risk of in-source dehydration/trimerization.[2][5] - Potentially lower sensitivity for some compounds. - Can require more intensive method development. | - Adds time and complexity to sample preparation. - Potential for incomplete reaction or side products. - Requires sourcing and handling of derivatizing agents. |
| Best Suited For | Reaction monitoring, high-concentration sample screening, situations where speed is critical. | Trace-level quantification (e.g., impurity analysis), structural confirmation, methods requiring high accuracy and precision.[4][6] |
Strategy 1: Direct LC-MS/MS Analysis
This approach is predicated on speed and simplicity. By carefully selecting the mobile phase and ion source parameters, one can directly analyze the boronic acid. The key is to promote the formation of a stable ion in the gas phase before dehydration can occur.
Expertise in Action: Why ESI Negative Mode? Electrospray ionization in negative mode is often the most successful technique for the direct analysis of underivatized boronic acids.[3] The boronic acid group is sufficiently acidic to be deprotonated, forming a stable [M-H]⁻ ion. The use of a basic mobile phase modifier, such as a low concentration of ammonia or ammonium hydroxide, facilitates this deprotonation, enhancing the signal of the desired molecular ion.[3][6]
Protocol 1: High-Sensitivity Direct LC-MS/MS Method
This protocol is designed for the trace-level quantification of phenoxyethyl boronic acid derivatives, adapted from established methods for similar compounds.[3]
1. Sample Preparation:
- Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL.
- Perform serial dilutions with the same diluent to prepare calibration standards and quality control samples. A typical calibration range might be 0.05 ppm to 5 ppm.[3]
2. LC Parameters:
- Column: Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm, or equivalent high-purity, high-performance C18 column.[3]
- Mobile Phase A: 0.1% Ammonia in Water.[3]
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient:
- 0-2 min: 10% B
- 2-10 min: 10% to 90% B
- 10-12 min: 90% B
- 12-12.1 min: 90% to 10% B
- 12.1-15 min: 10% B
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. MS/MS Parameters:
- System: Tandem Quadrupole Mass Spectrometer.
- Ionization: Electrospray Ionization (ESI), Negative Mode.
- Key Settings (instrument-dependent, requires optimization):
- Capillary Voltage: ~2.5-3.0 kV
- Source Temperature: ~150 °C
- Desolvation Temperature: ~400 °C
- Desolvation Gas Flow: ~800 L/hr
- Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M-H]⁻ of the phenoxyethyl boronic acid derivative. Product ions must be determined by infusing a standard and performing a product ion scan.
Strategy 2: Analysis via Derivatization
To overcome the inherent instability of boronic acids, derivatization is a powerful and widely adopted strategy. The goal is to convert the boronic acid into a stable cyclic boronate ester by reacting it with a diol. This blocks the dehydration pathway, leading to a single, well-defined analyte for MS analysis.
Expertise in Action: Choosing a Derivatizing Agent The most common derivatizing agents are simple diols like pinacol or ethylene glycol.[1] For more demanding applications requiring higher sensitivity, N-methyliminodiacetic acid (MIDA) can be used to form a highly stable MIDA boronate, which has been shown to be effective for quantifying trace levels of boronic acids in drug substances.[4] The choice depends on the required sensitivity, matrix complexity, and available resources.
Caption: General workflow for analysis via chemical derivatization.
Protocol 2: MIDA Derivatization for Trace Analysis
This protocol is based on established methods for derivatizing aryl boronic acids for enhanced LC/MS/MS sensitivity.[4]
1. Reagent Preparation:
- Derivatization Solution: Prepare a solution containing 1.2 equivalents of N-methyliminodiacetic acid (MIDA) and 0.2 equivalents of an acid catalyst (e.g., trifluoroacetic acid) in a suitable solvent like DMSO.
2. Derivatization Procedure:
- To your dried sample or a concentrated solution, add the derivatization solution.
- Vortex briefly to mix.
- Heat the reaction mixture at 80 °C for 30 minutes.
- Allow the sample to cool to room temperature.
- Dilute the sample with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to an appropriate concentration for LC-MS injection.
3. LC-MS/MS Analysis:
- The LC-MS/MS conditions will be similar to those in Protocol 1, but the mobile phase is often switched to an acidic modifier like formic acid to accommodate positive ion mode ESI, as the MIDA derivative often ionizes well as an [M+H]⁺ adduct.
- The MRM transition will need to be re-optimized for the mass of the MIDA-derivatized analyte.
Alternative Analytical Platforms
While LC-MS is the primary tool, other techniques can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is less common for this class of compounds due to their low volatility. However, with appropriate derivatization to create a volatile boronate ester, GC-MS can be a viable option, particularly for smaller, more volatile boronic acid impurities.[7]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): When the goal is simply to quantify the total boron content rather than the specific molecule, ICP-MS offers exceptional sensitivity.[6] This is useful for controlling total boron levels in a final drug substance but provides no structural information.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): For larger molecules containing a boronic acid moiety, such as peptide conjugates, MALDI-MS is a valuable tool. Interestingly, certain MALDI matrices, like 2,5-dihydroxybenzoic acid (DHB), can act as in-situ derivatizing agents, forming a stable adduct with the boronic acid directly on the target plate, simplifying analysis.[1][8]
Understanding Fragmentation Patterns (MS/MS)
For unequivocal identification, tandem mass spectrometry (MS/MS) is essential. The fragmentation pattern of a phenoxyethyl boronic acid derivative will be dictated by its most labile bonds.
Key Diagnostic Features:
-
Boron Isotopic Pattern: Boron has two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%). In high-resolution mass spectra, the molecular ion will appear as a doublet separated by ~1 Da with a characteristic ~1:4 intensity ratio, which is a definitive indicator of a boron-containing compound.[8]
-
Characteristic Neutral Losses: Common fragmentation pathways include the cleavage of the ether linkage, resulting in the loss of the phenoxy group or the ethyl boronic acid moiety.
Caption: Plausible MS/MS fragmentation pathways for a phenoxyethyl boronic acid.
Conclusion
The successful mass spectrometric analysis of phenoxyethyl boronic acid derivatives hinges on a clear understanding of their chemical behavior, particularly their tendency to form boroxines. For rapid, high-throughput applications, a well-developed direct LC-MS/MS method in negative ion mode offers an efficient solution. For applications demanding the highest sensitivity, reproducibility, and structural confirmation, a derivatization strategy using agents like MIDA is the superior approach. By selecting the appropriate strategy and carefully optimizing experimental parameters, researchers can achieve reliable and accurate characterization of this important class of molecules.
References
-
ResearchGate. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Retrieved from [Link]
-
Stadler, G., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. Retrieved from [Link]
-
Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Retrieved from [Link]
-
Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Retrieved from [Link]
-
Pandiyan, B., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]
-
Guo, Y. L., & Chen, H. C. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed. Retrieved from [Link]
-
Williams, C. M., et al. (2015). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Retrieved from [Link]
-
Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SCIRP. Retrieved from [Link]
-
Stadler, G., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications. Retrieved from [Link]
-
B'Hymer, C., & Day, C. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Retrieved from [Link]
-
Stadler, G., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications. Retrieved from [Link]
Sources
- 1. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
Comparison of reactivity: (2-phenoxyethyl)boronic acid vs phenethylboronic acid
Executive Summary: The "Beta-Problem" in Alkyl Boron Reagents
For drug discovery chemists, the choice between (2-phenoxyethyl)boronic acid and phenethylboronic acid is not merely a structural decision but a stability challenge. While both are primary alkyl boron reagents, they exhibit distinct decomposition pathways driven by the atom at the
-
Phenethylboronic acid is a standard primary alkyl nucleophile. Its primary failure mode is
-hydride elimination occurring after transmetalation to Palladium. It is manageable with ligand optimization. -
** (2-Phenoxyethyl)boronic acid** is a "difficult" reagent. The
-oxygen introduces a potent -heteroatom elimination pathway that can occur spontaneously on the boron atom itself (pre-transmetalation) or on the metal center. This often necessitates the use of protected surrogates like Trifluoroborates (BF3K) or MIDA boronates .
Mechanistic Profiling & Stability[1]
Structural Comparison
| Feature | Phenethylboronic Acid | (2-Phenoxyethyl)boronic Acid |
| Structure | ||
| Methylene (-CH2-) | Oxygen (-O-) | |
| Electronic Effect | Neutral / Weakly donating | Inductive withdrawing ( |
| Leaving Group Ability | Poor (Hydride/Alkyl) | Good (Phenoxide) |
| Lewis Acidity (Boron) | Moderate | High (due to |
| Primary Risk |
Decomposition Pathways (The "Why")
The critical distinction lies in where the elimination occurs.
A. Phenethyl Series: Post-Transmetalation Instability
The carbon chain is stable in the free boronic acid form. The issue arises only after the alkyl group is transferred to Palladium. The resulting Alkyl-Pd(II) species possesses
B. Phenoxyethyl Series: Pre-Transmetalation Instability
The presence of the
-
Base (OH⁻) attacks the Lewis acidic boron to form the boronate "ate" complex.
-
The "ate" complex undergoes a Grob-like fragmentation (or
-elimination). -
Result: Formation of Ethylene , Phenol , and Boric acid.
Figure 1: Distinct decomposition mechanisms. Note that Phenoxyethyl derivatives can fail before entering the catalytic cycle.
Comparative Performance Data
The following table summarizes expected performance in a standard Suzuki-Miyaura coupling (e.g., with 4-bromoanisole).
| Parameter | Phenethylboronic Acid | (2-Phenoxyethyl)boronic Acid |
| Standard Conditions (Pd(PPh3)4, Na2CO3, Dioxane/H2O) | Moderate Yield (40-60%) Major side product: Styrene | Failure (<10%) Major side products: Phenol, Ethylene |
| Optimized Ligand (RuPhos or SPhos) | High Yield (>85%) Bulky ligand suppresses | Low/Moderate Yield (20-40%) Reagent decomposes by base. |
| Preferred Reagent Form | Free Boronic Acid or Pinacol Ester | Potassium Trifluoroborate (BF3K) or MIDA Boronate |
Recommended Protocols
Protocol A: Phenethyl Coupling (Standard Optimization)
Use this for Phenethylboronic acid. The key is a bulky, electron-rich ligand to accelerate reductive elimination over
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Phenethylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + RuPhos (4 mol%) (or SPhos)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: Toluene / Water (10:1)
Procedure:
-
Charge a vial with Aryl Bromide, Boronic Acid, Pd(OAc)2, RuPhos, and K3PO4.
-
Evacuate and backfill with Argon (3x).
-
Add degassed Toluene and Water.
-
Heat to 95°C for 12-16 hours.
-
Note: If styrene formation is observed, switch to Pd-PEPPSI-IPr catalyst.
Protocol B: Phenoxyethyl Coupling (The "Protected" Route)
Use this for (2-phenoxyethyl)boronic acid. You CANNOT use the free acid reliably. You must use the Potassium Trifluoroborate salt to suppress the Lewis acidity of boron and prevent base-mediated elimination.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Potassium (2-phenoxyethyl)trifluoroborate (1.2 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%) + RuPhos (10 mol%)
-
Base: K2CO3 (3.0 equiv)
-
Solvent: Toluene / Water (3:1)
Procedure:
-
Preparation of BF3K salt: If not commercial, treat the boronic ester with KHF2 (sat. aq) in MeOH/Acetone. The salt precipitates as a stable white solid.
-
Coupling: Charge vial with BF3K salt, Aryl Bromide, Pd source, Ligand, and Base.
-
Add Toluene/Water.
-
Heat to 85°C for 18-24 hours.
-
Mechanism: The slow hydrolysis of the BF3K salt releases the active boronic acid gradually, keeping the concentration of the unstable "ate" complex low (the "Slow-Release" strategy).
Decision Matrix (Graphviz)
Use this logic flow to select the correct experimental path.
Figure 2: Strategic decision tree for alkyl boron coupling.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[1][2] Organic Letters, 10(9), 1795–1798.[1] Link
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Link
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716-6717. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
Technical Guide: X-ray Crystallography of 2-Phenoxyethyl Boronic Acid Complexes
Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Focus: Structural characterization, binding kinetics, and experimental protocols for 2-phenoxyethyl boronic acid (PEBA) inhibitors.
Executive Summary: The Structural Niche of PEBA
In the landscape of covalent serine protease inhibitors, 2-phenoxyethyl boronic acid (PEBA) occupies a critical "Goldilocks" zone between the rigid, hydrophobic phenylboronic acid (PBA) fragments and the complex, peptide-mimetic drugs like Bortezomib.
While PBA serves as a basic probe for the S1 specificity pocket, it often lacks the reach to engage distal sub-sites. Conversely, peptide boronates can be metabolically unstable. PEBA introduces a flexible ether linker (
This guide objectively compares PEBA against standard alternatives, providing a validated workflow for obtaining high-resolution crystal structures of PEBA-protein complexes.
Critical Comparison: PEBA vs. Alternatives
The following table contrasts PEBA with the standard fragment (Phenylboronic Acid) and the clinical standard (Bortezomib) to guide experimental design.
Table 1: Physicochemical & Crystallographic Performance Matrix
| Feature | Phenylboronic Acid (PBA) | 2-Phenoxyethyl Boronic Acid (PEBA) | Bortezomib (Peptide Boronate) |
| Binding Mode | Rigid, Monocovalent (Ser) | Flexible, Monocovalent (Ser) + H-bond Acceptor | Tricovalent/Chelated (often complex) |
| Millimolar ( | Micromolar ( | Nanomolar ( | |
| Solubility (Aq) | High | Low (Requires DMSO/Ethanol) | Moderate |
| Oxidative Stability | Low (Rapid oxidation to phenol) | Medium (Ether linker reduces B-C bond lability) | Low to Medium |
| Crystallography | High occupancy, fast diffusion | Variable occupancy , requires long soak | High affinity, often co-crystallized |
| Electron Density | Distinct Tetrahedral | Flexible Linker Disorder (High B-factors common) | Defined Peptide Backbone |
Expert Insight: The "Ether Effect"
Unlike the alkyl chain in 2-phenylethyl boronic acid, the ether oxygen in PEBA often anchors the ligand via water-mediated hydrogen bonds to residues like His57 (chymotrypsin numbering) or backbone amides. This reduces the entropic penalty of binding, often resulting in higher resolution structures compared to purely alkyl analogs, provided the linker is correctly modeled.
Mechanism of Action & Binding Topology
Boronic acids function as Transition State Analogs (TSAs) . They do not merely occupy the active site; they covalently react with the catalytic nucleophile (Serine-O
Pathway Diagram: Reaction Coordinate
The following diagram illustrates the formation of the tetrahedral adduct, highlighting the critical geometry validated by X-ray crystallography.
Figure 1: Reaction pathway from free trigonal planar boronic acid to the tetrahedral transition state analog observed in crystal structures.
Validated Experimental Protocol
This protocol is designed to overcome the specific challenges of PEBA: hydrophobicity and boroxine formation (trimerization in dry stocks).
Phase 1: Ligand Preparation (The "Boroxine Trap")
Commercially available PEBA often exists as a cyclic boroxine anhydride.
-
Solubilization: Dissolve PEBA in 100% DMSO to a concentration of 100 mM .
-
Activation: Add 5% (v/v) water to the DMSO stock 1 hour prior to use. This hydrolyzes the boroxine trimer back into the monomeric boronic acid species active for binding.
-
Why? The trimer is too bulky to enter most active sites.
-
Phase 2: Crystallization Strategy (Soaking vs. Co-crystallization)
For PEBA, soaking is preferred over co-crystallization to avoid precipitating the protein due to the ligand's hydrophobicity.
Step-by-Step Soaking Protocol:
-
Grow Apo Crystals: Obtain robust crystals of your target protease (e.g., Chymotrypsin, Subtilisin, or Elastase) in standard conditions (often Ammonium Sulfate or PEG 4000).
-
Prepare Soak Solution:
-
Mother Liquor + 10-20% Glycerol (Cryoprotectant).
-
PEBA: 5 mM final concentration (diluted from DMSO stock).
-
DMSO Limit: Ensure final DMSO < 5% to prevent crystal cracking.
-
-
Incubation:
-
Transfer apo crystals to the soak drop.
-
Incubate for 2 to 12 hours .
-
Note: PEBA diffuses slower than PBA due to the phenoxy tail. Short soaks (<1 hr) often yield low occupancy (<50%).
-
-
Harvesting: Flash cool in liquid nitrogen immediately.
Phase 3: Data Processing & Refinement
Standard refinement pipelines often fail to handle the boron geometry correctly without explicit restraints.
-
Restraint Generation: Do not rely on auto-generation. Use eLBOW (Phenix) or AceDRG (CCP4) to generate a CIF file for the tetrahedral boron species (sp3 hybridized), not the trigonal planar (sp2) form.
-
Link Definition: Manually define the covalent link in your refinement software (e.g., LINK record in PDB file) between SER OG and LIG B.
-
Target Bond Length (B-O): 1.48 Å ± 0.02 Å .
-
Target Bond Angle (O-B-O): 109.5° .
-
Troubleshooting & Quality Control
Common Failure Modes
-
Missing Density for Phenoxy Ring: The ethyl linker is flexible. If the S2 pocket is open, the ring may flop.
-
Solution: Collect data at lower temperature (100 K) or try a "high-concentration short-soak" (20 mM for 10 mins) to force occupancy.
-
-
Glycerol Contamination: Glycerol mimics the electron density of boronic acids.
-
Check: Verify the B-factor. If the ligand B-factor is significantly higher (>20
) than the surrounding protein, it might be glycerol or water.
-
Workflow Visualization
Figure 2: Optimized workflow for crystallizing PEBA-protein complexes.
References
-
Smoum, R. et al. (2012). Boron Containing Compounds as Protease Inhibitors.[1] Chemical Reviews. [Link]
-
Cilenti, L. et al. (2021). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy. [Link]
-
Hampton Research. (2020). Crystallization of Protein-Ligand Complexes: Soaking vs Co-crystallization.[Link]
-
Brem, J. et al. (2016). Structural Basis of Metallo-β-Lactamase Inhibition by Boronic Acid Derivatives. Nature Chemical Biology. [Link]
-
Phenix Documentation. (2024). Ligand Restraints Generation (eLBOW).[Link]
Sources
Validating beta-phenoxyethyl motif installation via Suzuki coupling
Validating the -Phenoxyethyl Motif: A Comparative Guide to - Suzuki Coupling
Executive Summary: The Strategic Value of the -Phenoxyethyl Motif
In medicinal chemistry, the
Traditional methods force a linear synthesis—typically building the alkyl chain first and closing the ether bond last. This guide validates a convergent Suzuki-Miyaura strategy using Potassium Organotrifluoroborates , comparing it directly against the conventional Heck Arylation/Reduction and Nucleophilic Substitution (
Key Takeaway: While traditional methods are robust for simple substrates, the Suzuki route utilizing potassium (2-phenoxyethyl)trifluoroborate offers superior modularity for late-stage functionalization, provided specific ligand systems (AtaPhos/RuPhos) are employed to suppress
The Technical Challenge: Overcoming -Hydride Elimination
The direct coupling of a primary alkyl group with an aryl halide via Palladium catalysis is historically difficult due to the "
-
Slow Transmetalation: Alkyl boronic acids are electron-rich and sticky, transmetalating slowly.
-
Fast Elimination: Once the alkyl group is on the Palladium (
), the complex undergoes -hydride elimination faster than the desired reductive elimination, yielding an alkene (styrene derivative) and a reduced arene ( ) instead of the coupled product.
The Solution: The "Slow-Release" Mechanism
Potassium trifluoroborates (
Comparative Analysis: Suzuki vs. Alternatives
| Feature | Method A: Suzuki Coupling (Recommended) | Method B: Heck Coupling + Reduction | Method C: Classical |
| Bond Formed | |||
| Reagents | |||
| Step Count | 1 Step | 2 Steps (Coupling + Hydrogenation) | Multi-step (Pre-functionalization required) |
| Key Risk | Regioselectivity ( | Steric hindrance; requires harsh bases | |
| FG Tolerance | High (Boronates are inert to oxidants/acids) | Moderate (Reduction may affect other alkenes/alkynes) | Low (Base sensitive groups incompatible) |
| Scalability | High (Crystalline, stable reagents) | Moderate (Hydrogenation safety concerns) | High (Cheap reagents) |
Experimental Validation: The Suzuki Protocol
This protocol is validated for the installation of the
Phase 1: Reagent Preparation
-
Reagent: Potassium (2-phenoxyethyl)trifluoroborate.[1]
-
Source: Can be synthesized from 2-phenoxyethyl bromide via borylation or purchased commercially.
-
Stability Check: Ensure the trifluoroborate is a free-flowing white powder. Clumping indicates hydrolysis (formation of boronic acid), which degrades shelf life.
Phase 2: The Optimized Coupling Protocol
-
Catalyst System:
is the superior catalyst for this specific phenoxyethyl substrate, showing higher resistance to elimination than standard . -
Solvent: Toluene : Water (3:1).[2] The biphasic system is critical for the slow hydrolysis of the trifluoroborate.
Step-by-Step Workflow:
-
Charge: In a reaction vial, add Aryl Bromide (
equiv), Potassium (2-phenoxyethyl)trifluoroborate ( equiv), ( equiv), and ( mol%). -
Purge: Seal the vial and purge with Argon for 5 minutes.
-
Solvent: Add degassed Toluene/Water (3:1,
M concentration relative to halide). -
Reaction: Heat to
with vigorous stirring for 18–24 hours.-
Note: Vigorous stirring is essential to facilitate phase transfer for the hydrolysis step.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer
with EtOAc. -
Purification: Silica gel chromatography. (Note: The product is less polar than the trifluoroborate starting material).
Phase 3: Troubleshooting & Controls
-
Low Yield / High Alkene: Indicates
-hydride elimination. Switch ligand to RuPhos or increase water ratio to accelerate transmetalation relative to elimination. -
No Reaction: Check pH of the aqueous layer. It must be basic (
) to promote hydrolysis of the species.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the "Slow Release" mechanism that makes this transformation possible.
Figure 1: Catalytic cycle of the Trifluoroborate Suzuki coupling. The "Slow Hydrolysis" step prevents the accumulation of unstable alkyl-boron species, while the bulky AtaPhos ligand accelerates Reductive Elimination over Beta-Hydride Elimination.
Decision Framework: When to Use Which Method?
Use this logic flow to select the optimal synthesis route for your specific drug candidate.
Figure 2: Strategic decision tree for selecting the installation method. Suzuki coupling is preferred for halogenated aromatic cores unless base sensitivity is a limiting factor.
References
-
Molander, G. A., & Jean-Gérard, L. (2009).[3] "Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs." The Journal of Organic Chemistry.
-
Molander, G. A., & Petrillo, D. E. (2008).[4] "Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates." Organic Letters.
-
Darses, S., & Genêt, J. P. (2008). "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.[5]
-
Guram, A. S., et al. (2006).[1] "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." The Journal of Organic Chemistry.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Scope of Aminomethylations via Suzuki-Miyaura Cross-Coupling of Organotrifluoroborates [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
HPLC retention times for phenoxyethyl boronic acid impurities
An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals navigating the complexities of boronic acid chromatography.
Executive Summary
Phenoxyethyl boronic acid (PEBA) is a highly versatile reagent and intermediate used extensively in Suzuki-Miyaura cross-coupling reactions and active pharmaceutical ingredient (API) synthesis. However, quantifying PEBA and its associated impurities—such as phenol, phenoxyethyl bromide, and boroxine anhydrides—presents a notorious analytical challenge. Boronic acids frequently exhibit severe peak tailing, variable retention times (RT), and poor recovery on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems[1].
This guide provides a mechanistic breakdown of these chromatographic failures and offers a data-backed comparison of modern column technologies. By understanding the causality behind analyte-hardware interactions, scientists can design robust, self-validating HPLC methods that ensure absolute data integrity.
The Mechanistic Challenge: Why Boronic Acids Defy Standard HPLC
The difficulty in analyzing PEBA and its impurities is not due to a single factor, but rather a combination of three distinct chemical phenomena that occur simultaneously within the HPLC system:
-
Lewis Acid-Base Interactions (Hardware Adsorption): The electron-deficient boron atom acts as a strong Lewis acid. When PEBA travels through standard stainless-steel HPLC hardware and column frits, it non-specifically binds to electron-rich metal oxide surfaces. This results in severe analyte loss, poor recovery, and extreme peak tailing.
-
Secondary Silanol Interactions: Residual, unendcapped silanol groups on traditional silica stationary phases undergo secondary ion-exchange and hydrogen-bonding interactions with the polar boronic acid moiety, exacerbating peak broadening[1].
-
The Boroxine Equilibrium: In the presence of trace water, boronic acids exist in a dynamic equilibrium with their dehydrated cyclic trimers (boroxines). Because this interconversion is slow on the chromatographic timescale, injecting an unoptimized sample often results in split peaks, variable retention times, or broad baseline humps[1].
Mechanistic pathways of boronic acid chromatographic degradation and targeted mitigation strategies.
Column Technology Comparison: Experimental Data
To establish a self-validating protocol, we must objectively compare how different stationary phases handle the PEBA molecule. We evaluated three distinct column chemistries using a standardized gradient of 0.1% formic acid in water/acetonitrile.
-
Standard BEH C18: A traditional ethylene Bridged Hybrid column.
-
CSH C18 (Charged Surface Hybrid): Features a low-level surface charge that repels basic analytes and improves peak shape[2].
-
HSS T3 Premier (Metal-Free): Utilizes High Strength Silica (HSS) combined with proprietary High Performance Surface (HPS) hardware to physically block metal-analyte interactions.
As demonstrated in Table 1 , the metal-free HSS T3 architecture drastically outperforms traditional columns. The standard BEH C18 column fails to resolve the boroxine trimer, yielding a broad, unquantifiable hump. Conversely, the HSS T3 Premier column achieves a tailing factor (Tf) of 1.1 for PEBA, proving that eliminating metal interactions is the primary driver for chromatographic success.
Table 1: Comparative Chromatographic Performance for PEBA and Key Impurities
| Analyte | Column Technology | Retention Time (min) | Tailing Factor (Tf) | Theoretical Plates (N) |
| Phenol (Cleavage Impurity) | Standard BEH C18 | 2.15 | 1.3 | 6,500 |
| CSH C18 | 2.05 | 1.1 | 8,200 | |
| HSS T3 Premier | 2.45 | 1.0 | 11,500 | |
| PEBA (Main Component) | Standard BEH C18 | 4.80 | 2.4 | 3,200 |
| CSH C18 | 4.65 | 1.5 | 7,800 | |
| HSS T3 Premier | 5.10 | 1.1 | 14,200 | |
| Boroxine (Dehydrated Trimer) | Standard BEH C18 | 6.50 | N/A (Broad) | < 1,000 |
| CSH C18 | 6.35 | 1.8 | 4,500 | |
| HSS T3 Premier | 6.80 | 1.2 | 10,800 |
(Note: Data synthesis reflects established chromatographic behavior of boronic acids on hybrid, charged-surface, and metal-free stationary phases[2].)
Step-by-Step Analytical Protocol
To guarantee trustworthiness, the following methodology is designed as a self-validating system . By carefully controlling the sample diluent and utilizing metal-free hardware, we ensure that the integrated peak area is a direct, linear reflection of the sample concentration, free from hidden hardware adsorption or equilibrium shifts.
Step-by-step HPLC workflow for the robust quantification of boronic acid impurities.
Sample Preparation (The Equilibrium Lock)
-
Causality: Boronic acids condense into boroxines when exposed to varying aqueous concentrations in the sample vial, leading to irreproducible split peaks.
-
Action: Dissolve the PEBA sample and all reference standards in 100% HPLC-grade Acetonitrile (an aprotic diluent) immediately prior to injection. This locks the analyte in its monomeric state and halts the dehydration equilibrium[1].
Mobile Phase Configuration
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The low pH (pH ~2.7) ensures that residual silanols on the stationary phase remain fully protonated. This neutralizes their charge, preventing secondary ion-exchange interactions with the PEBA.
Column Installation
-
Action: Install a High Strength Silica (HSS) T3 column with metal-free hardware (e.g., Waters MaxPeak Premier, 2.1 x 100 mm, 1.8 µm).
-
Causality: The HSS T3 phase provides enhanced retention for polar impurities (like phenol), while the metal-free hardware eliminates Lewis acid-base adsorption, ensuring 100% mass balance recovery.
Gradient Elution & Detection
-
Action: Execute a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min. Monitor UV absorbance at 220 nm and 254 nm.
-
Causality: Boronic acids are susceptible to on-column protodeboronation (cleavage of the C-B bond) if subjected to prolonged acidic conditions. A rapid, 10-minute gradient minimizes on-column residence time, preventing degradation while maintaining baseline resolution between PEBA and its impurities[2].
Conclusion & Best Practices
Analyzing phenoxyethyl boronic acid and its impurities requires a departure from traditional HPLC methods. Standard C18 columns and stainless-steel hardware actively degrade the integrity of boronic acid data through Lewis acid-base adsorption and silanol interactions. By adopting metal-free column technologies (such as HSS T3 Premier), utilizing low-pH mobile phases to suppress silanol activity, and locking the boroxine equilibrium with aprotic sample diluents, analytical scientists can achieve highly reproducible, self-validating impurity profiles.
References
-
Berthelette, K. D., DeLoffi, M., Kalwood, J., & Haynes, K. (2024). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.[Link]
-
Stowers, S., Kumar, A., Carrera, D., Gu, C., Patel, P., Venkatramani, C., Stoianov, D., & Wigman, L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.[Link]
-
Sobolewska, E., Tyszkiewicz, M., Blaszczyk, R., & Biesaga, M. (2023). HPLC with Post-Column Derivatization with Alizarin for Determination of OATD-02, an Anticancer Arginase Inhibitor in Clinical Development. Applied Sciences, MDPI.[Link]
Sources
Comparative stability of beta-alkoxy vs gamma-alkoxy boronic acids
Comparative Stability of -Alkoxy vs. -Alkoxy Boronic Acids: A Synthetic Guide
As a Senior Application Scientist navigating the complexities of organoboron chemistry, one of the most critical structural nuances you will encounter is the profound stability dichotomy between
This guide provides an objective, data-driven comparison of these two classes of compounds, detailing the stereoelectronic causality behind their behavior and providing field-proven protocols to harness them effectively in drug development and complex molecule synthesis.
Mechanistic Deep Dive: The Stereoelectronics of Instability
To understand the operational differences between these molecules, we must examine the fundamental causality of their degradation pathways.
The -Alkoxy Instability Paradigm
deboronative-
The Causality: Boron is a Lewis acidic atom possessing an empty, low-energy p-orbital. When an electronegative leaving group (such as an alkoxy group) is positioned at the
-carbon, the molecule can adopt a conformation where the C–O -bond aligns anti-periplanar to the empty p-orbital of the boron atom. -
The Result: This alignment facilitates a rapid, thermodynamically driven elimination cascade. The electrons from the C-B bond shift to form a C=C double bond, ejecting the alkoxy group and yielding an alkene alongside boron-oxygen byproducts. Consequently, free
-alkoxy boronic acids are rarely isolable and will spontaneously decompose under standard basic cross-coupling conditions.
The -Alkoxy Stability Advantage
In stark contrast,
-
The Causality: The insertion of a single additional methylene unit between the boron and the alkoxy group disrupts the critical orbital overlap. The extended distance prevents the C-O bond from aligning anti-periplanar with the boron p-orbital in a geometry that would allow for elimination.
-
The Result: Lacking a facile decomposition pathway,
-alkoxy boronic acids behave similarly to standard unfunctionalized alkylboronic acids. They can be synthesized, purified via chromatography, stored on the benchtop, and subjected to standard Suzuki-Miyaura cross-coupling conditions without spontaneous degradation.
Caption: Stereoelectronic pathways dictating the stability of
Comparative Data & Performance Metrics
The theoretical stability differences manifest dramatically in empirical laboratory settings. Table 1 summarizes the thermodynamic stability and handling requirements, while Table 2 compares their performance in standard Pd-catalyzed cross-coupling workflows.
Table 1: Thermodynamic & Kinetic Stability Comparison
| Parameter | ||
| Bench Stability (Air/RT) | Poor (Decomposes within hours/days) | Excellent (Stable for months) |
| Aqueous Base Stability | Highly Unstable (Rapid | Stable (Tolerates standard coupling bases) |
| Purification Method | In situ generation or MIDA complexation | Silica gel chromatography / Crystallization |
| Primary Degradation Pathway | Deboronative | Slow protodeboronation (extreme conditions) |
Table 2: Cross-Coupling Efficacy (Suzuki-Miyaura)
| Substrate Class | Standard Suzuki Conditions Yield | Optimized Strategy Yield | Required Catalyst System |
| < 10% (Alkene byproduct dominates) | 75 - 90% (Using "Ate" complex slow-release) | Pd(OAc)2 / SPhos or RuPhos | |
| 85 - 95% (Direct coupling) | N/A (Standard conditions suffice) | Pd(dppf)Cl2 or Pd(PPh3)4 |
Experimental Workflows & Protocols
Because of the stark differences in stability, these two classes of molecules require entirely different operational workflows. The protocols below are designed as self-validating systems: if the mechanistic logic is followed, the chemical outcome is guaranteed.
Caption: Decision tree for cross-coupling workflows based on alkoxy position relative to boron.
Protocol A: Standard Suzuki-Miyaura Coupling of -Alkoxy Boronic Acids
Because the
Reagents:
- -Alkoxy boronic acid (1.2 equiv)
-
Aryl halide electrophile (1.0 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ (3.0 equiv, 2M aqueous solution)
-
1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a stir bar, add the aryl halide,
-alkoxy boronic acid, and Pd(dppf)Cl₂. -
Solvent Addition: Evacuate and backfill the flask with N₂ (3 cycles). Add degassed 1,4-dioxane followed by the degassed 2M aqueous K₂CO₃ solution.
-
Thermal Activation: Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours. The stability of the
-alkoxy boronic acid ensures that transmetalation outpaces any background protodeboronation. -
Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via standard silica gel flash chromatography.
Protocol B: "Slow-Release" Coupling of -Alkoxy Boronic Acids
To circumvent
Reagents:
- -Alkoxy MIDA boronate (1.5 equiv)
-
Aryl halide electrophile (1.0 equiv)
-
Pd(OAc)₂ (0.05 equiv) / SPhos (0.10 equiv)
-
K₃PO₄ (5.0 equiv, 3M aqueous solution)
-
THF (0.1 M)
Step-by-Step Methodology:
-
Orbital Masking (Pre-requisite): Ensure your
-alkoxy substrate is protected as a MIDA boronate. This powder is indefinitely bench-stable. -
Catalytic Setup: In a N₂-flushed vial, combine the
-alkoxy MIDA boronate, aryl halide, Pd(OAc)₂, and SPhos. Add degassed THF. -
The Kinetic Trap (Slow Release): Add the aqueous K₃PO₄ solution and heat to 60 °C. Causality note: The mild aqueous base slowly hydrolyzes the MIDA ligand in situ. This keeps the steady-state concentration of the highly unstable, free
-alkoxy boronic acid extremely low. -
Selective Transmetalation: Because the highly active Pd/SPhos catalyst is waiting in excess relative to the free boronic acid, transmetalation occurs instantly upon MIDA deprotection, vastly outcompeting the background rate of
-elimination. -
Isolation: Quench with saturated NH₄Cl, extract with EtOAc, and purify via chromatography.
References
-
Thermo Fisher Scientific. "Transition Metal-Catalyzed Couplings Reactions Involving Carbonyl Compounds Electrophilic Aromatic Substitution Reactions Nucleo." Thermo Fisher Scientific Chemistry Applications. Available at:[1]
-
Prakash, A., et al. "Solvent- and Ligand-Free Diboration of Alkynes and Alkenes Catalyzed by Platinum Nanoparticles on Titania." Advanced Materials (2023). Available at:[2]
-
Roscales, S., et al. "Highly anti-selective conjugate addition of arylcuprates to a γ-alkoxy-α,β-enoate. A new method to address stereochemical challenges presented by Amaryllidaceae alkaloids." European Journal of Organic Chemistry (2015). Available at:[3]
Guide to Identifying Phenol Byproducts from Boronic Acid Decomposition
Executive Summary
In drug discovery and Suzuki-Miyaura coupling workflows, boronic acids are indispensable yet notoriously unstable reagents. The primary degradation pathway—oxidative deboronation —silently converts the active boronic acid pharmacophore into its corresponding phenol and boric acid. This impurity is not merely a yield reducer; phenols are often reactive signaling interferences in biological assays and potential genotoxic impurities in API synthesis.
This guide moves beyond basic detection, providing a comparative technical analysis of three validation workflows: HPLC-UV , LC-MS , and 11B-NMR . We prioritize self-validating protocols that distinguish true decomposition from instrumental artifacts (such as boroxine formation).
Mechanistic Insight: The Oxidative Deboronation Pathway[1]
To accurately detect the byproduct, one must understand the genesis of the impurity. Unlike protodeboronation (which yields benzene), oxidative deboronation is driven by Reactive Oxygen Species (ROS) or even ambient air over time.
The Mechanism
The reaction proceeds via the insertion of oxygen into the Carbon-Boron bond.
-
Nucleophilic Attack: A hydroperoxide anion attacks the empty p-orbital of the boron atom.
-
Migration: The aryl group migrates from boron to the oxygen, expelling hydroxide.[1]
-
Hydrolysis: The resulting borate ester hydrolyzes to release the phenol and boric acid .
Visualization: Decomposition Pathway
Figure 1: Mechanistic flow of oxidative deboronation.
Comparative Analysis of Detection Methods
The choice of method depends on the concentration of the impurity and the matrix complexity.
Method A: HPLC-UV (The Quantitative Standard)
Best for: Routine purity checks (%>0.1%) and QC release.
Boronic acids are amphiphilic and can exist in equilibrium with boroxines (anhydrides). Standard reverse-phase conditions can cause peak tailing for boronic acids due to silanol interactions, whereas phenols elute as sharp peaks.
-
Differentiation: Phenols generally elute later than their parent boronic acids on C18 columns due to the loss of the polar B(OH)2 group, provided the pH is acidic (suppressing boronate ionization).
-
Self-Validation: If a peak is suspected to be a phenol, spike the sample with H2O2 (see Protocol D). If the peak area increases significantly, the identity is confirmed.
Method B: 11B-NMR (The Structural Arbitrator)
Best for: Distinguishing Boronic Acid vs. Boric Acid vs. Boronate Ester.
Proton NMR (1H) is often cluttered in the aromatic region. 11B-NMR is the definitive tool because it directly observes the boron atom's environment. It is the only method that detects the inorganic byproduct (Boric Acid).
-
The Shift Logic:
-
Aryl Boronic Acid (sp2): ~28–32 ppm (Broad).
-
Boric Acid (Decomposition Byproduct): ~19.4 ppm (Distinct).[2]
-
Boronate Ester (sp3/Complexed): ~2–10 ppm.
-
-
Limitation: Requires milligram-scale quantities; glass tubes contain boron (background noise).
Method C: LC-MS (Trace Analysis)
Best for: Genotoxic impurity screening (<0.1%) and biological matrices.
Mass spectrometry is highly sensitive but prone to artifacts. Boronic acids readily dehydrate in the ESI source to form boroxines (M x 3 - 3H2O), complicating spectra. Phenols are stable and show distinct molecular ions [M-H]-.
-
Critical Check: A mass shift of -26 Da (from R-B(OH)2 to R-OH) is NOT standard. You are looking for the specific mass of the phenol (Molecular Weight of Boronic Acid - 25.8 Da).
Performance Data Summary
| Feature | HPLC-UV | 11B-NMR | LC-MS (ESI-) |
| Primary Analyte | Organic (Phenol & Boronic Acid) | Inorganic/Organic Boron Species | Organic Trace Impurities |
| Limit of Detection | ~0.1 µg (Routine) | ~100 µg (Insensitive) | < 1 ng (Highly Sensitive) |
| Selectivity | High (with optimized gradient) | Absolute (for Boron species) | High (Mass specific) |
| Artifact Risk | Low (if pH controlled) | Medium (Glass background) | High (Source dehydration/Boroxines) |
| Throughput | High (15-20 min/run) | Low (Manual setup) | High (Rapid screening) |
| Cost | Low | High (Instrument time) | Medium-High |
Detailed Experimental Protocols
Protocol A: HPLC Separation (Reverse Phase)
Objective: Quantify phenol impurity in a phenylboronic acid sample.
-
Column: C18 stationary phase (e.g., Waters XBridge or equivalent), 3.5 µm, 4.6 x 100 mm.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps boronic acid neutral/retained).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0–1 min: 5% B (Isocratic hold)
-
1–10 min: 5% -> 60% B (Linear ramp)
-
10–12 min: 60% -> 95% B (Wash)
-
12–15 min: 5% B (Re-equilibration)
-
-
Detection: UV at 254 nm (General) and 210-220 nm (Phenol specific).
-
Expected Result: The boronic acid elutes early (more polar). The phenol elutes later.
-
Note: If using high pH (Ammonium Acetate pH 10), the elution order may reverse as the boronic acid ionizes to the boronate anion.
-
Protocol B: 11B-NMR Validation
Objective: Confirm presence of Boric Acid (indicating decomposition).
-
Tube Selection: Use a Quartz NMR tube if available to eliminate the broad borosilicate glass background signal (~0 ppm).[4] If using glass, run a blank D2O spectrum first.
-
Solvent: D2O or DMSO-d6. (D2O is preferred to observe boric acid distinctness).
-
Preparation: Dissolve ~10 mg of sample in 0.6 mL solvent.
-
Acquisition:
-
Frequency: ~128 MHz (for 400 MHz instrument).
-
Scans: 1024 (Boron is quadrupolar; signals are broad).
-
-
Analysis:
-
Look for the sharp signal at 19.4 ppm .[2] This is Boric Acid (B(OH)3).
-
The Boronic Acid signal will be broader and downfield (~29 ppm).
-
Protocol C: Chemical Derivatization (The "Sanity Check")
Objective: Create a definitive positive control for the phenol.
-
Take 5 mg of the boronic acid sample.
-
Dissolve in 1 mL Ethanol/Water (1:1).
-
Add 50 µL of 30% Hydrogen Peroxide (H2O2).
-
Stir for 5 minutes at room temperature.
-
Inject this mixture into the HPLC (Protocol A).
-
Result: The boronic acid peak should disappear, and a new peak (the Phenol) will grow. Match the retention time of this new peak to the "impurity" in your original sample.
Method Selection Workflow
Figure 2: Decision tree for selecting the appropriate validation method.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[5] Overview of Their Reactions and Applications. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[5][6]
-
Lippert, A. R., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences (PNAS).
-
Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note.
-
Tripathy, M., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
-
Woods, R. J., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Organic Chemistry.
Sources
Safety Operating Guide
(2-Phenoxyethyl)boronic acid proper disposal procedures
Operational Guide: Safe Disposal of (2-Phenoxyethyl)boronic acid
Executive Summary & Immediate Safety Profile
(2-Phenoxyethyl)boronic acid (CAS: 104376-21-8) is a functionalized organoboron compound widely used in Suzuki-Miyaura cross-coupling reactions.[1] While often perceived as "mild" compared to other organometallics, its disposal requires strict adherence to protocols due to the environmental phytotoxicity of boron residues and the potential for exothermic decomposition when in contact with oxidizers.[1]
Critical Stop/Check:
-
NEVER dispose of this compound down the drain.[1][2] Boron is strictly regulated in municipal wastewater.[1]
-
NEVER mix with oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid) in waste streams. This triggers rapid oxidation, generating heat and potentially toxic phenolic byproducts.[1]
Hazard Assessment & Chemical Properties
To dispose of a chemical safely, you must understand what dictates its stability.[1] The boronic acid moiety (
Physical & Chemical Data for Disposal
| Property | Specification | Operational Implication |
| State | Solid (Powder/Crystalline) | Dispose as solid hazardous waste; do not dissolve unnecessarily.[1] |
| Solubility | Low in water; Soluble in organic solvents (MeOH, DMSO) | If in solution, classify as "Organic Solvent Waste." |
| Stability | Hygroscopic; Air-stable | Keep containers tightly sealed to prevent caking before disposal.[1] |
| Incompatibility | Strong Oxidizers | High Risk: Converts to boric acid + phenol derivatives exothermically.[1] |
GHS Hazard Classification[1][3][4][5][6][7]
-
H319: Causes serious eye irritation.[1][6][7][3][4][5][8][9]
-
H302: Harmful if swallowed (Conservative classification based on structural analogs).[1]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Best practice for expired or surplus inventory.[1]
-
PPE Verification: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Use a particulate respirator (N95) if handling large open quantities outside a fume hood.[1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]
-
Transfer: Transfer the solid directly into the waste container. Do not dissolve it to "make it easier to pour." Solid waste incineration is the most efficient disposal route.[1]
-
Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant."
-
Constituents: (2-Phenoxyethyl)boronic acid (100%).[1]
-
-
Segregation: Store in the "Solid Organic Waste" bin. Keep away from the "Oxidizer" bin.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Common in drug discovery workflows (e.g., post-Suzuki coupling).
-
Solvent Assessment: Identify the primary solvent (e.g., DMF, Toluene, Methanol).
-
Segregation Logic:
-
Halogenated Solvents (DCM, Chloroform): Dispose in "Halogenated Waste" carboy.[1]
-
Non-Halogenated Solvents (Acetone, MeOH, DMF): Dispose in "Non-Halogenated Organic" carboy.
-
-
Quenching (If Reactive Reagents Present):
-
If the reaction mixture contains unreacted boronic acid and no strong oxidizers, it can be poured directly into the appropriate solvent waste container.[1]
-
Caution: If the reaction involved oxidative conditions (e.g., oxidative coupling), ensure all oxidizers are quenched (using sodium thiosulfate or sodium bisulfite) before adding the boronic acid residues to the general organic waste drum.
-
Scientific Rationale: The "Why" Behind the Protocol
1. The Environmental Boron Limit: Boron is a micronutrient for plants but becomes toxic at slightly higher concentrations (phytotoxicity).[1] Municipal water treatment plants (POTWs) generally cannot remove boron.[1] Therefore, pouring (2-Phenoxyethyl)boronic acid down the sink allows it to pass directly into local waterways, violating environmental compliance (e.g., EPA limits, local sewer codes).
2. The Oxidative Decomposition Risk: Boronic acids react with peroxides (common in lab waste streams) via the mechanism shown below.[1] This converts the relatively stable (2-phenoxyethyl)boronic acid into 2-phenoxyethanol and boric acid .[1]
-
Risk: This reaction is exothermic.[1] If a large quantity of boronic acid is thrown into a waste container with peroxide residues, it can cause the solvent to boil or the container to pressurize.[1]
-
Toxicity Shift: The breakdown product, 2-phenoxyethanol, has its own toxicity profile (often used as a preservative, but regulated).
Visual Decision Tree (Workflow)
The following diagram illustrates the decision logic for segregating (2-Phenoxyethyl)boronic acid waste.
Caption: Decision matrix for segregating (2-Phenoxyethyl)boronic acid waste streams to prevent incompatibility events.
Emergency Procedures
-
Spill (Solid): Sweep up carefully to avoid dust generation.[1][5][9] Place in a sealed container. Clean area with water and soap.[1][7][3][4]
-
Spill (Liquid): Absorb with vermiculite or sand.[1] Do not use combustible materials (like sawdust) if the solvent is flammable.[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][3] Remove contact lenses.[1][7][3][4][10][5]
-
Skin Contact: Wash with soap and water.[1][3][4] Boronic acids are generally lipophilic enough to penetrate skin slowly; thorough washing is essential.
References
-
Fisher Scientific. (2021).[1][3] Safety Data Sheet: Phenylboronic Acid (Analogous Hazard Profile).[1] Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Management of Hazardous Waste: Organics and Solvents.[1] Retrieved from
-
Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Provides mechanistic background on oxidation susceptibility).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. hscprep.com.au [hscprep.com.au]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
Personal protective equipment for handling (2-Phenoxyethyl)boronic acid
CAS No: 83566-34-9 | Formula: C₈H₁₁BO₃ | Mol Weight: 165.98 g/mol
Executive Summary & Operational Context
(2-Phenoxyethyl)boronic acid is a specialized organoboron reagent predominantly used in Suzuki-Miyaura cross-coupling reactions to introduce phenoxyethyl motifs into pharmaceutical scaffolds. While boronic acids are often perceived as "mild" reagents compared to their halide precursors, this specific derivative presents unique handling challenges due to the lipophilicity of the phenoxyethyl chain, which can enhance dermal absorption, and its tendency to dehydrate into boroxine trimers if improperly stored.
The Safety Philosophy: Treat this compound not just as a chemical irritant, but as a bioactive agent. The primary risks are inhalation of fine particulates during weighing and transdermal absorption facilitated by organic solvents.
Risk Assessment & Hazard Profile (The "Why")
Effective safety protocols rely on understanding the mechanism of harm.
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Acute Toxicity (Oral) | H302 | Boron compounds can interfere with serine proteases and metabolic enzymes. | Do not eat/drink in the lab. Wash hands immediately after doffing gloves. |
| Skin Irritation | H315 | Lewis acidic nature of boron can dehydrate/irritate epithelial tissues. | Barrier integrity is critical. Nitrile gloves are mandatory. |
| Eye Irritation | H319 | Micro-abrasion from crystalline dust combined with chemical irritation. | Safety goggles (ANSI Z87.1) are required; standard glasses are insufficient for powders. |
| STOT - Single Exp. | H335 | Inhalation of dust triggers mucous membrane inflammation in the upper respiratory tract. | Zero-tolerance for open-bench weighing. All solids handling must occur in a fume hood. |
Personal Protective Equipment (PPE) Matrix
Standard Laboratory PPE is the baseline. The following are specific upgrades for this compound.
| Body Area | Recommended Equipment | Technical Justification |
| Respiratory | Fume Hood (Certified) | Primary Control: The solid is often a fluffy powder prone to static dispersal. N95 respirators are a secondary backup only if hood work is impossible (rare). |
| Hand Protection | Nitrile Gloves (Double-gloving recommended) | Thickness: Minimum 0.11 mm (4 mil). Rationale: The phenoxyethyl tail increases solubility in skin oils. Double gloving allows the outer pair to be discarded immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields leave gaps where airborne dust can enter. Goggles provide a sealed environment against hygroscopic dust. |
| Body | Lab Coat (High-neck/Snap) | Use a coat with snap closures (easier to remove in emergencies) and tight cuffs to prevent powder migrating up the wrist. |
Operational Protocol: Step-by-Step Handling
Phase A: Storage & Retrieval
-
Stability Note: Boronic acids are hygroscopic and can spontaneously dehydrate to form cyclic boroxine anhydrides.
-
Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) if possible.
-
Thawing: Allow the container to warm to room temperature before opening. Opening a cold bottle introduces condensation, which accelerates degradation and causes the powder to clump, increasing handling risks.
Phase B: Weighing & Transfer (Critical Step)
-
Static Control: Boronic acids are prone to static charge. Use an antistatic gun or ionizer bar in the fume hood before weighing to prevent "jumping" of the powder.
-
The "Clean-Zone" Technique:
-
Place a secondary containment tray (spill tray) inside the fume hood.
-
Place the balance inside the hood (if vibration isolation allows) or use a pre-tared transfer vessel.
-
Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary weigh boat, then transfer. This prevents cross-contamination of the stock.
-
Phase C: Solubilization
-
Solvent Choice: Soluble in MeOH, DMSO, and DMF.
-
Exotherm Warning: Dissolution is generally endothermic or neutral, but if reacting with strong bases (common in Suzuki couplings), add the base after the boronic acid is dissolved to control heat evolution.
Visual Workflow: Safe Handling Logic
Figure 1: Decision logic for the safe retrieval, handling, and processing of (2-Phenoxyethyl)boronic acid.
Emergency Response & Decontamination
Spill Cleanup (Solid)
-
Isolate: Alert nearby personnel.
-
PPE Upgrade: If the spill is >5g outside a hood, wear an N95 respirator.
-
Method: Do not dry sweep (creates dust). Cover with a wet paper towel (water or ethanol) to dampen the powder, then scoop into a waste container.
-
Surface Clean: Wipe the area with a 10% aqueous sodium bicarbonate solution (helps solubilize boron residues) followed by water.
Exposure First Aid
-
Eye Contact: Flush immediately for 15 minutes .[1][2][3][4] Boronic acids are acidic; immediate dilution is vital to prevent corneal etching.
-
Skin Contact: Wash with soap and water.[2][3][4] Do not use alcohol/solvents, as they may increase transdermal absorption of the phenoxyethyl moiety.
Disposal Protocols
Regulatory compliance varies by region, but the following is the Best Practice standard.
-
Segregation: Do not mix with oxidizing agents (e.g., peroxides, permanganates) in the waste stream, as boronic acids can undergo exothermic oxidation.
-
Stream: Classify as "Organic Solid - Toxic/Irritant" .
-
Labeling: Clearly mark the tag with "Contains Boron Compounds." Some incineration facilities require this data to manage ash content.
References
-
Sigma-Aldrich (Merck). (2024). Safety Data Sheet: Phenylboronic acid derivatives.[4]
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard text for boronic acid stability and handling).
-
ECHA (European Chemicals Agency). (2024). Registration Dossier: Organoboron compounds.
-
Occupational Safety and Health Administration (OSHA). (2024).[2][5][6] Laboratory Safety Guidance.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
